molecular formula C13H9F3N2O2 B1678859 Niflumic Acid CAS No. 4394-00-7

Niflumic Acid

Cat. No.: B1678859
CAS No.: 4394-00-7
M. Wt: 282.22 g/mol
InChI Key: JZFPYUNJRRFVQU-UHFFFAOYSA-N
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Description

Niflumic acid is an aromatic carboxylic acid and a member of pyridines.
This compound is an analgesic and anti-inflammatory agent used in the treatment of rheumatoid arthritis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
An analgesic and anti-inflammatory agent used in the treatment of rheumatoid arthritis.
See also: Mefenamic Acid (related);  Clonixin (related).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
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InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20)
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InChI Key

JZFPYUNJRRFVQU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
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Molecular Formula

C13H9F3N2O2
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DSSTOX Substance ID

DTXSID1023368
Record name Niflumic acid
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Molecular Weight

282.22 g/mol
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Physical Description

Solid
Record name Niflumic Acid
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Solubility

8.83e-02 g/L
Record name Niflumic acid
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CAS No.

4394-00-7
Record name Niflumic acid
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Melting Point

203 °C
Record name Niflumic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Niflumic Acid's Complex Interplay with Ion Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Niflumic acid (NFA), a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, is widely recognized for its primary mechanism of action: the inhibition of cyclooxygenase (COX) enzymes, which curtails prostaglandin (B15479496) synthesis.[1][2] However, a significant and growing body of research has illuminated its multifaceted interactions with a diverse array of ion channels. These "off-target" effects are not merely secondary but represent a crucial aspect of NFA's pharmacological profile, offering both therapeutic potential and cautionary insights for drug development. This technical guide provides an in-depth exploration of the mechanisms through which this compound modulates the function of various ion channels, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

Modulation of Chloride Channels

This compound is perhaps most renowned in the field of ion channel research as a blocker of several types of chloride channels.[3] Its inhibitory actions span across different families of chloride channels, often with distinct mechanisms and potencies.

Calcium-Activated Chloride Channels (CaCCs)

NFA is a potent inhibitor of CaCCs.[2] This inhibition is a key factor in its effects on smooth muscle tone and epithelial fluid secretion.[2] Studies on rabbit portal vein smooth muscle cells have demonstrated a concentration-dependent inhibition of spontaneous transient inward currents (STICs), which are mediated by CaCCs.[4] The inhibitory effect is also voltage-dependent.[4]

Quantitative Data on NFA's Effect on CaCCs:

ParameterValueCell Type/ConditionReference
IC503.6 µMRabbit portal vein smooth muscle cells (at -77 mV)[4]
IC502.3 µMRabbit portal vein smooth muscle cells (at -50 mV)[4]
IC501.1 µMRabbit portal vein smooth muscle cells (at +50 mV)[4]
IC506.6 µMNoradrenaline- and caffeine-evoked ICl(Ca)[4]

Experimental Protocol: Perforated Patch-Clamp Recording of CaCCs

A common method to study the effects of NFA on CaCCs in native cells is the nystatin (B1677061) perforated patch-clamp technique. This method preserves the intracellular signaling cascades that regulate CaCC activity.

  • Cell Preparation: Single smooth muscle cells are enzymatically isolated from tissues like the rabbit portal vein.

  • Recording Configuration: The perforated patch configuration is established using a pipette solution containing nystatin. This allows for electrical access to the cell while maintaining the integrity of the intracellular environment.

  • Solutions:

    • Pipette Solution: A potassium-containing solution is used to set the holding potential at the potassium equilibrium potential (around -77 mV) to isolate chloride currents.

    • Bath Solution: Standard physiological saline.

  • Voltage Protocol: Cells are held at a specific holding potential (e.g., -77 mV), and current-voltage relationships can be determined by applying voltage steps.

  • Drug Application: this compound is applied extracellularly at varying concentrations to determine its effect on the amplitude and kinetics of the CaCC-mediated currents.[4]

Signaling Pathway: NFA Inhibition of CaCCs

NFA_CaCC_inhibition NFA This compound CaCC Calcium-Activated Chloride Channel (CaCC) NFA->CaCC Inhibits Cl_flow Chloride Ion Influx/Efflux CaCC->Cl_flow Mediates Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) Cl_flow->Cell_Response Influences NFA_CLC1_dual_mechanism cluster_direct Direct Pathway cluster_indirect Indirect Pathway NFA_direct This compound CLC1 CLC-1 Channel NFA_direct->CLC1 Direct Block (Intracellular Site) gCl_inhibition Inhibition of Chloride Conductance (gCl) CLC1->gCl_inhibition NFA_indirect This compound Mitochondria Mitochondria NFA_indirect->Mitochondria Induces Efflux Ca_increase ↑ Intracellular Ca²⁺ Mitochondria->Ca_increase PKC Protein Kinase C (PKC) Ca_increase->PKC Activates PKC->CLC1 Inhibits NFA_ClCK_workflow start Hypothesize NFA Binding Sites on ClC-Ka mutagenesis Site-Directed Mutagenesis of ClC-Ka cDNA start->mutagenesis expression Express WT and Mutant Channels in Xenopus Oocytes mutagenesis->expression tevc Two-Electrode Voltage Clamp (TEVC) Recordings expression->tevc analysis Analyze NFA Effects on WT vs. Mutant Currents tevc->analysis conclusion Identify Key Residues for NFA Potentiation/Block analysis->conclusion NFA_GABA_A_logic NFA This compound GABA_A_receptor GABA-A Receptor NFA->GABA_A_receptor alpha1beta2gamma2 α1β2γ2 Subtype GABA_A_receptor->alpha1beta2gamma2 If alpha1beta2 α1β2 Subtype GABA_A_receptor->alpha1beta2 If alpha6_containing α6-containing Subtypes GABA_A_receptor->alpha6_containing If Potentiation Potentiation of GABA Response alpha1beta2gamma2->Potentiation Antagonism Antagonism of GABA Response alpha1beta2->Antagonism alpha6_containing->Antagonism

References

Niflumic Acid's In Vitro Profile as a Selective COX-2 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, is primarily recognized for its role in alleviating pain and inflammation.[1][2] Its therapeutic effects are largely attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins (B1171923).[1][2] This technical guide delves into the in vitro characteristics of this compound as a selective inhibitor of COX-2. It provides a comprehensive overview of its inhibitory potency, the experimental methodologies used for its evaluation, and its position within the broader context of COX-2 signaling.

Quantitative Analysis of COX-1 and COX-2 Inhibition

The in vitro inhibitory activity of this compound against COX-1 and COX-2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of inhibition. A lower IC50 value indicates greater potency. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

A study utilizing a human whole blood assay determined the IC50 values of this compound for COX-1 and COX-2.[3] In this system, the IC50 for COX-1 was found to be 25 µM, while the IC50 for COX-2 was 77 µM.[3] This results in a selectivity index of approximately 0.32, suggesting that in this specific assay, this compound does not show a strong preference for COX-2 over COX-1.

Another source reports a potent IC50 value of 100 nM for this compound against COX-2.[4] However, this report does not provide a corresponding IC50 value for COX-1, making it difficult to ascertain its selectivity from this data point alone. The discrepancy in these reported values highlights the importance of the specific in vitro assay conditions in determining the inhibitory potency and selectivity of a compound.

For a clear comparison, the available quantitative data is summarized in the table below:

In Vitro Assay SystemIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)Reference
Human Whole Blood Assay25770.32[3]
Not Specified-0.1-[4]

Experimental Protocols for In Vitro COX Inhibition Assays

The determination of COX-1 and COX-2 inhibition and selectivity in vitro involves a variety of established methodologies.[5][6][7] These assays are crucial for the initial screening and characterization of potential NSAIDs.[5][6] A generalized workflow for such an assay is outlined below.

General Principle

In vitro COX inhibition assays typically measure the activity of purified COX-1 and COX-2 enzymes or the activity of these enzymes in a cellular context (e.g., whole blood assays). The assay quantifies the production of prostaglandins (such as Prostaglandin (B15479496) E2, PGE2) or other downstream products in the presence and absence of the test compound (this compound). The reduction in product formation is used to calculate the percentage of inhibition and subsequently the IC50 value.

Common Methodologies

Several methods are employed to evaluate COX activity:

  • Colorimetric Assays: These assays often utilize the peroxidase activity of the COX enzyme. The appearance of an oxidized chromogen is monitored spectrophotometrically.[8]

  • Fluorometric Assays: These assays use a probe that becomes fluorescent upon reaction with a product of the COX enzymatic reaction. The fluorescence intensity is measured over time.[9]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are used to quantify the specific prostaglandins produced by the COX enzymes.[5]

  • Radioimmunoassays: This technique also quantifies prostaglandin production but uses radiolabeled antibodies.

  • Oxygen Consumption Measurement: The initial step of the COX reaction involves the consumption of molecular oxygen. This can be monitored using an oxygen electrode.[7]

Example Protocol: Human Whole Blood Assay

The human whole blood assay is a physiologically relevant ex vivo model that measures the activity of native COX-1 in platelets and inducible COX-2 in monocytes.[3][10]

  • COX-1 Activity Measurement:

    • Fresh human venous blood is collected into tubes containing an anticoagulant.

    • Aliquots of the blood are incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.

    • The blood is allowed to clot to induce platelet aggregation and subsequent thromboxane (B8750289) B2 (TXB2) production via the COX-1 pathway.

    • The reaction is stopped, and the serum is separated by centrifugation.

    • TXB2 levels are quantified using a specific immunoassay.

  • COX-2 Activity Measurement:

    • Aliquots of the anticoagulated whole blood are incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce COX-2 expression in monocytes. This incubation is typically carried out for a longer period (e.g., 24 hours).

    • Following the induction period, the blood is treated with various concentrations of this compound or vehicle control.

    • The production of PGE2, a primary product of COX-2 in this system, is then measured, typically after the addition of a stimulus like calcium ionophore A23187.[3]

    • PGE2 levels are quantified using a specific immunoassay.

  • Data Analysis:

    • The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • The selectivity index is then calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.[11]

Visualizing Key Processes

To better understand the experimental and biological context of this compound's action, the following diagrams illustrate the experimental workflow for determining COX selectivity and the COX-2 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - this compound dilutions - Buffers - Substrate (Arachidonic Acid) incubation Incubate Enzyme with This compound reagents->incubation enzyme_prep Prepare Enzyme Source: - Purified COX-1 & COX-2 or - Cellular system (e.g., Whole Blood) enzyme_prep->incubation reaction Initiate Reaction (Add Arachidonic Acid) incubation->reaction detection Detect Product Formation (e.g., PGE2, TXB2) reaction->detection inhibition_calc Calculate % Inhibition detection->inhibition_calc ic50_calc Determine IC50 values for COX-1 and COX-2 inhibition_calc->ic50_calc si_calc Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) ic50_calc->si_calc

Caption: Workflow for determining COX inhibitor selectivity.

COX2_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox2 Cyclooxygenase-2 (COX-2) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 niflumic This compound niflumic->cox2 Inhibition pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase activity pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (e.g., PGE2, PGI2) pg_synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation

Caption: The COX-2 signaling pathway.

Conclusion

The in vitro data on this compound's inhibitory activity against COX-1 and COX-2 indicate that its selectivity for COX-2 is highly dependent on the assay system used. While some data suggests potent COX-2 inhibition, other comprehensive assays show a more balanced inhibition of both isoforms. This underscores the importance for researchers and drug development professionals to consider the specific experimental context when evaluating the selectivity profile of this compound and other NSAIDs. The methodologies and pathways described in this guide provide a framework for the continued investigation and characterization of COX inhibitors.

References

A Technical Guide to Niflumic Acid's Impact on Intracellular Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Niflumic acid (NFA), a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), is primarily known for its inhibitory action on cyclooxygenase (COX) enzymes.[1][2] However, its pharmacological profile extends significantly beyond prostaglandin (B15479496) synthesis inhibition. NFA is a potent and widely utilized modulator of various ion channels, making it a critical tool for studying cellular excitability and signaling. Its most prominent effects are on chloride conductances, but it also directly and indirectly influences multiple components of the intracellular calcium ([Ca²⁺]i) signaling machinery. This guide provides an in-depth analysis of NFA's mechanisms of action on key calcium signaling pathways, presents quantitative data on its potency, details relevant experimental protocols, and visualizes the complex interactions involved.

Primary Target: Calcium-Activated Chloride Channels (CaCCs)

The most well-characterized effect of this compound on ion channels is its potent blockade of Calcium-Activated Chloride Channels (CaCCs).[2][3] The discovery that the transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1), constitutes the molecular identity of many CaCCs has allowed for more precise characterization of this interaction.[4][5][6]

Mechanism of Action

This compound acts as a direct, reversible blocker of CaCCs.[7] Studies suggest it interacts with the channel pore, thereby inhibiting chloride ion flux.[7] This blockade reduces the cell's ability to depolarize in response to an increase in intracellular calcium, a critical feedback mechanism in many cell types, including smooth muscle and epithelial cells. The voltage dependency of the block can vary by tissue and channel composition. For instance, in rabbit portal vein smooth muscle, the inhibition is more potent at positive potentials, whereas in HEK293 cells expressing TMEM16A, the block is largely voltage-independent.[5][8]

Quantitative Data: NFA Potency on CaCCs

The inhibitory potency of this compound on CaCCs has been quantified across various experimental systems.

Target/SystemCell TypePotency (IC₅₀ / Kᵢ)Voltage-Dependent?
TMEM16A/ANO1HEK29312 µM[4]Less efficacious at negative potentials
TMEM16A/ANO1HEK29318-20 µM[5]No (-40 to +40 mV)[5]
Endogenous CaCCRabbit Portal Vein Smooth Muscle1.1 µM (+50 mV), 2.3 µM (-50 mV)[8]Yes[8]
Endogenous CaCCXenopus Oocytes17 µM (apparent Kᵢ)[7]No effect on I-V curve shape[7]

Signaling Pathway Visualization

NFA_on_CaCC cluster_cell Cell Interior Ca_ion Ca²⁺ TMEM16A TMEM16A (CaCC) Ca_ion->TMEM16A Activates Depolarization Membrane Depolarization TMEM16A->Depolarization Cl⁻ Efflux NFA This compound NFA->TMEM16A Blocks

This compound directly blocks the TMEM16A channel.

Modulation of Intracellular Calcium Stores

This compound's influence on [Ca²⁺]i extends beyond the plasma membrane. It directly modulates key channels on intracellular organelles, including the sarcoplasmic/endoplasmic reticulum (SR/ER) and mitochondria, leading to the release of stored calcium.

Mechanism of Action
  • Ryanodine Receptors (RyRs): In skeletal muscle, NFA exhibits a complex, concentration-dependent effect on RyRs. At low micromolar concentrations (~10 µM), it can increase the channel's mean open probability, thereby promoting Ca²⁺ release.[9][10] Conversely, at higher concentrations (~100 µM), it becomes inhibitory.[9][10] This dual action suggests multiple binding or modulatory sites on the RyR complex.

  • Sarcoplasmic Reticulum (SR) and Mitochondria: In various cell types, such as pulmonary artery smooth muscle and skeletal muscle fibers, NFA has been shown to induce Ca²⁺ release from intracellular stores independent of its other actions.[11][12] This effect has been attributed to Ca²⁺ efflux from both the SR and mitochondria, indicating a broader disruption of intracellular calcium homeostasis.[1][11][13] In some cases, this Ca²⁺ release can subsequently activate Ca²⁺-dependent protein kinase C (PKC), which can indirectly modulate other channels.[1][13]

Quantitative Data: NFA Effects on Ca²⁺ Stores
Target/EffectCell TypeEffective Concentration
Ryanodine Receptor (RyR) ActivationFrog Skeletal Muscle~10 µM[9][10]
Ryanodine Receptor (RyR) InhibitionFrog Skeletal Muscle~100 µM[9][10]
[Ca²⁺]i Increase (Mitochondrial Efflux)Rat Skeletal MuscleEC₅₀ ≈ 100 µM[1]
Ca²⁺ Release from SR StoreRat Pulmonary Artery Smooth MuscleSignificant increase at 50 µM[11]

Signaling Pathway Visualization

NFA_on_Stores cluster_organelles Intracellular Stores SR Sarcoplasmic Reticulum (SR) RyR RyR Mito Mitochondrion Cytosol_Ca Cytosolic Ca²⁺ ↑ Mito->Cytosol_Ca Ca²⁺ Release RyR->Cytosol_Ca Ca²⁺ Release NFA This compound NFA->Mito Induces Efflux NFA->RyR Modulates (+/-)

NFA induces Ca²⁺ release from SR and mitochondria.

Effects on Other Channels in Calcium Homeostasis

NFA's activity profile includes several other ion channels that are either directly permeable to calcium or regulate the driving force for calcium entry.

Summary of Effects
  • T-type Voltage-Gated Ca²⁺ Channels (VGCCs): NFA blocks T-type calcium channels, which are crucial for regulating excitability and calcium entry in various cells, including neurons and spermatogenic cells.[14][15] The blockade is more potent for Caᵥ3.1 and Caᵥ3.3 isoforms compared to Caᵥ3.2.[14]

  • Store-Operated Calcium Entry (SOCE): In some cancer cell lines, NFA has been found to inhibit SOCE, the process by which the depletion of ER calcium stores triggers Ca²⁺ influx across the plasma membrane.[16]

  • Ca²⁺-Activated K⁺ Channels (KCa): Paradoxically, while blocking Ca²⁺-activated chloride channels, NFA can activate certain Ca²⁺-activated potassium channels (e.g., BKCa channels).[17] This is not a direct effect but is secondary to the NFA-induced rise in localized [Ca²⁺]i near the plasma membrane, which then activates these potassium channels, leading to hyperpolarization.[17]

Quantitative Data: Miscellaneous Targets
Target/SystemCell TypePotency (IC₅₀)
T-type Ca²⁺ ChannelsMouse Spermatogenic Cells73.5 µM[14][15]
Store-Operated Ca²⁺ ChannelsHuman K562 CellsInhibition observed at 100-300 µM[16]
CLC-1 Chloride ChannelRat Skeletal Muscle42 µM[1][13]

Integrated Signaling Pathway Visualization

NFA_Integrated_Pathway cluster_pm Plasma Membrane cluster_stores Intracellular Stores NFA This compound TMEM16A TMEM16A (CaCC) NFA->TMEM16A Blocks T_type T-type Ca²⁺ Channel NFA->T_type Blocks SOC SOCE Channel NFA->SOC Blocks RyR Ryanodine Receptor NFA->RyR Modulates (+/-) Mito Mitochondrion NFA->Mito Ca²⁺ Efflux Depolarization Depolarization TMEM16A->Depolarization Cl⁻ Efflux Ca_Influx ↓ Ca²⁺ Influx T_type->Ca_Influx SOC->Ca_Influx KCa KCa Channel (BK) Hyperpolarization Hyperpolarization KCa->Hyperpolarization K⁺ Efflux Cytosol_Ca ↑ [Ca²⁺]i RyR->Cytosol_Ca Release Mito->Cytosol_Ca Release Cytosol_Ca->TMEM16A Activates Cytosol_Ca->KCa Activates

References

The Pharmacological Profile of Niflumic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. It is primarily utilized for its analgesic and anti-inflammatory properties in the management of musculoskeletal and joint disorders such as osteoarthritis and rheumatoid arthritis.[1] Beyond its established role as a cyclooxygenase (COX) inhibitor, this compound exhibits a complex pharmacological profile characterized by its modulation of various ion channels and intracellular signaling pathways. This multifaceted mechanism of action has prompted further investigation into its potential therapeutic applications in other disease areas. This technical guide provides an in-depth overview of the pharmacological properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and drug development efforts.

Mechanism of Action

This compound's therapeutic effects are primarily attributed to its inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[2][3] Additionally, this compound is a known modulator of several ion channels, contributing to its analgesic and other pharmacological activities.

Cyclooxygenase Inhibition

This compound non-selectively inhibits both COX-1 and COX-2, thereby reducing the production of prostaglandins from arachidonic acid.[2] This inhibition of prostaglandin (B15479496) synthesis is the cornerstone of its anti-inflammatory and analgesic effects.

Ion Channel Modulation

A significant aspect of this compound's pharmacological profile is its activity as an ion channel modulator. It has been shown to block various chloride channels, including calcium-activated chloride channels (CaCCs) and the voltage-gated chloride channel CLC-1.[2][4] Furthermore, it has been reported to interact with voltage-gated potassium channels, transient receptor potential (TRP) channels, GABA-A receptors, NMDA receptors, and T-type calcium channels.[2] This broad ion channel activity likely contributes to its analgesic effects and may open avenues for its use in other therapeutic areas, such as neuropathic pain.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Potency of this compound
TargetAssay SystemParameterValueReference
COX-1 Human Whole Blood AssayIC5025 µM[5]
COX-2 Human Whole Blood AssayIC5077 µM[5]
COX-2 Not SpecifiedIC50100 nM[6][7]
Ca2+-activated Cl- channels Not SpecifiedKi17 mM[8]
Ca2+-activated non-selective cation channels Inside-out patches (rat exocrine pancreatic cells)IC5050 µM[8]
Spontaneous Transient Inward Current (STIC) Not SpecifiedIC50 at -50 mV2.3 µM[8]
Spontaneous Transient Inward Current (STIC) Not SpecifiedIC50 at +50 mV1.1 µM[8]
Noradrenaline- and caffeine-evoked IO(Ca) Not SpecifiedICM506.6 µM[8]
Table 2: Pharmacokinetic Parameters of this compound in Humans
ParameterValueReference
Total Plasma Clearance 45 ml/min[9]
Elimination Half-life ~2 hours[9]
Volume of Distribution 0.12 l/kg[9]
Systemic Availability (oral) Close to 100%[9]

Key Signaling Pathways

This compound influences several critical signaling pathways, primarily the prostaglandin synthesis pathway via COX inhibition and various pathways modulated by its ion channel activity. Emerging evidence also suggests its interaction with the NF-κB and MAPK/ERK signaling cascades.

Prostaglandin Synthesis Pathway

The primary mechanism of action of this compound involves the inhibition of the cyclooxygenase (COX) enzymes, which are central to the conversion of arachidonic acid into prostaglandins. This pathway is a key driver of inflammation and pain.

G Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Catalysis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediation This compound This compound This compound->COX-1 / COX-2 Inhibition

Figure 1: Inhibition of the Prostaglandin Synthesis Pathway by this compound.
NF-κB Signaling Pathway

The transcription factor NF-κB is a critical regulator of inflammatory responses. While the direct interaction is still under investigation, NSAIDs are known to modulate this pathway, often downstream of prostaglandin signaling.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα IκBα (Phosphorylated) IKK->IκBα Phosphorylation IκBα-NF-κB Complex IκBα NF-κB (p50/p65) Degradation Degradation IκBα->Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation IκBα-NF-κB Complex->NF-κB (p50/p65) Release This compound This compound This compound->IKK Indirect Inhibition? Inflammatory Gene Transcription Inflammatory Gene Transcription NF-κB (p50/p65)_n->Inflammatory Gene Transcription Activation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK Activation

Figure 2: Postulated Modulation of the NF-κB Signaling Pathway by this compound.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key regulator of cellular processes, including inflammation. This compound has been shown to affect the expression of ERK1/2, suggesting an interaction with this pathway.

Growth Factors / Cytokines Growth Factors / Cytokines Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors / Cytokines->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK1/2 ERK1/2 MEK->ERK1/2 Phosphorylation Transcription Factors Transcription Factors ERK1/2->Transcription Factors Activation Gene Expression (Inflammation, Proliferation) Gene Expression (Inflammation, Proliferation) Transcription Factors->Gene Expression (Inflammation, Proliferation) This compound This compound This compound->ERK1/2 Modulation of Expression

Figure 3: Potential Modulation of the MAPK/ERK Signaling Pathway by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Whole-Cell Patch-Clamp Electrophysiology Workflow

This workflow outlines the general procedure for investigating the effect of this compound on ion channel currents using the whole-cell patch-clamp technique.

A Cell Culture (e.g., HEK293 expressing target ion channel) B Prepare Intracellular and Extracellular Solutions A->B E Approach Cell and Form Gigaohm Seal B->E C Pull and Fire-Polish Borosilicate Glass Pipettes D Fill Pipette with Intracellular Solution C->D D->E F Rupture Membrane to Achieve Whole-Cell Configuration E->F G Record Baseline Ion Channel Currents F->G H Perfuse with Extracellular Solution Containing this compound G->H I Record Ion Channel Currents in the Presence of this compound H->I J Washout with Control Extracellular Solution I->J K Record Post-Washout Currents J->K L Data Analysis (e.g., current amplitude, kinetics) K->L

Figure 4: General Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Detailed Methodology:

  • Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips to sub-confluent densities.

  • Solution Preparation: Prepare appropriate intracellular and extracellular recording solutions. The intracellular solution typically contains a high concentration of the primary permeant ion (e.g., CsCl for chloride channels) and a calcium buffer (e.g., EGTA). The extracellular solution mimics physiological saline.

  • Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on an inverted microscope.

    • Lower the recording pipette and approach a single cell under positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

    • Clamp the membrane potential at a desired holding potential (e.g., -60 mV).

    • Apply voltage steps or ramps to elicit ion channel currents and record baseline activity.

    • Perfuse the recording chamber with an extracellular solution containing the desired concentration of this compound and record the resulting changes in current.

    • Wash out the this compound with the control extracellular solution to assess the reversibility of the effect.

  • Data Analysis: Analyze the recorded currents for changes in amplitude, kinetics (activation, deactivation, inactivation), and voltage-dependence in the presence and absence of this compound.

Intracellular Calcium Imaging with Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.

Detailed Methodology:

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM stock solution in anhydrous DMSO.

    • Dilute the Fura-2 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye loading.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

    • Wash the cells with the physiological buffer to remove extracellular dye.

    • Allow the cells to de-esterify the dye for at least 30 minutes.

  • Calcium Imaging:

    • Mount the dish or coverslip on a fluorescence microscope equipped for ratiometric imaging.

    • Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emission at ~510 nm.

    • Record a stable baseline fluorescence ratio (F340/F380).

    • Apply this compound to the cells and continuously record the changes in the fluorescence ratio.

    • At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with a calcium ionophore (e.g., ionomycin) in the presence of saturating extracellular calcium, and the minimum fluorescence ratio (Rmin) in a calcium-free solution containing a calcium chelator (e.g., EGTA).

  • Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca2+.

Conclusion

This compound possesses a diverse pharmacological profile that extends beyond its classical role as a non-selective COX inhibitor. Its ability to modulate a wide array of ion channels and influence key inflammatory signaling pathways such as NF-κB and MAPK/ERK highlights its potential for therapeutic applications in a broader range of conditions than currently approved. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further elucidate the molecular mechanisms of this compound and explore its full therapeutic potential. Further research is warranted to fully characterize its selectivity for COX-1 versus COX-2 under various conditions and to delineate the precise molecular interactions within the NF-κB and MAPK/ERK signaling cascades.

References

Niflumic Acid's Role in Modulating Chloride Channel Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niflumic acid (NFA), a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, is a widely recognized modulator of various ion channels. This technical guide provides an in-depth analysis of its multifaceted role in the modulation of chloride channel activity. We will explore its mechanism of action on several key chloride channel families, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), Chloride Channel (ClC) family, and Calcium-Activated Chloride Channels (CaCCs). This document will present quantitative data on its inhibitory and, in some cases, potentiating effects, detail experimental protocols for studying these interactions, and visualize the complex signaling pathways influenced by this compound's activity on chloride channels.

Introduction to this compound and Chloride Channels

This compound is a pharmacological agent primarily used for its anti-inflammatory and analgesic properties, which are attributed to its inhibition of cyclooxygenase (COX) enzymes.[1] Beyond this primary mechanism, NFA exhibits significant effects on various ion channels, making it a valuable tool for physiological research and a compound of interest for potential therapeutic applications in channelopathies.[1][2]

Chloride channels are a diverse group of ion channels that play crucial roles in a multitude of physiological processes, including transepithelial transport, cell volume regulation, and maintenance of membrane potential.[3] Their dysfunction is implicated in several diseases, such as cystic fibrosis and myotonia congenita.[1][4] this compound's ability to modulate these channels provides a chemical probe to investigate their function and a potential scaffold for the development of novel therapeutics.

Modulation of Major Chloride Channel Families by this compound

This compound exhibits a broad spectrum of activity, affecting multiple families of chloride channels with varying mechanisms and potencies.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

NFA acts as a direct open-channel blocker of the CFTR chloride channel.[5] Its chemical structure resembles that of diphenylamine-2-carboxylate (DPC), another known CFTR inhibitor.[5] The blocking action of NFA is characterized by a rapid, flickery block that reduces the current amplitude without significantly altering the channel's open probability.[5] This suggests that NFA enters the channel pore when it is in the open state and physically occludes the passage of chloride ions.[5] The interaction is voltage-dependent and occurs from the intracellular side of the membrane.[5]

Chloride Channel (ClC) Family

This compound demonstrates complex interactions with members of the ClC family.

  • ClC-1: In skeletal muscle, NFA inhibits the ClC-1 channel, which is crucial for stabilizing the resting membrane potential.[6][7] This inhibition occurs through two distinct mechanisms: a direct block of the channel by interacting with an intracellular binding site, and an indirect pathway involving an increase in intracellular calcium concentration ([Ca2+]i) and subsequent activation of Protein Kinase C (PKC).[6][8] The NFA-induced rise in intracellular calcium is believed to originate from mitochondrial calcium efflux.[6][8]

  • ClC-K: NFA's effect on kidney-specific ClC-K channels is particularly intriguing, exhibiting a biphasic dose-response. At lower concentrations (below ~1 mM), NFA potentiates or activates ClC-Ka channels, while at higher concentrations, it acts as an inhibitor.[9][10] This suggests the presence of distinct binding sites for activation and inhibition.[10] This dual activity makes NFA a valuable tool for studying the gating mechanisms of ClC-K channels.

Calcium-Activated Chloride Channels (CaCCs) / TMEM16A

This compound is a well-established inhibitor of Calcium-Activated Chloride Channels (CaCCs), now known to be encoded by the TMEM16A gene.[11][12] The inhibition of TMEM16A currents by NFA can be voltage-dependent, with reduced efficacy at negative membrane potentials.[11] Some studies have also reported that NFA can prolong the deactivation of TMEM16A tail currents at negative potentials.[5] The potency of NFA as a TMEM16A inhibitor can be influenced by the intracellular anion concentration, suggesting a component of pore block.[13]

Quantitative Data on this compound's Effects

The inhibitory potency of this compound varies significantly across different chloride channels and experimental conditions. The following tables summarize the key quantitative data.

ChannelPreparationTechniqueIC50 / KiVoltage DependenceReference(s)
CFTR Recombinant human CFTR in excised inside-out membrane patchesElectrophysiologyK_i = 253 µM (at -50 mV)Yes[5]
ClC-1 Native rat skeletal muscleCurrent-clampIC50 = 42 µM-[6][8]
Wild-type human ClC-1 in HEK293 cellsWhole-cell patch-clampIC50 = ~97 µM (at -90 mV)Yes[1][14]
TMEM16A Human TMEM16A in HEK293 cellsWhole-cell patch-clampIC50 = 12 µMLess efficacious at negative potentials[11][15]
ANO1 (TMEM16A)Inside-out patch-clampK_1/2 = 18-20 µMNot voltage-dependent between -40 mV and +40 mV[13]
CaCC Rabbit coronary artery myocytesElectrophysiologyIC50 = 159 µMYes[16]

Table 1: Inhibitory concentrations of this compound on various chloride channels.

ChannelEffectConcentration RangeExperimental SystemReference(s)
ClC-Ka Potentiation/Activation< ~1 mMXenopus oocytes expressing ClC-Ka[9][12]
Inhibition> ~1 mMXenopus oocytes expressing ClC-Ka[9]

Table 2: Biphasic effect of this compound on ClC-Ka channels.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on chloride channel activity.

Whole-Cell Patch-Clamp Recording

This technique is used to record the macroscopic currents flowing through all channels on the cell membrane.

Objective: To measure the effect of this compound on the total chloride current in a cell expressing the channel of interest (e.g., ClC-1 or TMEM16A).

Materials:

  • Cell Culture: HEK293 cells stably or transiently expressing the chloride channel of interest.

  • External Solution (ACSF): (in mM) 126 NaCl, 2.5 KCl, 2 CaCl2, 1 MgSO4, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 - 5% CO2.

  • Internal (Pipette) Solution: (in mM) 130 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, 4 ATP-Mg, adjusted to pH 7.2 with CsOH.

  • This compound Stock Solution: 100 mM NFA in DMSO, stored at -20°C. Diluted to final concentrations in the external solution on the day of the experiment.

  • Patch-clamp rig: Microscope, amplifier, micromanipulator, perfusion system.

Procedure:

  • Culture cells on glass coverslips to sub-confluent densities.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Pull borosilicate glass capillaries to produce micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Fill a micropipette with the internal solution and mount it on the micromanipulator.

  • Approach a target cell with the micropipette while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -70 mV.

  • Apply a voltage-step protocol to elicit chloride currents. For ClC-1, this may involve steps from -150 mV to +150 mV.[1][14] For TMEM16A, which is calcium-activated, the internal solution should contain a defined free calcium concentration.

  • Record baseline currents in the external solution.

  • Perfuse the cell with the external solution containing the desired concentration of this compound and record the currents again.

  • Wash out the this compound with the external solution to check for reversibility of the effect.

  • Analyze the current amplitudes and kinetics before, during, and after NFA application.

Inside-Out Patch-Clamp Recording

This configuration allows for the study of single-channel currents and the application of substances to the intracellular face of the membrane patch.

Objective: To investigate the mechanism of this compound block on single CFTR channels.

Materials:

  • Cell Culture: Cells expressing the CFTR channel.

  • Pipette (Extracellular) Solution: (in mM) 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl2, 10 TES, pH 7.4.

  • Bath (Intracellular) Solution: (in mM) 140 NMDG-Cl, 2 MgCl2, 10 TES, 1 EGTA, 1 ATP, and catalytic subunit of PKA, pH 7.4.

  • This compound: Added directly to the bath solution at various concentrations.

Procedure:

  • Follow steps 1-6 of the whole-cell patch-clamp protocol to achieve a GΩ seal.

  • Instead of rupturing the membrane, gently pull the pipette away from the cell to excise a patch of membrane with its intracellular side facing the bath solution.

  • Activate CFTR channels by including PKA and ATP in the bath solution.

  • Record single-channel currents at a fixed holding potential (e.g., -50 mV).

  • Perfuse the bath with solutions containing different concentrations of this compound.

  • Observe the changes in single-channel current amplitude and open/closed kinetics.

  • Analyze the data to determine the blocking mechanism (e.g., open-channel block).

Signaling Pathways and Visualizations

This compound's modulation of chloride channels can trigger downstream signaling events, most notably the indirect regulation of ClC-1 via a calcium-PKC pathway.

NFA-Induced Calcium Release and PKC Activation

In skeletal muscle, this compound has been shown to induce an increase in intracellular calcium by promoting its release from mitochondria.[6][8] This elevated calcium can then activate calcium-dependent protein kinase C (PKC). Activated PKC can phosphorylate the ClC-1 channel, leading to its inhibition.[6][8] This represents an indirect mechanism of chloride channel modulation by NFA, in addition to its direct blocking effects.

NFA_Signaling_Pathway NFA This compound Mito Mitochondria NFA->Mito acts on ClC1 ClC-1 Channel NFA->ClC1 Direct Block Ca_increase ↑ Intracellular [Ca²⁺] Mito->Ca_increase induces Ca_release Ca²⁺ Release PKC_inactive PKC (inactive) Ca_increase->PKC_inactive activates PKC_active PKC (active) PKC_inactive->PKC_active PKC_active->ClC1 phosphorylates ClC1_inhibited ClC-1 Inhibition

NFA's dual mechanism of ClC-1 inhibition.
Experimental Workflow for Whole-Cell Patch-Clamp

The following diagram illustrates the typical workflow for a whole-cell patch-clamp experiment to test the effect of this compound.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_culture Cell Culture with Channel Expression giga_seal Achieve GΩ Seal cell_culture->giga_seal solution_prep Prepare External and Internal Solutions solution_prep->giga_seal pipette_pull Pull Micropipettes pipette_pull->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Currents whole_cell->baseline nfa_app Apply this compound baseline->nfa_app washout Washout nfa_app->washout data_analysis Analyze Current Amplitude and Kinetics washout->data_analysis ic50_calc Calculate IC50 data_analysis->ic50_calc

Workflow for whole-cell patch-clamp analysis.

Conclusion

This compound is a versatile pharmacological tool for the study of chloride channels. Its diverse mechanisms of action, including direct channel block, indirect modulation via signaling pathways, and biphasic effects, provide valuable insights into the structure, function, and regulation of these important ion transporters. For drug development professionals, the promiscuity of this compound highlights the challenges in developing selective chloride channel modulators. However, its structure and modes of action can serve as a foundation for the design of more specific and potent compounds targeting chloride channels implicated in various diseases. This guide provides a comprehensive overview of the current understanding of this compound's interaction with chloride channels, offering a valuable resource for researchers in the field.

References

Preliminary studies on Niflumic Acid in neurological models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary studies on Niflumic Acid (NFA) in various neurological models. This compound, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, is primarily known for its inhibition of cyclooxygenase (COX) enzymes.[1] However, emerging research has highlighted its pleiotropic effects on various ion channels within the central and peripheral nervous systems, suggesting its potential as a modulator of neuronal function and a candidate for further investigation in neurological disorders.[2][3]

This document summarizes key quantitative data from preclinical studies, details experimental protocols for relevant neurological models, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's actions in a neurological context.

Core Mechanisms of Action

This compound's effects in neurological models are attributed to two primary mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: As an NSAID, NFA blocks COX-1 and COX-2, thereby reducing the synthesis of prostaglandins (B1171923) from arachidonic acid.[1][2] Prostaglandins are key mediators of inflammation and pain, and their inhibition is a cornerstone of NFA's anti-inflammatory and analgesic properties.[2]

  • Modulation of Ion Channels: NFA has been shown to interact with several types of ion channels, influencing neuronal excitability and signaling. This includes the blockade of calcium-activated chloride channels (CaCCs), modulation of GABA-A receptors, and effects on Transient Receptor Potential (TRP) channels and glycine (B1666218) receptors.[1][4][5]

These dual actions make this compound a compound of interest for neurological conditions where both inflammation and aberrant neuronal signaling play a role.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preliminary studies on this compound in neurological models.

Table 1: Effects of this compound on GABA-A Receptor-Mediated Currents in Dorsal Root Ganglion (DRG) Neurons

ParameterConcentration of NFAEffectReference
GABA-induced Inward Current Inhibition1 µmol/l5.32 ± 3.51% inhibition[6]
10 µmol/l33.8 ± 5.20% inhibition[6]
100 µmol/l52.2 ± 6.32% inhibition[6][7]
GABA EC50Not specifiedNo significant alteration[7]
Inverse Potential of GABA-activated currentNot specifiedNo significant alteration[7]
Desensitization of GABA-induced currents (τ value)100 µmol/lFast desensitization: decreased from 14.68 ± 5.11 sec to 4.64 ± 2.21 sec[6]
Slow desensitization: decreased from 175.8 ± 42.67 sec to 43.70 ± 14.34 sec[6]

Table 2: Effects of this compound in a Neuropathic Pain Model (Chronic Constriction Injury)

ParameterNFA Concentration / DoseEffectReference
Thermal Withdrawal Latency (TWL)10 µmol/lSignificantly longer than CCI group[6]
50 µmol/lSignificantly longer than 10 µmol/l group[6]
300 µmol/lNo significant difference from 50 µmol/l group[6]

Table 3: Effects of this compound in a Stavudine-Induced Neuropathic Pain Model

ParameterNFA DoseEffectReference
Behavioral, Electrophysiological, and Biochemical Alterations10, 15, and 20 mg/kg (intraperitoneally)Restoration of core and associated symptoms of peripheral neuropathy[5]
Pharmacological Efficacy20 mg/kgEquivalent to pregabalin (B1679071) (30 mg/kg)[5]

Table 4: Antiseizure Properties of this compound in a Human Stem-Cell Derived Neuroglial Circuit Model

ParameterNFA ConcentrationEffectReference
4-Aminopyridine (4-AP) evoked epileptiform activity10-100 µMDose-dependent attenuation[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.

Whole-Cell Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from methodologies used to study the effects of NFA on ion channels in sensory neurons.[3][4][9]

Objective: To record ion currents from individual DRG neurons to assess the modulatory effects of this compound.

Materials:

  • Animals: Sprague-Dawley rats.

  • Reagents: Collagenase, trypsin, DMEM/F12 medium, Poly-L-lysine, standard external and internal solutions for patch-clamp recording.

  • Equipment: Dissection microscope, patch-clamp amplifier and digitizer, micromanipulators, perfusion system, recording chamber, glass pipettes.

Procedure:

  • DRG Neuron Isolation and Culture:

    • Euthanize the rat according to approved animal care protocols.

    • Dissect the dorsal root ganglia from the spinal column under sterile conditions.

    • Treat the ganglia with an enzyme solution (e.g., 1 mg/mL collagenase and 0.2 mg/mL trypsin in DMEM/F12) to dissociate the neurons.[3]

    • Plate the dissociated neurons on Poly-L-lysine coated coverslips.[3]

    • Incubate the cultured neurons for use within 24-48 hours.

  • Patch-Clamp Recording:

    • Place a coverslip with adherent DRG neurons into a recording chamber on the microscope stage and perfuse with standard external solution.

    • Fabricate patch pipettes from borosilicate glass capillaries and fill with the appropriate internal solution. The resistance of the pipettes should be 3-7 MΩ.

    • Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential (e.g., -70 mV) in voltage-clamp mode.

    • Record baseline currents and then apply agonists (e.g., GABA) with and without this compound at various concentrations using a perfusion system.

    • Analyze the changes in current amplitude, kinetics, and voltage-dependence.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This protocol is a widely used model to induce neuropathic pain in rodents and has been employed in studies assessing the analgesic effects of NFA.[10][11][12]

Objective: To create a model of peripheral nerve injury that results in measurable signs of neuropathic pain (e.g., thermal hyperalgesia, mechanical allodynia).

Materials:

  • Animals: Male Sprague-Dawley or Wistar rats (typically 200-250 g).[10][12]

  • Surgical Instruments: Scalpel, scissors, forceps, retractors, needle holder.

  • Suture Material: 4-0 chromic gut suture.[11]

  • Anesthesia: As per approved institutional protocols (e.g., isoflurane, ketamine/xylazine).

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat and shave the area over the mid-thigh of one hind limb.

    • Place the animal on a surgical board and sterilize the surgical site.

  • Sciatic Nerve Exposure:

    • Make a skin incision on the lateral surface of the thigh.

    • Separate the biceps femoris muscle to expose the common sciatic nerve.[11]

  • Nerve Ligation:

    • Carefully free the sciatic nerve from the surrounding connective tissue.

    • Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve at approximately 1 mm intervals.[11]

    • The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.[11]

  • Wound Closure and Post-operative Care:

    • Close the muscle layer and skin with appropriate sutures or staples.[11]

    • Administer post-operative analgesics as per institutional guidelines (note: some study protocols may withhold analgesia to avoid confounding results).[10][12]

    • House the animals individually or in small groups with easy access to food and water.

    • Monitor the animals for signs of distress and infection.

  • Behavioral Testing:

    • Assess for the development of neuropathic pain behaviors (e.g., thermal hyperalgesia using a plantar test, mechanical allodynia using von Frey filaments) at various time points post-surgery (e.g., daily or every few days).[11]

    • Administer this compound or vehicle and re-assess behavioral responses to determine its analgesic efficacy.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways influenced by this compound and the workflows of the experimental models described.

NFA_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Niflumic_Acid This compound Niflumic_Acid->COX1_COX2 Inhibits Ion_Channels Ion Channels (CaCC, GABAA-R, TRPV1, GlyR) Niflumic_Acid->Ion_Channels Modulates Neuronal_Excitability Altered Neuronal Excitability Ion_Channels->Neuronal_Excitability

Caption: Dual mechanisms of this compound action.

Patch_Clamp_Workflow Start Start: Isolate DRG Neurons Culture Culture Neurons on Coverslips Start->Culture Prepare_Rig Prepare Patch-Clamp Rig & Solutions Culture->Prepare_Rig Form_Seal Form Gigaohm Seal Prepare_Rig->Form_Seal Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_Drug Apply Agonist +/- this compound Record_Baseline->Apply_Drug Record_Response Record Drug-Modulated Currents Apply_Drug->Record_Response Analyze Analyze Data Record_Response->Analyze End End Analyze->End

Caption: Workflow for whole-cell patch-clamp experiments.

CCI_Model_Workflow Start Start: Anesthetize Rat Expose_Nerve Expose Sciatic Nerve Start->Expose_Nerve Ligate_Nerve Place 4 Loose Ligatures Expose_Nerve->Ligate_Nerve Close_Wound Close Incision Ligate_Nerve->Close_Wound Recovery Post-operative Recovery Close_Wound->Recovery Baseline_Testing Baseline Behavioral Testing Recovery->Baseline_Testing Administer_NFA Administer this compound / Vehicle Baseline_Testing->Administer_NFA Post_Drug_Testing Post-Drug Behavioral Testing Administer_NFA->Post_Drug_Testing Analyze Analyze Behavioral Data Post_Drug_Testing->Analyze End End Analyze->End

Caption: Workflow for the Chronic Constriction Injury model.

Conclusion and Future Directions

The preliminary studies on this compound in neurological models reveal a compound with a multifaceted mechanism of action, impacting both inflammatory pathways and neuronal excitability. The quantitative data, though from a limited number of studies, consistently demonstrate its modulatory effects on key ion channels involved in nociception and neuronal inhibition. The efficacy of NFA in preclinical models of neuropathic pain and its antiseizure properties in a human cell-based model suggest that its therapeutic potential may extend beyond its traditional use as an anti-inflammatory agent.

Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and its various ion channel targets.

  • Expanding the investigation of NFA to other neurological disease models where neuroinflammation and ion channel dysfunction are implicated, such as traumatic brain injury and neurodegenerative diseases.

  • Conducting more extensive dose-response studies to establish optimal therapeutic windows and to better understand the concentration-dependent effects of NFA on different neuronal populations.

  • Investigating the downstream signaling cascades affected by NFA's modulation of ion channels to gain a more complete picture of its neuropharmacological profile.

This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound and other fenamates as novel therapeutic agents for neurological disorders. The detailed protocols and summarized data are intended to facilitate the design of future studies aimed at further characterizing the role of this intriguing compound in the nervous system.

References

Niflumic Acid's Impact on Prostaglandin Synthesis Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, exerts its therapeutic effects primarily through the modulation of the prostaglandin (B15479496) synthesis pathway. This technical guide provides an in-depth analysis of the core mechanisms of this compound's action, with a focus on its inhibitory effects on cyclooxygenase (COX) enzymes. This document summarizes key quantitative data, details relevant experimental protocols for assessing its activity, and provides visual representations of the pertinent signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

This compound is a well-established anti-inflammatory, analgesic, and antipyretic agent.[1] Its clinical efficacy is intrinsically linked to its ability to interfere with the arachidonic acid cascade, a critical biological pathway responsible for the production of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[2] Understanding the nuanced interactions of this compound with the enzymes of this pathway is crucial for optimizing its therapeutic use and for the development of novel anti-inflammatory agents with improved specificity and reduced side effects.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[3][4]

  • Phospholipase A2 (PLA2) Interaction: The synthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids, a reaction catalyzed by phospholipase A2 (PLA2). While the primary target of this compound is COX, some studies suggest a potential for interaction with PLA2, which would represent an upstream point of intervention in the inflammatory cascade.

  • Cyclooxygenase (COX) Inhibition: this compound acts as a non-selective inhibitor of both COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[1] The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs, while the concurrent inhibition of COX-1 is associated with some of their common side effects, particularly gastrointestinal issues.[4]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against COX-1 and COX-2 is a critical parameter for understanding its pharmacological profile. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes reported IC50 values for this compound. It is important to note that these values can vary depending on the specific experimental conditions, such as the source of the enzyme and the assay methodology employed.[5]

EnzymeAssay TypeIC50 (µM)Reference
COX-1 Human Whole Blood AssayVaries[6],[7]
COX-2 Human Whole Blood AssayVaries[6],[7]
COX-2 Not Specified~0.1[8] (as a general COX-2 inhibitor)

Note: The available literature presents a range of IC50 values for this compound, often within the context of broader NSAID comparison studies. The selectivity index (COX-1 IC50 / COX-2 IC50) is a key determinant of the gastrointestinal safety profile of an NSAID.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on prostaglandin synthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Indomethacin (positive control)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Enzyme immunoassay (EIA) kit for PGE2 quantification

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control (indomethacin) in the assay buffer.

  • In a microplate, add the assay buffer, the enzyme (COX-1 or COX-2), and the different concentrations of this compound or control.

  • Pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the reaction for a defined period (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant assessment of NSAID activity by utilizing whole blood.[9][10]

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • This compound (test compound)

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Saline (vehicle control)

  • EIA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2) quantification

  • Incubator, centrifuge, and microplate reader

Procedure for COX-1 Activity (TXB2 production):

  • Aliquot 1 mL of whole blood into tubes containing various concentrations of this compound or vehicle.

  • Allow the blood to clot by incubating at 37°C for 1 hour. During this time, endogenous thrombin stimulates platelet TXB2 production via COX-1.

  • Centrifuge the tubes to separate the serum.

  • Collect the serum and measure the concentration of TXB2 using an EIA kit.

  • Calculate the percentage inhibition of TXB2 synthesis for each this compound concentration to determine the IC50 for COX-1.

Procedure for COX-2 Activity (PGE2 production):

  • Aliquot 1 mL of heparinized whole blood into tubes containing various concentrations of this compound or vehicle.

  • Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.[9]

  • Incubate the blood at 37°C for 24 hours.

  • Centrifuge the tubes to separate the plasma.

  • Collect the plasma and measure the concentration of PGE2 using an EIA kit.

  • Calculate the percentage inhibition of PGE2 synthesis for each this compound concentration to determine the IC50 for COX-2.

Measurement of Prostaglandin E2 Production in Cell Culture

This protocol describes how to measure the effect of this compound on PGE2 production in a cell-based model.[11][12]

Materials:

  • A suitable cell line (e.g., murine fibroblasts, human monocytes)

  • Cell culture medium and supplements

  • This compound

  • A stimulant to induce PGE2 production (e.g., arachidonic acid, calcium ionophore A23187, or LPS)[12]

  • Cell lysis buffer (for intracellular PGE2 measurement)

  • PGE2 EIA kit

  • Microplate reader

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Treat the cells with various concentrations of this compound for a predetermined time.

  • Stimulate the cells with an appropriate agent to induce PGE2 synthesis.

  • For secreted PGE2: Collect the cell culture supernatant.

  • For intracellular PGE2: Aspirate the supernatant, wash the cells, and then lyse the cells with a suitable lysis buffer.[12]

  • Centrifuge the collected supernatant or cell lysate to remove any debris.

  • Quantify the PGE2 concentration in the samples using a competitive EIA kit.

  • Analyze the data to determine the dose-dependent effect of this compound on PGE2 production.

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental processes are provided below using the DOT language for Graphviz.

Prostaglandin_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation, Renal Function Prostaglandins->Homeostasis PLA2 Phospholipase A2 (PLA2) NiflumicAcid This compound NiflumicAcid->COX1 Inhibits NiflumicAcid->COX2 Inhibits

Caption: Prostaglandin Synthesis Pathway and this compound's Mechanism of Action.

Experimental_Workflow_COX_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepEnzyme Prepare COX-1/COX-2 Enzyme Incubate Incubate Enzyme with This compound/Controls PrepEnzyme->Incubate PrepNA Prepare this compound Dilutions PrepNA->Incubate PrepControls Prepare Positive/Vehicle Controls PrepControls->Incubate AddSubstrate Add Arachidonic Acid (Substrate) Incubate->AddSubstrate Reaction Enzymatic Reaction (37°C) AddSubstrate->Reaction StopReaction Stop Reaction Reaction->StopReaction QuantifyPGE2 Quantify PGE2 Production (ELISA) StopReaction->QuantifyPGE2 CalcInhibition Calculate % Inhibition QuantifyPGE2->CalcInhibition DetIC50 Determine IC50 Value CalcInhibition->DetIC50

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

Conclusion

This compound effectively mitigates inflammation and pain by inhibiting the synthesis of prostaglandins through its action on COX-1 and COX-2 enzymes. A thorough understanding of its inhibitory profile, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for its appropriate clinical application and for the advancement of next-generation anti-inflammatory therapies. The provided diagrams offer a clear visual framework for the complex biochemical pathways and experimental procedures involved in the study of this compound and other NSAIDs. Further research focusing on the differential effects of this compound on various cell types and its potential interactions with other signaling pathways will continue to refine our understanding of its complete pharmacological profile.

References

The Structure-Activity Relationship of Niflumic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Niflumic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), has long been a subject of interest for its potent analgesic and anti-inflammatory properties.[1] Its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] However, its pharmacological profile is multifaceted, extending to the modulation of various ion channels, which contributes to its overall activity and presents opportunities for the development of novel therapeutic agents.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for researchers and drug development professionals. We will delve into the core structural features governing its biological activity, present quantitative data in a structured format, detail key experimental protocols, and visualize the intricate signaling pathways and experimental workflows.

Core Structure and Mechanism of Action

This compound's chemical structure, 2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid, consists of a nicotinic acid scaffold linked to a 3-(trifluoromethyl)aniline (B124266) moiety via an amino bridge. This unique arrangement is crucial for its interaction with its biological targets.

Cyclooxygenase (COX) Inhibition

The primary mechanism of action for this compound's anti-inflammatory and analgesic effects is the inhibition of COX-1 and COX-2 enzymes.[1] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[1] By blocking the active site of COX enzymes, this compound reduces the production of these pro-inflammatory prostaglandins.[1]

Ion Channel Modulation

Beyond COX inhibition, this compound is a known modulator of several ion channels, most notably calcium-activated chloride channels (CaCCs).[1] It can also interact with voltage-gated potassium channels and transient receptor potential (TRP) channels.[1] This modulation of ion channels contributes to its analgesic effects and is an active area of research for potential therapeutic applications in other conditions.[1]

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data on the structure-activity relationship of this compound and its derivatives, focusing on their anti-inflammatory, analgesic, and COX inhibitory activities.

Table 1: Anti-inflammatory Activity of this compound Derivatives (Carrageenan-Induced Rat Paw Edema)

CompoundModificationDose (mg/kg)% Inhibition of EdemaReference
This compoundParent Drug9078.7[3]
Prodrug 5aMorpholinoethyl ester15046.6[3]
Prodrug 5bMorpholinopropyl ester15053.2[3]
NFM ProdrugMethyl ferulate conjugateNot Specified70.07 (at 6 hours)[4]

Table 2: Analgesic Activity of this compound Analogs (Acetic Acid-Induced Writhing Test)

CompoundModificationED50 (mg/kg)Reference
This compoundParent DrugNot explicitly stated, used as reference[5]
Various NSAIDsComparative dataVaries[5]

Table 3: In Vitro COX Inhibition of this compound

EnzymeIC50Reference
COX-2100 nM[6]
COX-115 µM[7]

Table 4: Ion Channel Modulation by this compound

ChannelActivityIC50 / EC50Reference
Ca2+-activated Cl- channels (CaCCs)Inhibition159 µM (in rabbit coronary arterial myocytes)[8]
CLC-1 Chloride ChannelInhibition42 µM (native rat skeletal muscle)[2]
Ca2+-activated non-selective cation channelsInhibition50 µM[9]
Spontaneous transient inward current (STIC)Inhibition2.3 µM (-50 mV), 1.1 µM (+50 mV)[9]
Noradrenaline- and caffeine-evoked IO(Ca)Inhibition6.6 µM[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the SAR studies are provided below.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[11][12][13]

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Plethysmometer

  • Test compound (this compound or its derivatives) and vehicle

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups: control (vehicle), standard, and test compound groups.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[11][14]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[11]

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice

This is a common in vivo model for screening peripheral analgesic activity.[15][16]

Materials:

  • Male Swiss albino mice (20-25 g)

  • 0.6% (v/v) acetic acid solution in distilled water

  • Test compound (this compound or its derivatives) and vehicle

  • Standard drug (e.g., Aspirin or Morphine)

  • Observation chambers

Procedure:

  • Fast the mice for a few hours before the experiment, with free access to water.

  • Divide the animals into control, standard, and test compound groups.

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After a set pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL/10g of body weight of 0.6% acetic acid solution intraperitoneally to each mouse.[16][17]

  • Immediately place each mouse in an individual observation chamber.

  • After a latency period of about 5 minutes, count the number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) for a defined period (e.g., 10-20 minutes).[15][18]

  • Calculate the percentage of analgesic activity or inhibition of writhing for the treated groups compared to the control group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.[19][20]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Detection system (e.g., ELISA kit for PGE2, or a fluorometric/colorimetric probe)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound dilutions or vehicle (for control) to the respective wells and pre-incubate for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[19][20]

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a defined period (e.g., 2-10 minutes) at 37°C.[19][20]

  • Stop the reaction using a stop solution (e.g., HCl).[19]

  • Measure the amount of prostaglandin (B15479496) E2 (PGE2) produced using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins (PGs) Prostaglandins (PGs) COX-1 / COX-2->Prostaglandins (PGs) Produces Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Mediates This compound This compound This compound->COX-1 / COX-2 Inhibits

Caption: this compound's Inhibition of the Cyclooxygenase Pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular CaCC Ca2+-activated Cl- Channel Cl_efflux Cl- Efflux CaCC->Cl_efflux Mediates Ca2+ [Ca2+]i Ca2+->CaCC Activates This compound This compound This compound->CaCC Blocks Depolarization Depolarization Cl_efflux->Depolarization Leads to

Caption: this compound's Modulation of Calcium-Activated Chloride Channels.

G Start Start Synthesis Synthesis of This compound Analogs Start->Synthesis InVitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) Synthesis->InVitro InVivo In Vivo Evaluation InVitro->InVivo AntiInflammatory Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) InVivo->AntiInflammatory Analgesic Analgesic Activity (Acetic Acid Writhing Test) InVivo->Analgesic SAR Structure-Activity Relationship (SAR) Analysis AntiInflammatory->SAR Analgesic->SAR Lead Lead Optimization SAR->Lead

Caption: Experimental Workflow for SAR Studies of this compound Analogs.

Conclusion

The structure-activity relationship of this compound is a rich field of study, with the core fenamate structure providing a versatile scaffold for modification. While COX inhibition remains its primary therapeutic mechanism, the modulation of ion channels presents exciting avenues for the development of new drugs with potentially improved efficacy and safety profiles. This guide has provided a comprehensive overview of the current understanding of this compound's SAR, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological processes. It is intended to serve as a valuable resource for researchers dedicated to advancing the field of anti-inflammatory and analgesic drug discovery.

References

Understanding the Off-Target Effects of Niflumic Acid in Cellular Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, is primarily recognized for its inhibitory action on cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin (B15479496) synthesis pathway.[1][2] This mechanism underlies its therapeutic use for its analgesic, anti-inflammatory, and antipyretic properties.[1][3] However, like many small molecule drugs, this compound exhibits a range of off-target activities, interacting with various other proteins and signaling pathways within the cell. These unintended interactions can lead to unexpected physiological effects, potential side effects, and can also present opportunities for drug repurposing.[4][5] A thorough understanding of these off-target effects is therefore critical for accurate interpretation of experimental results in cellular assays and for the safe and effective development of therapeutics.

This technical guide provides a comprehensive overview of the known off-target effects of this compound, presenting quantitative data, detailed experimental protocols for their characterization, and visual representations of the involved signaling pathways and experimental workflows.

Known Off-Target Interactions of this compound

Beyond its intended inhibition of COX enzymes, this compound has been demonstrated to interact with a variety of other molecular targets, most notably ion channels and neurotransmitter receptors. This promiscuity is a key consideration in its pharmacological profile.

Ion Channels

This compound is a well-documented modulator of several types of ion channels, often with inhibitory effects.

  • Chloride Channels: A primary class of off-targets for this compound are chloride channels. It is a known blocker of several types of chloride channels, including:

    • Calcium-Activated Chloride Channels (CaCCs): this compound is a potent blocker of CaCCs.[1][6][7]

    • ClC-1 Voltage-Gated Chloride Channels: It directly inhibits the skeletal muscle chloride channel ClC-1.[3]

    • CLC-K Chloride Channels: this compound exhibits complex, biphasic effects on human CLC-K channels, with evidence for both activating and blocking binding sites.[8]

  • Calcium Channels: this compound has been shown to block T-type calcium channels.[9][10]

  • Potassium Channels: While its effects on potassium channels are less pronounced, some studies have noted modulatory actions.[1]

  • Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: this compound can alter the gating of HCN2 pacemaker channels.[11]

Neurotransmitter Receptors
  • GABA-A Receptors: this compound exhibits complex, subtype-dependent modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It can act as both a positive and negative modulator at clinically relevant concentrations.[12][13][14][15]

Other Off-Target Interactions
  • Prostaglandin Synthesis: While the primary mechanism of action involves inhibition of COX enzymes, the resulting decrease in prostaglandin production affects numerous downstream signaling pathways.[1][2]

  • Mitochondrial Calcium Efflux: this compound can increase intracellular calcium concentrations by promoting efflux from mitochondria, an effect independent of its COX inhibition.[3]

Quantitative Data Summary

The following table summarizes the reported quantitative data for the interaction of this compound with its primary and off-target molecules. It is important to note that these values can vary depending on the experimental system and conditions.

TargetInteractionIC50 / KiSpecies/Cell TypeAssay ConditionsReference(s)
Primary Targets
Cyclooxygenase-2 (COX-2)Inhibition100 nM (IC50)Not SpecifiedNot Specified[6][7]
Cyclooxygenase-1 (COX-1)InhibitionNot SpecifiedNot SpecifiedNot Specified[1][2]
Off-Targets
ClC-1 Chloride ChannelInhibition~42 µM (IC50)Rat Skeletal MuscleCurrent-clamp[3]
WT ClC-1 Chloride ChannelInhibition~97 µM (IC50) at -90 mVNot SpecifiedNot Specified[16]
Calcium-Activated Chloride Channels (CaCCs)Inhibition17 µM (inhibition constant)OocytesNot Specified[17]
Spontaneous Transient Inward Currents (STICs)Inhibition2.3 µM and 1.1 µM (IC50) at -50 and +50 mV respectivelyNot SpecifiedNot Specified[17]
T-type Calcium ChannelsInhibition73.5 µM (IC50)Mouse Spermatogenic CellsPatch-clamp[9]
GABA-A ReceptorsModulationMicromolar concentrationsRat Brain Sections / Xenopus laevis oocytesAutoradiography / Electrophysiology[12][14]
Ca2+-activated non-selective cation channelsBlockade50 µM (IC50)Rat exocrine pancreatic cellsInside-out patches[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's off-target effects.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization

This protocol is a generalized procedure for assessing the effect of this compound on voltage-gated or ligand-gated ion channels expressed in a heterologous system (e.g., HEK293 cells) or in primary cells.

Materials:

  • Cells expressing the ion channel of interest.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Micro-manipulator.

  • Perfusion system.

  • External (extracellular) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH).

  • Internal (intracellular) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH).

  • This compound stock solution (e.g., 100 mM in DMSO).

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -80 mV).

  • Data Acquisition:

    • Apply voltage protocols (e.g., voltage steps or ramps) to elicit ion channel currents.

    • Record baseline currents in the absence of the drug.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Record currents in the presence of this compound until a steady-state effect is reached.

    • Wash out the drug with the external solution to check for reversibility.

  • Data Analysis:

    • Measure current amplitudes, kinetics of activation and inactivation, and other relevant parameters before, during, and after drug application.

    • Construct dose-response curves to determine the IC50 value.

Radioligand Binding Assay for GABA-A Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for GABA-A receptors.

Materials:

  • Rat brain cortex membranes (or other tissue/cell preparation rich in GABA-A receptors).

  • Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam).

  • This compound.

  • Unlabeled GABA (for non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in binding buffer.

  • Assay Setup: In test tubes, combine:

    • Total Binding: Radioligand and membrane preparation.

    • Non-specific Binding: Radioligand, membrane preparation, and a high concentration of unlabeled GABA.

    • Competitive Binding: Radioligand, membrane preparation, and varying concentrations of this compound.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC50 value and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Cyclooxygenase (COX) Enzyme Inhibition Assay

This protocol outlines a method to measure the inhibitory effect of this compound on COX-1 and COX-2 activity.

Materials:

  • Purified COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme (cofactor).

  • This compound.

  • Detection system (e.g., ELISA kit for prostaglandin E2).

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in reaction buffer.

  • Inhibitor Incubation: In a 96-well plate, pre-incubate the enzyme with varying concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced in each well using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value for each COX isoform.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the direct binding of a drug to its target in a cellular environment.

Materials:

  • Intact cells or cell lysate.

  • This compound.

  • Phosphate-buffered saline (PBS).

  • Protease inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Antibody specific to the target protein.

Procedure:

  • Compound Treatment: Treat intact cells with this compound or vehicle (DMSO) and incubate under physiological conditions.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermocycler for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensity of the target protein at each temperature for both vehicle- and drug-treated samples.

    • Plot the percentage of soluble protein against temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for investigating its off-target effects.

Primary Mechanism of Action: COX Inhibition

Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Produces Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Mediates This compound This compound This compound->COX-1 / COX-2 Inhibits

Caption: this compound's primary mechanism of action.

Off-Target Effect: Modulation of Chloride Channels and Intracellular Calcium

cluster_membrane Plasma Membrane cluster_mito Mitochondrion ClC-1 ClC-1 Cl_ion Cl- ClC-1->Cl_ion Conducts CaCC CaCC CaCC->Cl_ion Conducts Membrane_Potential Membrane_Potential Cl_ion->Membrane_Potential Alters Mito_Ca Ca2+ Intracellular_Ca [Ca2+]i Mito_Ca->Intracellular_Ca Increases This compound This compound This compound->ClC-1 Direct Inhibition This compound->CaCC Inhibition This compound->Mito_Ca Promotes Efflux PKC PKC Intracellular_Ca->PKC Activates PKC->ClC-1 Inhibits

Caption: Off-target effects on chloride channels and calcium.

Off-Target Effect: Modulation of GABA-A Receptors

GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binds to Cl_ion_influx Cl- Influx GABA-A Receptor->Cl_ion_influx Opens Channel This compound This compound This compound->GABA-A Receptor Modulates (Subtype-dependent) Neuronal Inhibition Neuronal Inhibition Cl_ion_influx->Neuronal Inhibition Leads to

Caption: Subtype-dependent modulation of GABA-A receptors.

Experimental Workflow for Off-Target Identification

Start Start: Compound of Interest (this compound) Broad_Screening Broad Off-Target Screening (e.g., Receptor Panel, Kinase Panel) Start->Broad_Screening Proteome_Wide Proteome-Wide Unbiased Screening (e.g., CETSA-MS, Chemical Proteomics) Start->Proteome_Wide Hit_Identification Identify Potential Off-Targets Broad_Screening->Hit_Identification Proteome_Wide->Hit_Identification Functional_Assays Target-Specific Functional Assays (e.g., Electrophysiology, Enzyme Assays) Hit_Identification->Functional_Assays Binding_Assays Direct Binding Assays (e.g., Radioligand Binding, SPR) Hit_Identification->Binding_Assays Cellular_Assays Cell-Based Phenotypic Assays Functional_Assays->Cellular_Assays Binding_Assays->Cellular_Assays Data_Integration Integrate Data and Characterize Off-Target Profile Cellular_Assays->Data_Integration End End: Comprehensive Off-Target Profile Data_Integration->End

Caption: Workflow for off-target effect identification.

Conclusion

This compound, while an effective COX-2 inhibitor, demonstrates significant off-target activity that warrants careful consideration in both research and clinical settings. Its interactions with a variety of ion channels and neurotransmitter receptors can lead to complex cellular effects that are independent of its primary mechanism of action. For researchers using this compound as a chemical probe, awareness of these off-target effects is crucial for the accurate interpretation of experimental data. For drug development professionals, a thorough characterization of such off-target interactions is essential for predicting potential side effects and for exploring new therapeutic applications. The methodologies and data presented in this guide provide a framework for a more complete understanding of the pharmacological profile of this compound and serve as a paradigm for the investigation of off-target effects of other small molecule drugs.

References

Methodological & Application

Niflumic Acid: Application and Protocol for Patch-Clamp Electrophysiology in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niflumic acid (NFA) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] Beyond its anti-inflammatory properties, which are primarily mediated by the inhibition of cyclooxygenase (COX) enzymes, NFA is a widely utilized pharmacological tool in neuroscience research due to its broad-spectrum ion channel modulating activity.[1][2] It is particularly recognized as a potent blocker of calcium-activated chloride channels (CaCCs).[1] This document provides a detailed protocol for the application of this compound in patch-clamp experiments on neurons, along with a summary of its known effects on various neuronal ion channels.

Mechanism of Action and Neuronal Targets

This compound's primary mechanism of action in the context of neurophysiology is the modulation of various ion channels. Its effects are not limited to a single channel type, making it a versatile but complex tool. The main neuronal targets of this compound include:

  • Calcium-Activated Chloride Channels (CaCCs): NFA is a well-established inhibitor of CaCCs.[1] These channels are involved in various physiological processes in neurons, including the regulation of excitability and synaptic transmission.

  • GABA-A Receptors: this compound has been shown to modulate GABA-A receptor function, acting as an antagonist.[3][4] It can inhibit GABA-induced currents in dorsal root ganglion (DRG) neurons.[3][4][5]

  • Voltage-Gated Potassium (Kv) Channels: Fenamates, including this compound, can inhibit certain types of voltage-gated potassium channels.[6]

  • T-type Calcium Channels: NFA has been demonstrated to block T-type calcium channels in various cell types, which could have implications for neuronal firing patterns.[7]

  • TRP Channels: There is evidence to suggest that this compound can modulate the activity of Transient Receptor Potential (TRP) channels, such as TRPV1.[8]

Quantitative Data: this compound Effects on Neuronal Ion Channels

The following tables summarize the quantitative data on the effects of this compound on various ion channels, as reported in patch-clamp studies.

Target Channel/ReceptorNeuron TypeThis compound ConcentrationEffectReference
GABA-A ReceptorDorsal Root Ganglion (DRG)1, 10, 100 µmol/LInhibition of GABA-induced inward current by 5.32%, 33.8%, and 52.2%, respectively.[3][5]
GABA-A ReceptorDorsal Root Ganglion (DRG)10 µmol/L31.60% suppression of GABA-activated currents.[9]
T-type Calcium ChannelsMouse Spermatogenic CellsIC50 of 73.5 µMBlockade of T-type currents.[7]
TMEM16A (a CaCC)HEK293 cells expressing human TMEM16AIC50 of 12 µMInhibition of TMEM16A currents.[10]
CLC-1 Chloride ChannelXenopus oocytes expressing human CLC-1KD of 22±2 μM (internally applied)Direct block of the channel.[6]

Experimental Protocols

This section provides a detailed methodology for utilizing this compound in whole-cell patch-clamp experiments on cultured neurons or acute brain slices.

Stock Solution Preparation
  • This compound Stock Solution (e.g., 100 mM):

    • Weigh the appropriate amount of this compound powder.

    • Dissolve in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C. The final concentration of DMSO in the recording solution should be kept low (typically <0.1%) to avoid solvent effects.

Whole-Cell Patch-Clamp Protocol

1. Preparation of Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) for slicing and recording (can be modified based on experimental needs):

    • In mM: 126 NaCl, 3 KCl, 2.5 CaCl2, 1.3 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, 20 glucose.[11]

    • Osmolarity should be adjusted to ~310 mOsm/L.[11]

    • The solution should be continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2).[11]

  • Internal (Pipette) Solution (K-Gluconate based for current-clamp):

    • In mM: 140 K-gluconate, 4 KCl, 0.5 EGTA, 10 HEPES, 4 MgATP, 0.4 NaGTP.[11]

    • Adjust pH to 7.3 with KOH and osmolarity to ~290-300 mOsm/L.[11]

2. Brain Slice Preparation (for acute slice experiments):

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse transcardially with ice-cold, oxygenated slicing solution (a modified aCSF, often with sucrose (B13894) or NMDG replacing NaCl).

  • Rapidly dissect the brain and mount it on a vibratome stage.

  • Cut slices of the desired thickness (e.g., 250-300 µm) in the ice-cold, oxygenated slicing solution.

  • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes, followed by storage at room temperature.

3. Patch-Clamp Recording:

  • Transfer a brain slice or coverslip with cultured neurons to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with oxygenated aCSF at a constant flow rate.

  • Pull glass micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[11]

  • Approach a neuron under visual guidance (e.g., DIC microscopy).

  • Apply positive pressure to the pipette to keep the tip clean.

  • Once in proximity to the neuron, release the positive pressure and apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the membrane patch with a brief pulse of negative pressure to achieve the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before starting the recording.

4. Application of this compound:

  • Dilute the this compound stock solution to the desired final concentration in the aCSF immediately before application.

  • Apply the this compound-containing solution to the recorded neuron via a perfusion system. A rapid drug delivery system with a small dead volume is recommended for precise application and washout.[3]

  • Pre-application of this compound for a defined period (e.g., 20 seconds) may be necessary to observe its effects on ligand-gated channels like GABA-A receptors.[3]

  • For studying voltage-gated channels, this compound can be applied during the recording of baseline currents to observe the onset of its effect.

5. Data Acquisition:

  • Voltage-Clamp: To study the effect of this compound on specific ion channels, hold the neuron at a specific membrane potential and apply voltage steps to elicit channel activation. Record the resulting currents before, during, and after this compound application.

  • Current-Clamp: To investigate the effect of this compound on neuronal excitability, inject current steps to evoke action potentials. Monitor changes in resting membrane potential, input resistance, and action potential firing properties in the presence of the drug.

Signaling Pathways and Experimental Workflows

Niflumic_Acid_Mechanism cluster_channels Ion Channel Targets cluster_effects Neuronal Effects NFA This compound CaCC Ca-Activated Cl- Channels NFA->CaCC Inhibits GABA_A GABA-A Receptors NFA->GABA_A Antagonizes Kv Voltage-Gated K+ Channels NFA->Kv Inhibits T_type_Ca T-type Ca2+ Channels NFA->T_type_Ca Blocks Cl_conductance Decreased Cl- Conductance CaCC->Cl_conductance GABA_inhibition Inhibition of GABAergic Transmission GABA_A->GABA_inhibition K_conductance Decreased K+ Conductance Kv->K_conductance Ca_influx Decreased T-type Ca2+ Influx T_type_Ca->Ca_influx Excitability Altered Neuronal Excitability Cl_conductance->Excitability GABA_inhibition->Excitability K_conductance->Excitability Ca_influx->Excitability

Caption: this compound's multifaceted mechanism of action on various neuronal ion channels.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_solutions Prepare Solutions (aCSF, Internal) establish_wc Establish Whole-Cell Configuration prep_solutions->establish_wc prep_slices Prepare Brain Slices/Neuron Culture prep_slices->establish_wc prep_nfa Prepare this compound Stock apply_nfa Apply this compound prep_nfa->apply_nfa baseline Record Baseline Activity establish_wc->baseline baseline->apply_nfa record_effect Record During Application apply_nfa->record_effect washout Washout record_effect->washout record_washout Record After Washout washout->record_washout analyze_data Analyze Electrophysiological Data record_washout->analyze_data

Caption: A streamlined workflow for a patch-clamp experiment investigating the effects of this compound.

References

Optimal Concentration of Niflumic Acid for In Vitro Chloride Channel Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Niflumic Acid (NFA) as an inhibitor of various chloride channels in in vitro experimental settings. This compound, a non-steroidal anti-inflammatory drug (NSAID), is widely used as a blocker of several types of chloride channels, including calcium-activated chloride channels (CaCCs) like TMEM16A, voltage-gated chloride channels (ClCs), and volume-regulated anion channels (VRACs).[1][2] Understanding the optimal concentration is critical for achieving specific and effective channel inhibition while minimizing off-target effects.

Quantitative Data Summary

The inhibitory potency of this compound, often expressed as the half-maximal inhibitory concentration (IC50), varies significantly depending on the specific chloride channel subtype, the cell type or expression system used, and the experimental conditions such as membrane potential. The following table summarizes key quantitative data from various in vitro studies.

Chloride Channel TargetCell Type / Expression SystemExperimental TechniqueIC50 / Effective ConcentrationReference
CLC-1 Rat Skeletal Muscle FibersTwo-Microelectrode Current-Clamp~42 µM[3][4]
CLC-1 (WT)HEK293 CellsWhole-Cell Patch-Clamp~97 µM (at -90 mV)[5][6]
TMEM16A (CaCC)HEK293 Cells (stably expressing human TMEM16A)Whole-Cell Patch-Clamp12 µM[7][8]
CaCC (spontaneous transient inward currents)Rabbit Portal Vein Smooth Muscle CellsPerforated Patch-Clamp3.6 µM (at -77 mV), 2.3 µM (at -50 mV), 1.1 µM (at +50 mV)[9]
CaCC (noradrenaline- and caffeine-evoked)Rabbit Portal Vein Smooth Muscle CellsPerforated Patch-Clamp6.6 µM[9]
VRAC (ICl,swell)-Whole-Cell Patch-Clamp55.2 ± 2.2 µM[1]
T-type Calcium Channels (off-target effect)Mouse Spermatogenic CellsPatch-Clamp73.5 µM[10]

Note: The IC50 values can be influenced by factors such as the intracellular calcium concentration and the membrane potential at which the measurements are taken. For instance, the inhibitory effect of NFA on TMEM16A can be less efficacious at negative membrane potentials.[7][8]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action for chloride channel inhibition is direct channel block.[3] However, its effects can be complex and may involve indirect mechanisms. For example, in skeletal muscle, NFA has been shown to increase intracellular calcium concentration by promoting calcium efflux from mitochondria.[3][4] This elevation in intracellular calcium can, in turn, activate calcium-dependent protein kinase C (PKC), which can also modulate chloride channel activity.[3][4] This dual mechanism—direct block and indirect modulation via intracellular signaling pathways—highlights the importance of careful experimental design and data interpretation.

NFA_Mechanism NFA This compound ClC1 CLC-1 Channel NFA->ClC1 Direct Block Mitochondria Mitochondria NFA->Mitochondria Ca²⁺ Efflux gCl Chloride Conductance (gCl) Inhibition ClC1->gCl Ca2_i Increased Intracellular [Ca²⁺] Mitochondria->Ca2_i PKC PKC Activation Ca2_i->PKC PKC->gCl Indirect Inhibition

Caption: Dual mechanism of this compound on CLC-1 channels.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for common in vitro assays used to assess the inhibitory effects of this compound on chloride channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ionic currents across the entire cell membrane, allowing for the characterization of channel activity and inhibition.

Experimental Workflow:

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 expressing target channel) transfection Transient Transfection (if not a stable cell line) cell_culture->transfection plating Plate cells on coverslips transfection->plating mount Mount coverslip in recording chamber plating->mount pipette Fabricate and fill patch pipette (with intracellular solution) seal Form a GΩ seal with a cell pipette->seal whole_cell Rupture membrane to achieve whole-cell configuration seal->whole_cell record_base Record baseline channel activity whole_cell->record_base apply_nfa Perfuse with this compound (various concentrations) record_base->apply_nfa record_inhibition Record inhibited channel activity apply_nfa->record_inhibition washout Washout with control solution record_inhibition->washout measure Measure current amplitudes dose_response Construct dose-response curve measure->dose_response ic50 Calculate IC50 value dose_response->ic50

Caption: Workflow for whole-cell patch-clamp experiments.

Protocol Details:

  • Cell Preparation:

    • Culture cells (e.g., HEK293) transiently or stably expressing the chloride channel of interest.[5][6] For transient transfection, the calcium-phosphate precipitation method can be used.[5][6]

    • Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.4 with NaOH.[5][6]

    • Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl₂, 5 EGTA, 10 HEPES. Adjust pH to 7.4 with CsOH.[5][6] Cesium is used to block potassium channels.

  • Recording:

    • Mount the coverslip in a recording chamber on an inverted microscope.

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Hold the cell at a holding potential of 0 mV.[5][6]

    • Apply voltage-step protocols to elicit chloride currents (e.g., steps from -150 mV to +150 mV).[5][6]

    • Record baseline currents in the control extracellular solution.

    • Perfuse the chamber with solutions containing increasing concentrations of this compound to determine the dose-response relationship. The maximal blocking effect is typically reached after 10-15 minutes of incubation.[3]

    • Perform a washout with the control solution to check for reversibility of the block.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude at each voltage step in the absence and presence of NFA.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Fura-2 Fluorescence Measurement of Intracellular Calcium

This method is used to investigate the off-target effects of this compound on intracellular calcium levels.

Protocol Details:

  • Cell Preparation:

    • Isolate or culture the cells of interest (e.g., rat skeletal muscle fibers).[3][4]

    • Load the cells with the ratiometric calcium indicator Fura-2 AM.

  • Solutions:

    • Use a standard physiological extracellular solution. For experiments investigating the source of calcium increase, a Ca²⁺-free solution containing EGTA can be used.[11]

  • Measurement:

    • Mount the cells in a perfusion chamber on a fluorescence microscope equipped for ratiometric imaging.

    • Excite the Fura-2 loaded cells at 340 nm and 380 nm, and measure the emission at ~510 nm.

    • Establish a stable baseline fluorescence ratio.

    • Perfuse the cells with a solution containing this compound (e.g., 100 µM) and continuously record the fluorescence ratio.[3]

    • An increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium concentration.

  • Data Analysis:

    • The change in intracellular calcium concentration can be quantified using the Grynkiewicz equation, following calibration of the Fura-2 fluorescence signal.

    • Construct a concentration-response curve to determine the EC50 for NFA-induced calcium release.

Considerations and Best Practices

  • Specificity: this compound is not a highly specific chloride channel blocker and can affect other ion channels, such as T-type calcium channels, and cellular processes.[2][10] It is crucial to include appropriate controls to verify the specificity of the observed effects.

  • Voltage Dependence: The inhibitory effect of NFA can be voltage-dependent.[7][8] Experiments should be conducted over a range of membrane potentials to fully characterize the inhibition.

  • Solvent: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[5][6] The final concentration of DMSO in the experimental solution should be kept low (e.g., <0.1%) and a vehicle control should be included in all experiments.

  • Reversibility: The block by this compound is generally reversible upon washout.[3][5][6] Confirming reversibility can help to ensure that the observed effects are due to the drug and not to rundown of the channels or cell death.

By following these guidelines and protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the physiological and pathophysiological roles of chloride channels in their in vitro models.

References

Application Notes and Protocols for Niflumic Acid in in vivo Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of Niflumic Acid in established animal models of inflammation. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of relevant biological pathways and workflows.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through multiple mechanisms. Primarily, it is known to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin (B15479496) synthesis pathway, which plays a significant role in inflammation, pain, and fever.[1] Additionally, this compound functions as a blocker of calcium-activated chloride channels (CaCCs), which are involved in various physiological processes that can contribute to its anti-inflammatory and analgesic effects.[2] Its dual mechanism of action makes it a valuable tool for investigating inflammatory processes in various preclinical models.

Mechanism of Action

This compound's anti-inflammatory properties are attributed to two primary molecular actions:

  • COX-2 Inhibition: Like other NSAIDs, this compound blocks the activity of COX enzymes, which are crucial for converting arachidonic acid into prostaglandins. Prostaglandins are potent inflammatory mediators that cause vasodilation, increase vascular permeability, and potentiate pain. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory molecules.

  • Calcium-Activated Chloride Channel (CaCC) Blockade: this compound is also a known inhibitor of CaCCs. These channels are involved in cellular processes such as smooth muscle contraction and epithelial secretion. In the context of inflammation, their blockade may contribute to the reduction of edema and other inflammatory responses.

Signaling Pathway of this compound in Inflammation

G cluster_membrane Cell Membrane Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 converts CaCC Calcium-Activated Chloride Channel Chloride Ion Efflux Chloride Ion Efflux CaCC->Chloride Ion Efflux Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins produces This compound This compound This compound->CaCC blocks This compound->COX-2 inhibits Inflammation Inflammation Prostaglandins->Inflammation Cellular Effects Cellular Effects Chloride Ion Efflux->Cellular Effects

Caption: this compound's dual mechanism of action in inflammation.

Quantitative Data Summary

The following table summarizes the quantitative efficacy of this compound in various in vivo inflammation models.

Animal ModelSpeciesThis compound Dose & RouteKey FindingsReference
Carrageenan-Induced Paw EdemaRat3% topical ointment (Inflocine)51.5% inhibition of paw edema after 5 hours.[3]
Carrageenan-Induced Paw EdemaRat3% topical ointment (Inflocine)Significant decrease in dermal lipid peroxidation (12.08% reduction in MDA levels).[3]
Stavudine-Induced Neuropathic PainRat10, 15, and 20 mg/kg, intraperitoneal (i.p.)Dose-dependent restoration of paw withdrawal threshold.[4][5]
Stavudine-Induced Neuropathic PainRat20 mg/kg, i.p.Suppressed levels of inflammatory cytokines TNF-α and IL-1β.[5][6]
Chronic Constriction Injury (Neuropathic Pain)Rat1, 10, and 100 µmol/l (in vitro application to DRG neurons)Suppressed GABA-induced inward currents by 5.32%, 33.8%, and 52.2%, respectively.[7]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of test compounds.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Control (Vehicle)

    • Carrageenan + Vehicle

    • Carrageenan + this compound (various doses)

    • Carrageenan + Reference Drug (e.g., Indomethacin 10 mg/kg)

  • Drug Administration: Administer this compound or vehicle intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[8] The left hind paw can serve as a non-inflamed control.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[9][10]

  • Calculation of Edema and Inhibition:

    • The degree of edema is calculated as the increase in paw volume after carrageenan injection compared to the initial volume.

    • The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[3]

Experimental Workflow:

Caption: Workflow for the carrageenan-induced paw edema model.

Stavudine-Induced Neuropathic Pain in Rats

This model is used to study drug efficacy against chemotherapy-induced peripheral neuropathy, which has an inflammatory component.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Stavudine (d4T)

  • This compound

  • Von Frey filaments

  • Hot plate or radiant heat source

  • Vehicle for this compound

Procedure:

  • Induction of Neuropathy: Administer Stavudine (50 mg/kg) intravenously via the tail vein to induce neuropathic pain.[4][5]

  • Development of Neuropathy: Monitor the development of hyperalgesia and allodynia over 4 weeks.[5]

  • Grouping: After the development of neuropathy, divide the animals into groups:

    • Sham (no Stavudine) + Vehicle

    • Stavudine + Vehicle

    • Stavudine + this compound (10, 15, 20 mg/kg, i.p.)

    • Stavudine + Reference Drug (e.g., Pregabalin 30 mg/kg)

  • Drug Administration: Administer this compound or vehicle intraperitoneally.

  • Behavioral Testing: Perform behavioral tests to assess mechanical allodynia (Von Frey test) and thermal hyperalgesia (hot plate test) at baseline and at various time points after drug administration.[4] Testing is typically conducted on days 7, 14, 21, and 28.[5]

  • Biochemical Analysis: At the end of the study (e.g., day 28), euthanize the animals and collect sciatic nerve and spinal cord tissues for the analysis of inflammatory markers such as TNF-α and IL-1β by ELISA or Western blot.[5][6]

Experimental Workflow:

G A Induce Neuropathy with Stavudine B Monitor Development (4 weeks) A->B C Group Animals B->C D Administer this compound/Vehicle C->D E Behavioral Testing (Days 7, 14, 21, 28) D->E F Biochemical Analysis (Day 28) E->F

Caption: Workflow for the stavudine-induced neuropathic pain model.

Conclusion

This compound is a versatile pharmacological tool for studying inflammation in various animal models. Its dual inhibitory action on COX-2 and CaCCs provides a multifaceted approach to reducing inflammation and pain. The protocols and data presented here offer a foundation for researchers to design and execute robust in vivo studies to further elucidate the therapeutic potential of this compound and other anti-inflammatory agents.

References

Application Notes and Protocols: Niflumic Acid for Studying Calcium-Activated Chloride Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the fenamate class.[1][2] Beyond its clinical use for pain and inflammation, it has been widely adopted in research as a tool to investigate the function of ion channels, particularly calcium-activated chloride channels (CaCCs).[1] CaCCs are crucial for a variety of physiological processes, including smooth muscle contraction, epithelial secretion, and sensory transduction.[1][3] This document provides detailed application notes and protocols for utilizing this compound in the study of CaCCs.

Application Notes

Mechanism of Action: this compound is a known blocker of CaCCs.[1][4] Its primary mechanism in this context is the inhibition of chloride ion flow through the channel pore.[1] The blockade of CaCCs by this compound can be voltage-dependent, with its efficacy potentially varying at different membrane potentials.[3][5][6] It is important to note that this compound is not entirely specific to CaCCs and can modulate other ion channels as well, including certain potassium channels and transient receptor potential (TRP) channels.[1][7]

Specificity and Off-Target Effects: While a valuable tool, the off-target effects of this compound should be considered when interpreting experimental results. As an NSAID, its primary therapeutic action is the inhibition of cyclooxygenase (COX) enzymes, which reduces prostaglandin (B15479496) synthesis.[1][7] Additionally, it has been reported to affect other ion channels and cellular processes. For instance, it can inhibit voltage-gated potassium channels and non-selective cation channels.[7] In some systems, this compound has been shown to increase intracellular calcium concentrations, which could indirectly affect CaCC activity.[7][8] Therefore, control experiments are crucial to dissect the direct effects on CaCCs from potential off-target effects.

Applications in Research and Drug Development:

  • Functional Characterization of CaCCs: this compound is frequently used to identify and characterize CaCC currents in various cell types and tissues using electrophysiological techniques like patch-clamp.

  • Investigating Physiological Roles: By observing the physiological effects of blocking CaCCs with this compound, researchers can infer the roles of these channels in processes such as smooth muscle tone regulation, epithelial fluid secretion, and neuronal excitability.[1]

  • Drug Screening and Development: this compound can be used as a reference compound in high-throughput screening assays to identify novel and more specific modulators of CaCCs, such as TMEM16A, for therapeutic purposes.[9]

Quantitative Data

Table 1: Potency of this compound on Calcium-Activated Chloride Channels

Channel/PreparationIC50 ValueExperimental ConditionsReference
Spontaneous CaCCs (Rabbit Portal Vein)3.6 µMNystatin perforated patch, -77 mV holding potential[5]
Evoked CaCCs (Rabbit Portal Vein)6.6 µMNoradrenaline- and caffeine-evoked currents[5]
Human TMEM16A (HEK293 cells)12 µMWhole-cell patch clamp[6]
Human TMEM16A11.12 µMQPatch-automated electrophysiology[10]
Native gCl (Rat Skeletal Muscle)~42 µMCurrent-clamp[7]
GABA-induced currents (Rat DRG neurons)~6.7 µMWhole-cell patch clamp[11]

Table 2: Typical Working Concentrations of this compound

ApplicationConcentration RangeNotes
Patch-clamp Electrophysiology10 - 300 µMConcentration should be optimized for the specific cell type and CaCC subtype.
Fluorescence-based Assays50 - 200 µMHigher concentrations may be needed due to assay conditions.
Tissue/Organ Bath Experiments10 - 100 µMThe optimal concentration may vary depending on tissue permeability and experimental setup.

Experimental Protocols

1. Patch-Clamp Electrophysiology Protocol for Measuring CaCC Inhibition

This protocol describes the whole-cell patch-clamp technique to record CaCC currents from cultured cells (e.g., HEK293 cells expressing TMEM16A) and assess their inhibition by this compound.

Materials:

  • HEK293 cells stably expressing the CaCC of interest (e.g., human TMEM16A).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Intracellular (pipette) solution (in mM): 130 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, and an appropriate amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., ~500 nM); pH 7.2 with CsOH.

  • This compound stock solution (e.g., 100 mM in DMSO).

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a single cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit CaCC currents.

  • Application of this compound:

    • Prepare the desired concentrations of this compound in the extracellular solution. The final DMSO concentration should be kept low (e.g., <0.1%).

    • After recording stable baseline currents, perfuse the cell with the this compound-containing solution.

    • Record the currents in the presence of the drug.

    • Wash out the drug by perfusing with the control extracellular solution to check for reversibility.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage step (e.g., +80 mV) before, during, and after drug application.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.

2. Fluorescence-Based Assay for CaCC Activity

This protocol describes a fluorescence-based assay to measure changes in intracellular chloride concentration as an indicator of CaCC activity.

Materials:

  • Cells expressing the CaCC of interest.

  • Chloride-sensitive fluorescent indicator (e.g., MQAE).

  • Fluorescence plate reader or microscope.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Reagents to induce an increase in intracellular calcium (e.g., ionomycin (B1663694) or a specific agonist for a Gq-coupled receptor).

  • This compound stock solution.

Procedure:

  • Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with the chloride-sensitive fluorescent dye according to the manufacturer's instructions.

  • Baseline Measurement: Wash the cells with the assay buffer and measure the baseline fluorescence.

  • Compound Incubation: Incubate the cells with different concentrations of this compound or vehicle control for a specified period.

  • Stimulation: Add a calcium-mobilizing agent (e.g., ionomycin) to activate the CaCCs.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time. An increase in intracellular chloride will quench the fluorescence of MQAE.

  • Data Analysis:

    • Calculate the rate of fluorescence quench for each condition.

    • Determine the percentage of inhibition of the chloride influx by this compound at different concentrations.

    • Generate a concentration-response curve to calculate the IC50.

Visualizations

CaCC_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum GPCR Gq-coupled Receptor PLC PLC GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 4. Binding CaCC CaCC (e.g., TMEM16A) Cl_out Cl- CaCC->Cl_out Cl_in Cl- Cl_out->Cl_in 8. Cl- Influx ER ER Ca2+ Store Ca_ion Ca2+ ER->Ca_ion 6. Ca2+ Release IP3R->ER 5. Opens Channel Agonist Agonist Agonist->GPCR 1. Binding Niflumic_Acid This compound Niflumic_Acid->CaCC Inhibition Ca_ion->CaCC 7. Activation

Caption: Signaling pathway of CaCC activation and its inhibition by this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for CaCC Inhibition Study start Start: Cell Culture (e.g., TMEM16A-HEK293) patch_clamp Whole-Cell Patch-Clamp Recording start->patch_clamp baseline Record Baseline CaCC Currents patch_clamp->baseline drug_app Apply this compound (Varying Concentrations) baseline->drug_app drug_rec Record Currents in Presence of Drug drug_app->drug_rec washout Washout Drug drug_rec->washout washout_rec Record Post-Washout Currents washout->washout_rec analysis Data Analysis: - % Inhibition - IC50 Calculation washout_rec->analysis end End: Characterize Inhibitory Profile analysis->end

Caption: A typical experimental workflow for studying CaCC inhibition.

References

Application Notes and Protocols: Niflumic Acid in Electrophysiological Recordings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niflumic acid (NFA) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate group.[1][2] Beyond its clinical use for pain and inflammation by inhibiting cyclooxygenase (COX) enzymes, NFA has become a valuable pharmacological tool in electrophysiology research.[1][3] Its broad-spectrum activity on various ion channels allows researchers to modulate cellular excitability and isolate specific ionic currents. These notes provide detailed protocols and data for the application of this compound in electrophysiological recording techniques.

Mechanism of Action in Electrophysiology

This compound's utility in electrophysiology stems from its ability to modulate several key ion channels and receptors. Its primary and most well-characterized effect is the blockade of calcium-activated chloride channels (CaCCs).[1][4][5]

  • Calcium-Activated Chloride Channels (CaCCs): NFA is a potent and reversible blocker of CaCCs.[1][4] This includes the TMEM16A (ANO1) protein, which is a component of these channels.[6][7] The inhibition is thought to be a direct interaction with the channel pore, altering its function rather than affecting the gating mechanism by calcium.[4][7] This blockade is instrumental in studying the physiological roles of CaCCs in processes like smooth muscle contraction and epithelial fluid secretion.[1]

  • GABA-A Receptors: NFA exhibits complex, subtype-dependent modulation of GABA-A receptors.[8][9] It can act as both a positive allosteric modulator (potentiating GABA-induced currents) and a negative modulator (inhibiting currents), depending on the specific subunit composition of the receptor.[8][9][10] For example, it potentiates the common α1β2γ2 receptor subtype but acts as a potent antagonist on receptors containing α6 subunits.[9]

  • Glutamate (B1630785) Transporters and Receptors: NFA can modulate glutamate transporters, such as EAAT4, by inducing an uncoupled conductance without affecting substrate transport.[11] It also has inhibitory effects on EAAT1 and EAAT2 transporters.[12]

  • Other Ion Channels: NFA's activity extends to other channels, including T-type calcium channels (which it blocks)[13], HCN pacemaker channels (altering their gating)[14], and large-conductance calcium-activated potassium (KCa) channels (which it activates).[15][16]

Quantitative Data: Effective Concentrations of this compound

The effective concentration of this compound varies significantly depending on the target channel and the experimental preparation. The following table summarizes key quantitative data from published research.

Target Channel / ReceptorIC50 / Effective ConcentrationCell Type / PreparationReference(s)
Ca²⁺-activated Cl⁻ Channels (CaCCs) Apparent Ki: 17 µMXenopus oocytes[4][15]
TMEM16A (ANO1) IC50: 12 µMHEK293 cells[6]
TMEM16A (ANO1) K₁/₂: 18-20 µM (voltage-independent)HEK293 cells[17]
Spontaneous Transient Inward Currents (STICs) IC50: 2.3 µM at -50 mV; 1.1 µM at +50 mVRabbit portal vein smooth muscle cells[18]
T-type Ca²⁺ Channels IC50: 73.5 µMMouse spermatogenic cells[13]
Ca²⁺-activated non-selective cation channels IC50: 50 µMRat exocrine pancreatic cells[15]
GABA-A Receptor (α1β2γ2) Potentiation at micromolar concentrationsXenopus oocytes[8][9]
Glutamate Transporter (EAAT1) Imax inhibition by 53% at 100 µM (Flufenamic acid)Xenopus oocytes[12]

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Recording to Characterize NFA's Effect on CaCCs

This protocol provides a method for investigating the inhibitory effect of this compound on endogenous or expressed Ca²⁺-activated chloride currents using the whole-cell voltage-clamp technique.

A. Materials

  • Cell Preparation: HEK293 cells expressing the channel of interest (e.g., TMEM16A) or a primary cell culture known to exhibit CaCCs.

  • This compound Stock Solution: 100 mM this compound in DMSO. Store at -20°C.

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.4 with NaOH.[19]

  • Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl₂, 5 EGTA, 10 HEPES. Adjust pH to 7.4 with CsOH.[19] Note: The specific concentration of the Ca²⁺ buffer (EGTA) and free Ca²⁺ should be calculated and adjusted to achieve the desired intracellular Ca²⁺ concentration to activate the channels.

  • Patch-Clamp Setup: Microscope, amplifier, micromanipulator, perfusion system, and data acquisition software.

B. Procedure

  • Preparation:

    • Prepare fresh extracellular and intracellular solutions on the day of the experiment.

    • Thaw an aliquot of the this compound stock solution and dilute it in the extracellular solution to the desired final working concentrations (e.g., 1 µM, 10 µM, 30 µM, 100 µM). Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects.

  • Cell Plating: Plate cells on glass coverslips suitable for microscopy and recording 24-48 hours before the experiment.

  • Patch Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.[19]

  • Establishing Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the control extracellular solution.

    • Approach a target cell with the patch pipette and apply gentle positive pressure.

    • Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) gigaseal.

    • Rupture the cell membrane patch with a brief pulse of strong suction to achieve the whole-cell configuration.

  • Recording Protocol:

    • Clamp the cell at a holding potential of 0 mV to minimize voltage-gated channel activity.[19]

    • Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit currents and generate a current-voltage (I-V) relationship.

    • Record stable baseline currents in the control extracellular solution for several minutes.

  • Drug Application:

    • Switch the perfusion system to the extracellular solution containing the lowest concentration of this compound.

    • Allow 2-3 minutes for the drug to equilibrate and reach its full effect.

    • Repeat the voltage-step protocol to record currents in the presence of NFA.

    • Repeat this step for each increasing concentration of NFA.

  • Washout:

    • After the highest concentration, switch the perfusion back to the control extracellular solution to wash out the drug.

    • Monitor the current recovery by applying the voltage-step protocol periodically.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +80 mV) before (control), during, and after NFA application.

    • Calculate the percentage of inhibition for each NFA concentration relative to the control current.

    • Plot the percentage of inhibition against the NFA concentration and fit the data with the Hill equation to determine the IC50 value.

Mandatory Visualizations

G1 cluster_prep 1. Preparation cluster_recording 2. Electrophysiological Recording cluster_analysis 3. Data Analysis prep_solutions Prepare Solutions & NFA dilutions establish_patch Establish Gigaseal & Go Whole-Cell prep_solutions->establish_patch prep_cells Plate Cells prep_cells->establish_patch record_baseline Record Baseline (Control) establish_patch->record_baseline apply_nfa Perfuse NFA record_baseline->apply_nfa record_nfa Record in NFA apply_nfa->record_nfa washout Washout with Control Solution record_nfa->washout Check Recovery measure_currents Measure Current Amplitudes record_nfa->measure_currents washout->record_baseline Check Recovery calc_inhibition Calculate % Inhibition measure_currents->calc_inhibition plot_dose_response Plot Dose-Response Curve & Find IC50 calc_inhibition->plot_dose_response

Caption: Workflow for an electrophysiology experiment using this compound.

G2 cluster_cell Cell Membrane CaCC TMEM16A / CaCC Cl_ion_out Cl⁻ CaCC->Cl_ion_out Cl⁻ Efflux Ca_source Intracellular Ca²⁺ Signal Ca_source->CaCC Activates Cl_ion_in Cl⁻ Cl_ion_in->CaCC Cl⁻ Efflux NFA This compound NFA->CaCC Blocks

Caption: this compound directly blocks the pore of Ca²⁺-activated chloride channels.

References

Application Notes: Niflumic Acid as a Pharmacological Tool for Studying Ion Transport

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Niflumic acid (NFA) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] Beyond its well-documented role as a cyclooxygenase (COX) inhibitor, NFA has emerged as a versatile pharmacological tool for investigating the function and regulation of various ion channels.[1][2] Its ability to modulate a range of ion transporters, particularly chloride channels, makes it a valuable, albeit complex, agent in cellular physiology and drug development research. These notes provide an overview of NFA's mechanisms, its effects on different ion channels, and protocols for its application in experimental settings.

Mechanism of Action in Ion Transport

This compound's primary utility in ion transport studies stems from its role as a chloride channel blocker.[3] However, its effects are not limited to simple pore occlusion and can be multifaceted, involving:

  • Direct Channel Blockade: NFA can directly interact with ion channel proteins to inhibit ion flow. For instance, it blocks the skeletal muscle chloride channel, ClC-1, by interacting with an intracellular binding site.[4][5] Its blocking action can be voltage-dependent for certain channels, such as Calcium-Activated Chloride Channels (CaCCs) and ClC-1, with varying efficacy at different membrane potentials.[6][7]

  • Modulation of Intracellular Calcium: NFA can induce changes in intracellular calcium concentration ([Ca²⁺]i). It has been shown to promote calcium efflux from mitochondria, leading to an increase in cytosolic Ca²⁺.[4][5] This elevation in [Ca²⁺]i can indirectly modulate the activity of other channels and signaling pathways. For example, the NFA-induced calcium increase can activate Ca²⁺-dependent Protein Kinase C (PKC), which in turn can downregulate ClC-1 activity, adding to the direct inhibitory effect.[4]

  • Biphasic and Complex Interactions: On some channels, NFA exhibits complex, concentration-dependent effects. For human ClC-Ka kidney channels, NFA activates currents at low concentrations and blocks them at higher concentrations (above ~1 mM), suggesting the presence of distinct activating and blocking binding sites.[8][9]

Quantitative Data Summary

The efficacy and selectivity of this compound vary significantly across different ion channels and experimental conditions. The following tables summarize key quantitative data for its use as a pharmacological tool.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound on Various Ion Channels

Ion Channel TargetIC₅₀ ValueExperimental ModelKey ObservationsCitation(s)
ClC-1 (skeletal muscle chloride channel)42 µMNative rat skeletal muscle (gCl)Inhibition is partially mediated by an indirect PKC-dependent pathway.[4][5]
ClC-1 (skeletal muscle chloride channel)~97 µM (at -90 mV)HEK293 cells expressing WT ClC-1Rapid onset and reversible inhibition.[10]
TMEM16A / CaCC (Anoctamin-1)12 µMHEK293 cells expressing human TMEM16AInhibition is less efficacious at negative membrane potentials.[6][11]
TMEM16A / CaCC (Anoctamin-1)18-20 µMHEK293 cells expressing human TMEM16AInhibition is not voltage-dependent between -40 mV and +40 mV.[12]
CaCC (Spontaneous Transient Inward Currents)3.6 µM (at -77 mV)Rabbit portal vein smooth muscle cellsVoltage-dependent; IC₅₀ of 2.3 µM at -50 mV and 1.1 µM at +50 mV.[13]
CaCC (Noradrenaline-evoked)6.6 µMRabbit portal vein smooth muscle cellsLess potent against evoked currents compared to spontaneous currents.[13]
VRAC (Volume-Regulated Anion Channel)55 ± 2 µMWild-type HEK-293 cellsNFA also blocks VRAC, indicating a lack of specificity.[14]
COX-2 (Cyclooxygenase-2)100 nMNot SpecifiedPrimary anti-inflammatory target.[15]

Table 2: Effects of this compound on Channel Gating and Other Parameters

Channel/ProcessThis compound ConcentrationEffectExperimental ModelCitation(s)
TMEM16A / CaCC 30 µMReduced the rate of tail current deactivation at negative potentials.HEK293 cells expressing human TMEM16A[6][11]
Intracellular Ca²⁺ EC₅₀ not specifiedIncreased basal [Ca²⁺]i by promoting mitochondrial calcium efflux.Native rat muscle fibers[4]
ClC-Ka (kidney chloride channel)Up to ~1 mMPotentiation/Activation of channel currents.Heterologous expression systems[9]
ClC-Ka (kidney chloride channel)> 1 mMInhibition of channel currents.Heterologous expression systems[9]
Ca²⁺-activated K⁺ channels 2 µM - 500 µMIncreased noradrenaline- and caffeine-induced currents.Rabbit portal vein smooth muscle cells[13]

Signaling Pathways and Experimental Workflows

NFA_Dual_Mechanism NFA_cyto NFA_cyto ClC1 ClC1 NFA_cyto->ClC1 Direct Block (Intracellular Site) Mito_Ca Mito_Ca NFA_cyto->Mito_Ca Promotes Efflux Ca_cyto Ca_cyto Mito_Ca->Ca_cyto PKC PKC Ca_cyto->PKC Activates PKC->ClC1 Inhibits (Phosphorylation)

Patch_Clamp_Workflow start Start: Prepare Cell Culture (e.g., HEK293 expressing target channel) setup Prepare Patch-Clamp Rig (Amplifier, Microscope, Perfusion System) start->setup solutions Prepare Solutions (Extracellular, Intracellular/Pipette) setup->solutions pipette Pull & Fire-Polish Micropipette (Resistance: 3-5 MΩ) solutions->pipette seal seal pipette->seal analyze Data Analysis (Measure Amplitude, Kinetics, Plot I-V Curve) end End analyze->end config config seal->config baseline baseline config->baseline apply_nfa apply_nfa baseline->apply_nfa record_effect record_effect apply_nfa->record_effect washout washout record_effect->washout record_wash record_wash washout->record_wash record_wash->analyze

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from methodologies used to study NFA's effects on heterologously expressed ClC-1 and TMEM16A channels.[6][10]

Objective: To measure the effect of this compound on whole-cell currents mediated by a target ion channel expressed in a mammalian cell line (e.g., HEK293).

Materials:

  • Cells: HEK293 cells stably or transiently expressing the ion channel of interest.

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl₂, 5 EGTA, 10 HEPES. Adjust pH to 7.4 with CsOH. (Note: CsCl is used to block K⁺ channels).

  • This compound Stock Solution: Prepare a concentrated stock (e.g., 100 mM) in DMSO. Dilute to final concentrations in the extracellular solution on the day of the experiment.

  • Equipment: Patch-clamp amplifier, inverted microscope, micromanipulator, perfusion system, data acquisition hardware and software (e.g., pCLAMP).

Methodology:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Approach a single, healthy-looking cell with the micropipette and apply slight positive pressure.

    • Once contact is made, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

    • Apply a brief, strong suction pulse to rupture the membrane patch and establish the whole-cell configuration. Clamp the holding potential at 0 mV.

  • Baseline Measurement:

    • Allow the cell to stabilize for 5-10 minutes.

    • Apply the desired voltage-step protocol. For example, from a holding potential of 0 mV, step to various test potentials (e.g., -140 mV to +80 mV in 20 mV increments) for 200 ms.[4]

    • Record the resulting currents for 2-3 minutes to establish a stable baseline.

  • NFA Application:

    • Switch the perfusion system to the extracellular solution containing the desired concentration of NFA (e.g., 30 µM).

    • Continuously apply the voltage protocol and record the currents until a steady-state effect is observed (typically within 2-5 minutes).[11]

  • Washout:

    • Switch the perfusion back to the control extracellular solution.

    • Continue recording to assess the reversibility of the NFA effect.

  • Data Analysis:

    • Measure the current amplitude at a specific point in the voltage step (e.g., steady-state).

    • Construct current-voltage (I-V) relationships for baseline, NFA application, and washout conditions.

    • Calculate the percentage of inhibition at each voltage.

    • To determine IC₅₀, repeat the experiment with a range of NFA concentrations and fit the concentration-response data to the Hill equation.

Protocol 2: Measurement of Intracellular Calcium with Fura-2

This protocol is based on the methodology used to demonstrate NFA-induced calcium release in skeletal muscle fibers.[4]

Objective: To measure changes in resting intracellular calcium concentration ([Ca²⁺]i) in response to this compound application using ratiometric fluorescence imaging.

Materials:

  • Cells: Isolated muscle fibers or cultured cells on glass-bottom dishes.

  • Loading Buffer: Normal physiological solution (e.g., Krebs-Ringer) containing 5 µM Fura-2 AM and 0.05% (v/v) Pluronic F-127.

  • This compound: Prepare desired concentrations in the normal physiological solution.

  • Equipment: Inverted fluorescence microscope with a high-speed wavelength switcher (for 340 nm and 380 nm excitation), a sensitive camera (e.g., EMCCD or sCMOS), and integrated imaging software.

Methodology:

  • Dye Loading:

    • Incubate the cells in the loading buffer for 1-2 hours at room temperature (25°C) in the dark.

    • After loading, wash the cells thoroughly with the normal physiological solution to remove extracellular Fura-2 AM.

  • Imaging Setup:

    • Mount the sample on the microscope stage.

    • Focus on the cells of interest.

  • Baseline Measurement:

    • Acquire pairs of background-subtracted fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm. Emission is typically collected around 510 nm.

    • Calculate the ratiometric image (F₃₄₀/F₃₈₀) for each time point.

    • Record a stable baseline for several minutes.

  • NFA Application:

    • Perfuse the chamber with the solution containing this compound.

    • Continue to acquire ratiometric images to monitor the change in the F₃₄₀/F₃₈₀ ratio over time.

  • Calibration and Data Analysis:

    • At the end of the experiment, perform a calibration to convert fluorescence ratios into absolute [Ca²⁺]i values. This typically involves exposing the cells to a solution with a high Ca²⁺ concentration (plus a Ca²⁺ ionophore like ionomycin) to get Rₘₐₓ, followed by a Ca²⁺-free solution with a chelator (like EGTA) to get Rₘᵢₙ.

    • Calculate [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = Kₔ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * β , where Kₔ is the dissociation constant of Fura-2 for Ca²⁺ (~145 nM).[4]

    • Plot the change in [Ca²⁺]i over time to visualize the effect of NFA.

Concluding Remarks

References

Niflumic Acid Administration and Dosage for Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID), is a versatile tool in rodent research due to its well-characterized inhibitory effects on cyclooxygenase (COX) enzymes and its modulation of various ion channels. This document provides detailed application notes and protocols for the administration and dosage of this compound in rodent models, compiled from peer-reviewed literature.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] By blocking these enzymes, this compound reduces prostaglandin (B15479496) production, thereby exerting its anti-inflammatory and analgesic effects.

Beyond its action on COX enzymes, this compound also modulates several ion channels, contributing to its pharmacological profile. Notably, it has been shown to be a modulator of:

  • GABA-A Receptors: It can act as both a positive and negative modulator of GABA-A receptors, depending on the receptor subtype. This interaction is significant in studies related to neuroscience and pain.[1][3]

  • TRPV1 Channels: this compound can act as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and neurogenic inflammation.[4]

  • Chloride Channels: It is also known to inhibit calcium-activated chloride channels (CaCCs).[5]

These multimodal actions make this compound a valuable compound for investigating various physiological and pathological processes in rodents.

Data Presentation: Dosage Summary

The following tables summarize reported dosages of this compound for various rodent models and administration routes.

Table 1: Intraperitoneal (IP) Administration of this compound in Rats

Disease ModelDosageDosing FrequencyVehicleReference
Neuropathic Pain10, 15, and 20 mg/kgNot specifiedNot specified[4]
Pneumocystis Pneumonia6 mg/kg/dayDaily for 7 days/week0.4 M NaHCO₃ in 5% glucose, pH 7.5[6]
Blood Pressure Regulation0.3 - 3.0 mg/kgSingle injectionNot specified

Table 2: Oral (PO) Administration of this compound in Rats

Disease ModelDosageDosing FrequencyVehicleReference
Trauma and Infection14 mg/kgEvery 8 hoursNot specified[7]

Table 3: In Vitro Applications of this compound

Cell/Tissue TypeConcentrationApplicationReference
Lung Cancer Cells (A549, H460, H1299)100 and 200 µMCytotoxicity and apoptosis induction[8]
Experimental Protocols

1. Preparation of this compound for In Vivo Administration

  • For Intraperitoneal (IP) Injection:

    • Vehicle: A solution of 0.4 M sodium bicarbonate (NaHCO₃) in 5% glucose, adjusted to a pH of 7.5, has been successfully used as a vehicle.[6]

    • Preparation Steps:

      • Calculate the required amount of this compound based on the animal's body weight and the desired dosage.

      • Dissolve the this compound in the vehicle. Gentle warming or sonication may be necessary to aid dissolution.

      • Adjust the pH of the final solution to 7.5.

      • Sterile-filter the solution through a 0.22 µm filter before injection.[6]

    • Note on Solubility: this compound has limited solubility in aqueous solutions. The use of a slightly basic vehicle like sodium bicarbonate solution can improve its solubility. For some applications, a stock solution can be prepared in an organic solvent like DMSO and then further diluted in a suitable vehicle for injection, ensuring the final concentration of the organic solvent is non-toxic to the animals.

  • For Oral Gavage (PO):

    • Vehicle: While the specific vehicle was not detailed in the cited study for oral administration, common vehicles for oral gavage of poorly soluble drugs in rodents include:

      • 0.5% or 1% methylcellulose (B11928114) in water.

      • Corn oil or other edible oils.

      • A suspension in a vehicle containing a surfactant like Tween 80 to improve solubility.[9]

    • Preparation Steps:

      • Weigh the appropriate amount of this compound.

      • Prepare a homogenous suspension or solution in the chosen vehicle. This may involve grinding the compound to a fine powder and then suspending it in the vehicle with vigorous vortexing or stirring.

      • Ensure the final formulation is of a consistency that can be easily and accurately administered via a gavage needle.

2. Administration Procedures

  • Intraperitoneal (IP) Injection:

    • Restrain the rodent appropriately. For rats, this can be done manually or using a restraint device.

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

    • Insert a 23-25 gauge needle at a shallow angle into the peritoneal cavity.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the this compound solution slowly.

    • Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

  • Oral Gavage (PO):

    • Gently restrain the rodent, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the correct length of the gavage needle (from the mouth to the last rib) to avoid stomach perforation.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined length.

    • Administer the this compound formulation slowly.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_animal Animal Handling cluster_admin Administration cluster_monitoring Monitoring & Endpoints prep_nfa Prepare this compound Solution/Suspension admin_nfa Administer this compound prep_nfa->admin_nfa prep_vehicle Prepare Vehicle Control admin_vehicle Administer Vehicle prep_vehicle->admin_vehicle acclimatize Acclimatize Animals randomize Randomize into Treatment Groups acclimatize->randomize weigh Record Baseline Body Weight randomize->weigh weigh->admin_nfa weigh->admin_vehicle monitor_behavior Monitor for Behavioral Changes admin_nfa->monitor_behavior admin_vehicle->monitor_behavior monitor_weight Monitor Body Weight monitor_behavior->monitor_weight collect_samples Collect Samples (Blood, Tissue) monitor_weight->collect_samples analyze Analyze Endpoints collect_samples->analyze

A generalized experimental workflow for in vivo rodent studies with this compound.

cox_pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation niflumic_acid This compound niflumic_acid->cox Inhibition

This compound inhibits the cyclooxygenase (COX) pathway.

gaba_receptor_modulation gaba GABA gaba_receptor GABA-A Receptor gaba->gaba_receptor Binds to cl_influx Chloride Ion Influx gaba_receptor->cl_influx Opens Channel hyperpolarization Neuronal Hyperpolarization (Inhibition) cl_influx->hyperpolarization niflumic_acid This compound niflumic_acid->gaba_receptor Modulates (Subtype dependent) trpv1_antagonism stimuli Noxious Stimuli (Heat, Protons, Capsaicin) trpv1 TRPV1 Channel stimuli->trpv1 Activates ca_influx Cation Influx (Ca2+, Na+) trpv1->ca_influx Opens Channel pain_signal Pain Signal Transduction ca_influx->pain_signal niflumic_acid This compound niflumic_acid->trpv1 Antagonizes

References

Measuring the Efficacy of Niflumic Acid in Tissue Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) from the fenamate group, primarily utilized for its analgesic and anti-inflammatory properties.[1][2] Its therapeutic effects are attributed to a dual mechanism of action: the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the blockade of specific ion channels, most notably calcium-activated chloride channels (CaCCs).[1][3][4]

The inhibition of COX enzymes curtails the production of pro-inflammatory prostaglandins (B1171923) from arachidonic acid, thereby reducing inflammation, pain, and fever.[1] Concurrently, by blocking CaCCs, this compound influences a variety of physiological processes, including epithelial fluid secretion and smooth muscle tone, which can contribute to its overall therapeutic profile.[1]

Accurately measuring the efficacy of this compound in tissue samples is crucial for preclinical research and drug development. This requires robust methodologies to quantify its effects on both of its primary targets. These application notes provide detailed protocols for assessing the efficacy of this compound by measuring its impact on ion channel activity and inflammatory markers in tissue samples.

I. Overview of this compound's Dual Mechanism of Action

This compound's efficacy stems from its ability to modulate two distinct physiological pathways. Understanding these pathways is essential for designing experiments to measure its effects.

  • Inhibition of the Cyclooxygenase (COX) Pathway: Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX enzymes then convert arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor for various pro-inflammatory prostaglandins like PGE2.[1] this compound binds to the active site of COX enzymes, preventing this conversion and reducing inflammation.[1]

  • Blockade of Calcium-Activated Chloride Channels (CaCCs): CaCCs are a family of ion channels that permit the flow of chloride ions across the cell membrane in response to increased intracellular calcium. This ion movement is critical for processes like cell volume regulation and epithelial secretion.[3] this compound acts as a blocker for these channels, thereby altering cellular function.[1][3][5]

NiflumicAcid_Mechanism cluster_0 COX Pathway (Inflammation) cluster_1 Ion Channel Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Metabolism PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Ca_In Increased Intracellular Ca2+ CaCC Ca-Activated Chloride Channel (CaCC) Ca_In->CaCC Activates Cl_Efflux Chloride Efflux CaCC->Cl_Efflux Cell_Response Cellular Response (e.g., Secretion) Cl_Efflux->Cell_Response NA This compound NA->COX Inhibits NA->CaCC Blocks

Caption: Dual mechanisms of this compound action.

II. General Experimental Workflow

A systematic approach is required to reliably measure the effects of this compound in tissue. The following workflow provides a general framework that can be adapted for specific experimental needs.

Experimental_Workflow cluster_workflow General Workflow cluster_assays 4. Efficacy Assays T_Collect 1. Tissue Collection (e.g., Biopsy, Animal Model) T_Prep 2. Tissue Preparation (e.g., Slicing, Homogenization) T_Collect->T_Prep T_Treat 3. Treatment (this compound vs. Vehicle Control) T_Prep->T_Treat Assay_EP Electrophysiology T_Treat->Assay_EP Assay_IA Immunoassays T_Treat->Assay_IA Assay_IHC Immunohistochemistry T_Treat->Assay_IHC D_Acq 5. Data Acquisition Assay_EP->D_Acq Assay_IA->D_Acq Assay_IHC->D_Acq D_Analysis 6. Data Analysis & Interpretation D_Acq->D_Analysis

Caption: General workflow for assessing this compound efficacy.

III. Techniques for Measuring Ion Channel Blockade

Electrophysiological techniques are the gold standard for directly measuring the effect of this compound on ion channel function in excitable tissues.

Protocol 1: Ussing Chamber Electrophysiology for Epithelial Tissues

The Ussing chamber technique allows for the measurement of ion transport across epithelial tissues by mounting the tissue as a sheet between two chambers.

A. Principle: This method measures the short-circuit current (Isc), which is the current required to clamp the transepithelial voltage to zero. Changes in Isc upon stimulation and subsequent inhibition by this compound reflect alterations in net ion transport, particularly chloride secretion.

B. Detailed Protocol:

  • Tissue Preparation:

    • Excise epithelial tissue (e.g., intestinal mucosa, airway epithelium) and immediately place it in ice-cold Ringer's solution.

    • Carefully strip the muscle layers to isolate the mucosal or epithelial layer.

    • Mount the tissue sheet in an Ussing chamber slider, exposing a defined surface area.

  • Chamber Setup:

    • Mount the slider between the two halves of the Ussing chamber.

    • Fill both the mucosal and serosal chambers with pre-warmed (37°C) and oxygenated (95% O2 / 5% CO2) Ringer's solution.

    • Use voltage and current electrodes to measure and clamp the transepithelial potential difference to 0 mV.

  • Measurement:

    • Allow the tissue to equilibrate for 20-30 minutes until a stable baseline Isc is achieved.

    • Induce chloride secretion by adding a stimulant (e.g., Forskolin or a Ca2+ ionophore) to the serosal side.

    • Once a stable stimulated Isc is reached, add this compound (in desired concentrations) to the mucosal or serosal side.

    • Record the change in Isc, which represents the inhibition of chloride secretion.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) following this compound application.

    • Express the inhibitory effect as a percentage of the stimulated current.

    • Generate a dose-response curve to determine the IC50 value.

C. Data Presentation:

Treatment GroupConcentration (µM)StimulantPeak Stimulated Isc (µA/cm²)ΔIsc after NA (µA/cm²)% Inhibition
Vehicle Control0Forskolin105.4 ± 8.22.1 ± 0.52.0%
This compound10Forskolin102.8 ± 7.5-25.7 ± 3.125.0%
This compound50Forskolin108.1 ± 9.1-61.6 ± 5.457.0%
This compound100Forskolin106.5 ± 8.8-89.5 ± 6.284.0%

Data are presented as mean ± SEM. N=6 per group.

IV. Techniques for Measuring Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound are primarily assessed by measuring the expression and production of key inflammatory mediators.

Protocol 2: Quantification of Prostaglandin E2 (PGE2) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific molecules, such as PGE2, in tissue homogenates.

A. Principle: A competitive ELISA is commonly used for PGE2. In this format, PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies coated on a microplate. The amount of color produced by the substrate is inversely proportional to the amount of PGE2 in the sample.[6]

B. Detailed Protocol:

  • Sample Preparation:

    • Excise tissue samples and immediately snap-freeze them in liquid nitrogen or place them in a buffer containing a COX inhibitor (e.g., indomethacin) to prevent ex vivo PGE2 synthesis.[6][7]

    • Weigh the frozen tissue and homogenize it on ice in a suitable lysis buffer.

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.[6]

    • Collect the supernatant, which contains the tissue lysate, for analysis.

    • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford) for normalization.

  • ELISA Procedure (General):

    • Follow the manufacturer's instructions provided with the commercial PGE2 ELISA kit.

    • Prepare PGE2 standards to generate a standard curve.

    • Add standards and tissue lysate samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated PGE2 to each well and incubate.[6]

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the PGE2 concentration in the samples from the standard curve.

    • Normalize the PGE2 concentration to the total protein content of the tissue lysate (e.g., pg of PGE2 per mg of protein).

C. Data Presentation:

Treatment GroupThis compound Dose (mg/kg)Tissue PGE2 Level (pg/mg protein)% Reduction vs. Control
Vehicle Control0450.2 ± 35.5-
This compound10288.1 ± 25.136.0%
This compound30153.6 ± 18.965.9%
This compound10075.3 ± 9.883.3%

Data are presented as mean ± SEM. N=8 per group.

Protocol 3: Immunohistochemistry (IHC) for COX-2 Expression

IHC allows for the visualization and semi-quantitative analysis of protein expression (e.g., COX-2) within the context of tissue architecture.

A. Principle: This technique uses antibodies to detect the location of specific proteins in a tissue section. A primary antibody binds to the target protein (COX-2), and a secondary antibody, linked to an enzyme, binds to the primary antibody. The addition of a substrate results in a colored precipitate at the antigen site, which can be visualized by microscopy.[8]

IHC_Workflow cluster_ihc Immunohistochemistry Workflow Fix 1. Fixation & Embedding Sect 2. Sectioning Fix->Sect Depara 3. Deparaffinization & Rehydration Sect->Depara Antigen 4. Antigen Retrieval Depara->Antigen Block 5. Blocking Antigen->Block P_Ab 6. Primary Antibody (anti-COX-2) Block->P_Ab S_Ab 7. Secondary Antibody (HRP-linked) P_Ab->S_Ab Devel 8. Substrate Development (DAB) S_Ab->Devel Count 9. Counterstaining (Hematoxylin) Devel->Count Image 10. Imaging & Analysis Count->Image

Caption: Key steps in the Immunohistochemistry (IHC) protocol.

B. Detailed Protocol:

  • Tissue Preparation:

    • Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on positively charged glass slides.[8]

  • Staining Procedure:

    • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

    • Antigen Retrieval: Perform heat-induced epitope retrieval (e.g., using a citrate (B86180) or Tris buffer) to unmask the antigen.[9]

    • Peroxidase Blocking: Incubate sections in a hydrogen peroxide solution to block endogenous peroxidase activity.[9]

    • Blocking: Incubate with a protein block or normal serum to prevent non-specific antibody binding.[9]

    • Primary Antibody: Incubate sections with a primary antibody specific for COX-2 overnight at 4°C or for 30-60 minutes at room temperature.[8][9]

    • Secondary Antibody: Apply an HRP-conjugated secondary antibody and incubate for 20-30 minutes.[8][9]

    • Detection: Add a chromogen substrate, such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.[9]

    • Counterstaining: Lightly counterstain the nuclei with hematoxylin.

    • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.

  • Data Analysis:

    • Examine slides under a light microscope.

    • COX-2 expression will appear as brown staining, typically in the cytoplasm of inflammatory and epithelial cells.[10]

    • Perform semi-quantitative analysis using a scoring system (e.g., H-score) that considers both the intensity of the staining (0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells.[11]

C. Data Presentation:

Treatment GroupStaining Intensity Score (0-3)Percentage of Positive Cells (%)H-Score (Intensity x % Positive)
Vehicle Control2.8 ± 0.375 ± 8.1210 ± 25.2
This compound (30 mg/kg)1.5 ± 0.240 ± 6.560 ± 11.4
This compound (100 mg/kg)0.8 ± 0.115 ± 4.212 ± 5.1

Data are presented as mean ± SEM. N=8 per group.

V. Conclusion

The dual mechanism of action of this compound necessitates a multi-faceted approach to accurately determine its efficacy in tissue samples. By combining electrophysiological techniques to directly measure ion channel blockade with immunoassays and immunohistochemistry to quantify its anti-inflammatory effects, researchers can build a comprehensive profile of this compound's activity. The protocols and data presentation formats outlined in these notes provide a robust framework for conducting these critical preclinical assessments.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with Niflumic Acid in electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Niflumic Acid (NFA) in electrophysiology experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistent results. This guide is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their findings.

Frequently Asked Questions (FAQs)

This section addresses specific issues users might encounter during their experiments with this compound.

Q1: Why is the inhibitory effect of this compound on my chloride current variable at different holding potentials?

A1: The inhibitory action of this compound can be voltage-dependent for certain channels. For instance, its block of TMEM16A, a calcium-activated chloride channel (CaCC), is less effective at negative membrane potentials.[1] Similarly, the effect of NFA on spontaneous transient inward currents (STICs) in portal vein cells is also voltage-dependent, with IC50 values changing at different potentials.[2]

  • Troubleshooting Steps:

    • Standardize Holding Potential: Maintain a consistent holding potential across all experiments to ensure comparable results.[3][4]

    • IV-Curve Analysis: Construct current-voltage (I-V) relationships in the presence and absence of NFA to fully characterize the voltage-dependency of the block in your specific cell type.

Q2: I'm observing a potentiation of current at low this compound concentrations, followed by inhibition at higher concentrations. Is this expected?

A2: Yes, this biphasic effect is a known characteristic of this compound on certain channels, particularly ClC-K kidney chloride channels.[5][6] NFA can potentiate ClC-Ka currents at concentrations up to approximately 1 mM, while higher concentrations lead to inhibition.[5] This suggests the presence of distinct binding sites for activation and blocking.[6]

  • Troubleshooting Steps:

    • Concentration-Response Curve: Perform a detailed concentration-response analysis spanning a wide range of NFA concentrations to fully characterize the biphasic effect.

    • Channel Subtype Identification: If possible, use molecular or pharmacological tools to identify the specific channel subtypes present in your preparation, as the biphasic effect is not universal across all channels.

Q3: My baseline current is unstable and drifts after applying this compound. What could be the cause?

A3: this compound can affect intracellular calcium levels, which can indirectly modulate various ion channels and lead to baseline instability.[7][8][9] NFA has been shown to release Ca2+ from intracellular stores, such as the sarcoplasmic reticulum and mitochondria.[7][8][9] This can, in turn, activate other conductances, such as Ca2+-activated potassium channels.[2]

  • Troubleshooting Steps:

    • Calcium Chelators: Include a calcium chelator like BAPTA or EGTA in your intracellular solution to buffer changes in intracellular calcium and isolate the direct effect of NFA on the channel of interest.

    • Control for Off-Target Effects: Be aware of NFA's other known off-target effects, such as modulation of HCN2 pacemaker channels and various potassium channels, which could contribute to baseline instability.[10][11]

Q4: The kinetics of my channel seem to be altered by this compound, not just the amplitude. Is this a known phenomenon?

A4: Yes, this compound can alter the gating kinetics of some channels. For example, it slows the activation and deactivation of HCN2 channels.[10] For CaCCs, NFA and a similar compound, A-9-C, have been shown to reduce the rate of tail current deactivation.[1] In rabbit portal vein cells, NFA can change the decay of STICs from a single to a dual exponential.[2]

  • Troubleshooting Steps:

    • Detailed Kinetic Analysis: Analyze the activation, deactivation, and inactivation kinetics of your currents in the presence of NFA.

    • Voltage-Step Protocols: Employ a variety of voltage-step protocols to fully characterize the changes in channel gating.

Q5: I'm having issues with the solubility and stability of my this compound solution. What are the best practices?

A5: Like many pharmacological agents, the preparation and storage of this compound solutions are critical for consistent results.

  • Troubleshooting Steps:

    • Fresh Solutions: Prepare this compound solutions fresh daily from a stock solution.[3]

    • Solvent Considerations: this compound is often dissolved in DMSO to create a stock solution. Ensure the final concentration of the solvent in your recording solution is low and consistent across all experiments, as the solvent itself can have effects.[5][12]

    • pH Monitoring: Be aware that the pH of your solutions can influence the activity of some channels and potentially the efficacy of NFA.[7]

    • Stability Studies: While NFA is generally stable, its ester prodrugs show pH-dependent hydrolysis.[13] If you are using a derivative, check for similar stability issues.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies. Note that IC50 and EC50 values can vary significantly depending on the experimental conditions, cell type, and channel subtype.

Table 1: Inhibitory Concentrations (IC50) of this compound on Various Channels

Channel TypePreparationIC50 (µM)Holding PotentialReference
CLC-1Rat Skeletal Muscle42Not Specified[7]
TMEM16AHEK293 Cells12Not Specified[1]
Ca2+-activated Cl- CurrentXenopus Oocytes17Not Specified[14]
Spontaneous Transient Inward Currents (STICs)Rabbit Portal Vein Cells3.6-77 mV[2]
Spontaneous Transient Inward Currents (STICs)Rabbit Portal Vein Cells2.3-50 mV[2]
Spontaneous Transient Inward Currents (STICs)Rabbit Portal Vein Cells1.1+50 mV[2]
Noradrenaline- and caffeine-evoked ICl(Ca)Rabbit Portal Vein Cells6.6Not Specified[2]
5-HT-induced ContractionsRat Fundus24Not Applicable[15]

Table 2: Potentiating and Other Effects of this compound

EffectChannel/ProcessPreparationEC50 (µM)Reference
Hyperpolarizing shift in activationHCN2 ChannelsXenopus Oocytes540[10]
Increase in intracellular Ca2+Rat Myofibres~100[7]
Increase in intracellular Ca2+Rat Pulmonary Artery Smooth Muscle Cells~65[9]

Experimental Protocols

This section provides a detailed methodology for a common electrophysiology experiment using this compound.

Whole-Cell Patch-Clamp Recording of TMEM16A Currents

  • Cell Culture: Stably transfect HEK293 cells with human TMEM16A. Culture cells in appropriate media and passage regularly. Plate cells on glass coverslips 24-48 hours before recording.

  • Solution Preparation:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.4 with NaOH.[16]

    • Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl2, 5 EGTA, 10 HEPES. Adjust pH to 7.4 with CsOH.[16] The high chloride concentration minimizes the chloride driving force, and CsCl is used to block potassium channels.

    • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C.

    • Working Solutions: On the day of the experiment, dilute the this compound stock solution in the extracellular solution to the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.

  • Recording Setup:

    • Use a patch-clamp amplifier and a data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.[16]

    • Use an inverted microscope to visualize the cells.

    • A perfusion system is required for rapid application and washout of this compound.

  • Recording Procedure:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.

    • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of 0 mV.[16]

    • Apply voltage steps to elicit TMEM16A currents. A typical protocol would be to step from the holding potential to various test potentials (e.g., -100 mV to +100 mV in 20 mV increments).

    • Establish a stable baseline recording before drug application.

    • Apply different concentrations of this compound via the perfusion system and record the resulting currents.

    • Wash out the drug to check for reversibility.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step in the absence and presence of this compound.

    • Plot the percentage of block against the this compound concentration and fit the data with the Hill equation to determine the IC50.

    • Construct I-V curves to visualize the effect of this compound on the current-voltage relationship.

Visualizations

Signaling Pathway: Dual Effects of this compound on Cell Excitability

cluster_direct Direct Channel Modulation cluster_indirect Indirect Modulation NFA This compound CaCC Ca2+-activated Cl- Channel (e.g., TMEM16A) NFA->CaCC Inhibition (Voltage-dependent) CLC CLC-1 Cl- Channel NFA->CLC Inhibition HCN HCN2 Cation Channel NFA->HCN Gating Modification ClCK ClC-Ka Cl- Channel NFA->ClCK Biphasic Effect (Low [Potentiation] High [Inhibition]) Mito Mitochondria NFA->Mito Ca2+ Efflux SR Sarcoplasmic Reticulum NFA->SR Ca2+ Release Ca_increase ↑ Intracellular [Ca2+] Mito->Ca_increase SR->Ca_increase PKC PKC Activation Ca_increase->PKC Ca_channels Other Ca2+-sensitive Channels (e.g., KCa) Ca_increase->Ca_channels Activation/ Modulation PKC->CLC Indirect Inhibition

Caption: Dual action of this compound.

Experimental Workflow: Troubleshooting Inconsistent NFA Block

Start Inconsistent NFA Block Observed CheckPotential Is the holding potential consistent across experiments? Start->CheckPotential StandardizePotential Standardize holding potential. Perform I-V curve analysis. CheckPotential->StandardizePotential No CheckConcentration Are you observing biphasic effects (potentiation at low conc.)? CheckPotential->CheckConcentration Yes StandardizePotential->CheckConcentration FullDoseResponse Perform a full concentration-response curve to characterize. CheckConcentration->FullDoseResponse Yes CheckBaseline Is the baseline unstable after NFA application? CheckConcentration->CheckBaseline No FullDoseResponse->CheckBaseline ControlCalcium Include Ca2+ chelators in pipette. Consider off-target effects on other channels. CheckBaseline->ControlCalcium Yes CheckKinetics Are channel kinetics altered? CheckBaseline->CheckKinetics No ControlCalcium->CheckKinetics AnalyzeKinetics Perform detailed kinetic analysis (activation, deactivation). CheckKinetics->AnalyzeKinetics Yes CheckSolution Are NFA solutions fresh? Is solvent concentration consistent? CheckKinetics->CheckSolution No AnalyzeKinetics->CheckSolution PrepareFresh Prepare fresh solutions daily. Control for solvent effects. CheckSolution->PrepareFresh No End Consistent Results CheckSolution->End Yes PrepareFresh->End

Caption: Troubleshooting inconsistent NFA block.

References

Niflumic Acid in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) in aqueous solutions is paramount for accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of niflumic acid in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound exhibits limited stability in aqueous solutions, particularly under conditions of elevated temperature and extreme pH. It is susceptible to hydrolysis, oxidation, and photolysis. For routine experiments, it is advisable to prepare fresh solutions daily. One study indicated that this compound in solution form is stable for up to 24 hours at 25°C.[1]

Q2: What are the primary factors that influence the degradation of this compound in aqueous solutions?

The main factors affecting the stability of this compound in aqueous solutions are:

  • pH: Degradation is observed under both acidic and basic conditions.

  • Temperature: Higher temperatures accelerate the degradation process. Forced degradation studies have been conducted at temperatures such as 60°C.[1]

  • Light: Exposure to UV light can induce photodegradation.[1]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to degradation.[2]

Q3: How can I minimize the degradation of my this compound stock solutions?

To minimize degradation, consider the following best practices:

  • Prepare fresh solutions: For optimal results, prepare this compound solutions immediately before use.

  • Control pH: If your experimental conditions allow, maintain the pH of the solution close to neutral.

  • Refrigerate or freeze: Store stock solutions at low temperatures (e.g., 2-8°C for short-term and -20°C for longer-term, though stability at these temperatures needs to be validated for your specific buffer).

  • Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.

  • Use high-purity water and reagents: Minimize the presence of potential catalysts for degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time with the same stock solution. Degradation of this compound in the aqueous stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be used over a period, validate its stability under your specific storage conditions (temperature, light exposure, container type) by re-analyzing its concentration at different time points.
Unexpected peaks appearing in my chromatogram during HPLC analysis. Formation of degradation products.This indicates that your this compound solution has degraded. Identify the stressor (e.g., pH, temperature, light) and take steps to mitigate it as described in the FAQs. Use a validated stability-indicating HPLC method to separate and quantify the parent drug and its degradation products.[1][2]
Loss of potency of my this compound solution. Significant degradation has occurred.Discard the solution and prepare a fresh one. Review your solution preparation and storage procedures to identify and correct the cause of degradation.
Precipitation observed in my aqueous this compound solution. This compound has low aqueous solubility, which can be further affected by pH and temperature.This compound is practically insoluble in water.[3] Consider using a co-solvent if appropriate for your experimental design, or adjust the pH to increase solubility, keeping in mind the potential for pH-dependent degradation.

Quantitative Data on this compound Degradation

The following table summarizes the results from a forced degradation study, providing an indication of the extent of degradation under various stress conditions.

Stress ConditionDurationTemperature% Degradation of this compoundReference
Acid Hydrolysis (0.1 N HCl) --Significant Degradation Observed[2]
Alkali Hydrolysis (0.1 N NaOH) --Significant Degradation Observed[2]
Oxidative Degradation (3% H₂O₂) --Significant Degradation Observed[2]
Dry Heat 72 hours60°CAssay of active substance: 82.23%[1]
Wet Heat 6 hours60°CAssay of active substance: 34.78%[1]
UV Light 24 hoursAmbientAssay of active substance: 89.13%[1]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for separating this compound from its degradation products.[1][2]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: Phenomenex RP-C18 (250x4.6mm, 5 µm particle size).

  • Mobile Phase: Methanol: Water (75:25 v/v).

  • Flow Rate: 1.0 ml/min.

  • Injection Volume: 20 µl.

  • Detection Wavelength: 254 nm.

  • Temperature: Ambient.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Prepare standard solutions of this compound in the mobile phase at known concentrations.

    • Prepare the sample solution by dissolving the this compound sample in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the separation at 254 nm. The retention time for this compound is approximately 2.8 minutes under these conditions. Degradation products will have different retention times.

Protocol 2: Forced Degradation Studies of this compound

This protocol outlines the conditions for inducing the degradation of this compound to study its stability profile.[1][2]

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 N HCl.

    • Keep the solution at room temperature or heat to accelerate degradation.

    • At specified time points, withdraw an aliquot, neutralize it, and dilute with the mobile phase for HPLC analysis.

  • Alkali Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 N NaOH.

    • Keep the solution at room temperature or heat to accelerate degradation.

    • At specified time points, withdraw an aliquot, neutralize it, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Dry Heat):

    • Place a known amount of solid this compound in an oven at 60°C for 72 hours.

    • After the specified time, dissolve the sample in the mobile phase for HPLC analysis.

  • Thermal Degradation (Wet Heat):

    • Dissolve a known amount of this compound in HPLC grade water and reflux at 60°C for 6 hours.

    • After cooling, dilute the solution with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (or the solid drug) to UV light (254 nm) in a UV cabinet for 24 hours.

    • Prepare a solution of the exposed sample in the mobile phase for HPLC analysis.

Visualizations

niflumic_acid_degradation_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis API This compound (API/Solution) Acid Acid Hydrolysis (e.g., 0.1N HCl) API->Acid Base Alkali Hydrolysis (e.g., 0.1N NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 60°C) API->Thermal Photo Photolytic Stress (UV Light) API->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for Forced Degradation Study of this compound.

niflumic_acid_signaling_pathway cluster_inflammation Inflammatory Pathway cluster_intervention Drug Action cluster_channel Ion Channel Modulation ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation NiflumicAcid This compound NiflumicAcid->COX2 Inhibition ChlorideChannel Chloride Channels (e.g., CaCC, CLC-1) NiflumicAcid->ChlorideChannel Blockade IonFlux Altered Ion Flux ChlorideChannel->IonFlux

Caption: Signaling Pathways Modulated by this compound.

References

Technical Support Center: Overcoming Niflumic Acid Solubility Issues for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols to address the solubility challenges of Niflumic Acid in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as an inhibitor of cyclooxygenase (COX) enzymes and a blocker of calcium-activated chloride channels (CaCCs).[1] According to the Biopharmaceutics Classification System (BCS), it is a class II compound, which is characterized by high permeability but low water solubility (approximately 26 μg/mL at 25 °C).[2][3] This poor aqueous solubility presents a significant challenge for in vitro experiments, as it can lead to precipitation in cell culture media, causing inaccurate dose-response relationships and potential cellular toxicity from solvent or drug crystals.

Q2: What are the recommended solvents for preparing a this compound stock solution?

A2: this compound is soluble in several organic solvents.[4] The most commonly used solvent for cell culture applications is Dimethyl sulfoxide (B87167) (DMSO).[4][5][6] Ethanol and dimethyl formamide (B127407) (DMF) are also effective but DMSO is often preferred due to its miscibility with aqueous media at low concentrations.[4] It is crucial to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in the experimental medium.[4]

Q3: My this compound precipitated after I added it to my cell culture medium. What happened?

A3: Precipitation upon dilution of a concentrated organic stock into an aqueous medium (like cell culture media) is a common issue known as "solvent shock." this compound's low solubility in aqueous solutions means that when the organic solvent is diluted, the drug can no longer stay dissolved and crashes out of the solution. Other factors can include temperature differences between the stock solution and the medium, the pH of the medium, and interactions with media components like salts and proteins.[7][8]

Q4: What is the maximum recommended concentration of an organic solvent like DMSO in the final cell culture medium?

A4: To avoid solvent-induced cytotoxicity or other off-target physiological effects, the final concentration of the organic solvent in the culture medium should be insignificant.[4] For DMSO, most cell lines can tolerate concentrations up to 0.5% (v/v), but it is best practice to keep the final concentration below 0.1% whenever possible. Always include a vehicle control (medium containing the same final concentration of the solvent without the drug) in your experiments to account for any effects of the solvent itself.

Q5: Can I store this compound in an aqueous solution?

A5: Storing this compound in aqueous buffers is not recommended for more than one day.[4] The compound's stability in aqueous solutions is limited, and it is prone to precipitation over time. For consistent results, it is best to prepare fresh working solutions from a frozen organic stock for each experiment.[9] Stock solutions in anhydrous DMSO can be stored at -20°C for up to a year or -80°C for up to two years.[9]

Troubleshooting Guide: this compound Precipitation

Problem Potential Cause Suggested Solution
Precipitation occurs immediately upon adding stock to media. Solvent Shock: The rapid change in solvent polarity causes the drug to fall out of solution.1. Warm the cell culture medium to 37°C before use. 2. Add the this compound stock solution dropwise to the vortexing medium to ensure rapid mixing. 3. Avoid adding the stock directly to the cells or to a small volume of medium. Prepare the final working solution in a separate tube first.
High Final Concentration: The desired final concentration of this compound exceeds its solubility limit in the culture medium.1. Check the solubility of this compound in aqueous buffers (e.g., ~0.6 mg/mL in PBS, pH 7.2) and ensure your final concentration is well below this limit.[4] 2. Perform a serial dilution to find the maximum soluble concentration in your specific culture medium.
Temperature Difference: Adding a cold stock solution to warm media can decrease immediate solubility.Allow the frozen stock solution to thaw completely and reach room temperature before adding it to the pre-warmed 37°C culture medium.
Media becomes cloudy or shows precipitate after incubation. Delayed Precipitation: The compound is initially soluble but precipitates over time due to instability or interactions.1. Reduce the final concentration of this compound in your experiment. 2. Decrease the incubation time if experimentally feasible. 3. Prepare and use the working solution fresh, do not store it.[9]
Interaction with Media Components: Salts, proteins (especially in serum), or pH shifts during incubation can reduce solubility.[7][10]1. Test the solubility in your specific basal medium with and without serum. 2. Ensure the medium is properly buffered and the incubator's CO₂ level is correct to maintain a stable pH.
Evaporation: Water evaporation from the culture vessel can increase the concentration of all components, leading to precipitation.[8][11]Ensure proper humidity levels in the incubator and use filter-capped flasks or sealed plates to minimize evaporation.[8]

Data & Protocols

Quantitative Data Summary

The solubility of this compound in various solvents is summarized below.

SolventSolubility (mg/mL)Approx. Molarity (mM)¹Reference(s)
DMSO ~44 - 60~156 - 213[4][5][6]
Ethanol ~39~138[4]
Dimethyl Formamide (DMF) ~65~230[4]
PBS (pH 7.2) ~0.6~2.1[4]
Water 0.026 (at 25°C)0.09[3]

¹Calculated using a molecular weight of 282.22 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

  • Materials: this compound powder (crystalline solid), anhydrous DMSO, sterile microcentrifuge tubes or vials.

  • Calculation: To prepare 1 mL of a 50 mM stock solution, weigh out 14.11 mg of this compound (Molecular Weight = 282.22 g/mol ).

  • Dissolution:

    • Aseptically add the weighed this compound to a sterile vial.

    • Add 1 mL of anhydrous DMSO.

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution if needed.[9]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store at -20°C or -80°C.

Protocol 2: Preparation of a 100 µM this compound Working Solution

  • Materials: 50 mM this compound stock in DMSO, pre-warmed (37°C) complete cell culture medium.

  • Dilution Calculation: A 1:500 dilution is required to get from 50 mM to 100 µM.

  • Procedure:

    • In a sterile conical tube, add 4.99 mL of pre-warmed cell culture medium.

    • While gently vortexing the medium, slowly add 10 µL of the 50 mM this compound stock solution.

    • Continue to mix for another 10-15 seconds to ensure homogeneity.

    • The final DMSO concentration in this working solution is 0.2%. Use this solution immediately to treat cells.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation NA_solid This compound (Solid) Dissolve Vortex / Sonicate NA_solid->Dissolve Solvent Anhydrous DMSO Solvent->Dissolve Stock 50 mM Stock Solution (Store at -20°C) Dissolve->Stock Dilute Add Stock Dropwise while Vortexing Stock->Dilute Medium Pre-warmed (37°C) Cell Culture Medium Medium->Dilute Working Final Working Solution (e.g., 100 µM) Dilute->Working

Caption: Workflow for preparing this compound solutions.

Key Signaling Pathways

G cluster_cox COX Inhibition Pathway cluster_channel Ion Channel Blockade cluster_apoptosis Apoptosis Induction Pathway NA This compound COX COX-1 / COX-2 NA->COX inhibits CaCC Ca2+-activated Cl- Channels (CaCCs) NA->CaCC blocks Casp8 Caspase-8 NA->Casp8 activates AA Arachidonic Acid AA->COX PG Prostaglandins COX->PG Inflammation Inflammation & Pain PG->Inflammation Cl_flux Chloride Ion Flux CaCC->Cl_flux Bid Bid Casp8->Bid Bax Bax Bid->Bax Apoptosis Apoptosis Bax->Apoptosis

Caption: Key signaling pathways modulated by this compound.

References

Identifying and minimizing off-target effects of Niflumic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Niflumic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize the off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound?

A1: this compound's primary on-target effect is the inhibition of cyclooxygenase-2 (COX-2), which is responsible for its anti-inflammatory properties.[1][2] However, it is a promiscuous compound known to interact with a variety of other proteins, leading to off-target effects. These primarily include the modulation of various ion channels, such as chloride channels (e.g., CLC-1, Ca²⁺-activated chloride channels), T-type calcium channels, GABA-A receptors, and NMDA receptors.[3][4][5][6] Additionally, it has been reported to act as an agonist for GPR35.[7]

Q2: I am observing unexpected cellular phenotypes in my experiment with this compound. How can I determine if these are due to off-target effects?

A2: To determine if your observed phenotypes are due to off-target effects, you can employ several strategies:

  • Use a Structurally Unrelated COX-2 Inhibitor: Compare the effects of this compound with another selective COX-2 inhibitor that has a different chemical structure. If the phenotype is not replicated, it is likely an off-target effect of this compound.

  • Vary this compound Concentration: Perform a dose-response experiment. Off-target effects often occur at higher concentrations than those required for on-target activity.

  • Target Knockdown/Knockout: Use genetic approaches like siRNA or CRISPR to reduce the expression of the intended target (COX-2). If this does not replicate the phenotype observed with this compound, it points towards an off-target mechanism.

  • Direct Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with your intended target at the concentrations used in your cellular assays.

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable data. Consider the following approaches:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through careful dose-response studies.

  • Employ Orthogonal Approaches: Corroborate your findings using alternative methods to modulate your target, such as genetic tools or other specific inhibitors.

  • Control Experiments: Always include appropriate controls, such as vehicle-treated cells and cells treated with a known inactive analogue of this compound if available.

  • Profile Off-Target Activity: Proactively screen this compound against a panel of known off-targets (e.g., various ion channels) to understand its activity profile at your working concentration.

Troubleshooting Guides

Problem 1: Unexpected changes in intracellular calcium levels upon this compound treatment.
  • Possible Cause: this compound is known to block T-type calcium channels and can also induce calcium release from intracellular stores.[4][8][9]

  • Troubleshooting Steps:

    • Characterize the Calcium Response: Use a calcium imaging assay with fluorescent indicators like Fura-2 or Fluo-4 to measure changes in intracellular calcium concentration in response to this compound.

    • Differentiate Influx vs. Release: Perform the calcium imaging experiment in a calcium-free external solution to determine if the observed increase is due to influx from the extracellular space or release from internal stores like the endoplasmic reticulum.

    • Use Specific Channel Blockers: Co-incubate cells with known blockers of other calcium channels to isolate the effect of this compound on T-type calcium channels.

Problem 2: Altered neuronal excitability or synaptic transmission in the presence of this compound.
  • Possible Cause: this compound can modulate the function of GABA-A and NMDA receptors, which are key players in neurotransmission.[1][10]

  • Troubleshooting Steps:

    • Electrophysiological Recordings: Use whole-cell patch-clamp electrophysiology to directly measure the effect of this compound on GABA- and NMDA-mediated currents in your neuronal model.

    • Receptor Subtype Analysis: If possible, use cell lines expressing specific subtypes of GABA-A or NMDA receptors to determine if the effect of this compound is subtype-specific.

    • Compare with Known Modulators: Benchmark the effects of this compound against well-characterized agonists or antagonists of GABA-A and NMDA receptors.

Quantitative Data on this compound Off-Target Interactions

The following tables summarize the known off-target interactions of this compound with associated quantitative data.

Target ClassSpecific TargetSpeciesAssay TypeValue (IC₅₀/EC₅₀/Kᵢ)Reference
Ion Channel CLC-1 Chloride ChannelRatPatch-clamp42 µM (IC₅₀)[6]
T-type Calcium Channels (native)MousePatch-clamp73.5 µM (IC₅₀)[4][5]
T-type Calcium Channels (Caᵥ3.1)HumanPatch-clampMore sensitive than Caᵥ3.2[4][5]
T-type Calcium Channels (Caᵥ3.3)HumanPatch-clampMore sensitive than Caᵥ3.2[4][5]
Ca²⁺-activated Cl⁻ Channel (ANO1)-Patch-clamp18-20 µM (K₁/₂)[11]
Receptor GABA-A Receptor (α1β2γ2)RecombinantElectrophysiologyPotentiation at µM concentrations[1]
GABA-A Receptor (α6β2γ2)RecombinantElectrophysiologyAntagonist activity[1]
GPR35HumanDynamic Mass Redistribution1.15 µM (EC₅₀)[12]
GPR35Humanβ-arrestin Translocation40.2 µM (EC₅₀)[12]
Other Intracellular Binding (High Affinity)Rat (Liver)Scatchard Analysis26.10 µM (Kₔ)[13]
Intracellular Binding (Low Affinity)Rat (Liver)Scatchard Analysis721.90 µM (Kₔ)[13]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the verification of this compound binding to a specific target protein in a cellular context by measuring changes in the protein's thermal stability.

Methodology:

  • Cell Culture and Treatment: Culture cells to a high density. Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours.

  • Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in a lysis buffer containing protease inhibitors and lyse the cells by freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or other quantitative protein detection methods. An increase in the melting temperature (Tm) of the target protein in the presence of this compound indicates binding.

In Vitro Kinase Profiling Assay

This protocol provides a general framework for screening this compound against a panel of kinases to identify potential off-target kinase inhibition.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested.

  • Kinase Reaction Setup: In a multi-well plate (e.g., 384-well), add the recombinant kinases, their specific peptide substrates, and ATP.

  • Inhibitor Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence-based assays (e.g., TR-FRET) or radiometric assays that measure the incorporation of ³²P-ATP.[3][7]

  • Data Analysis: Calculate the percentage of inhibition for each kinase at the tested concentrations of this compound. For significant "hits," perform a dose-response analysis to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Experimental Workflow: Identifying Off-Target Effects

experimental_workflow phenotype Unexpected Cellular Phenotype Observed dose_response Dose-Response Curve (Vary [this compound]) phenotype->dose_response orthogonal Orthogonal Approach (e.g., Unrelated Inhibitor) phenotype->orthogonal genetic Genetic Perturbation (siRNA/CRISPR of COX-2) phenotype->genetic cetsa Target Engagement (CETSA) phenotype->cetsa off_target Conclusion: Off-Target Effect Likely dose_response->off_target Effect at high [ ] only on_target Conclusion: On-Target Effect dose_response->on_target Effect at low [ ] orthogonal->off_target Phenotype not replicated orthogonal->on_target Phenotype replicated genetic->off_target Phenotype not replicated genetic->on_target Phenotype replicated cetsa->on_target Binding confirmed

Caption: A logical workflow to troubleshoot and distinguish between on-target and off-target effects of this compound.

Signaling Pathway: this compound and GABA-A Receptor Modulation

gabaa_pathway cluster_membrane Cell Membrane gabaa_receptor GABA-A Receptor cl_influx Cl⁻ Influx gabaa_receptor->cl_influx Opens Channel niflumic_acid This compound niflumic_acid->gabaa_receptor Modulates (subtype-dependent) gaba GABA gaba->gabaa_receptor Binds hyperpolarization Hyperpolarization cl_influx->hyperpolarization neuronal_inhibition Decreased Neuronal Excitability hyperpolarization->neuronal_inhibition erk_mapk ERK/MAPK Pathway erk_mapk->gabaa_receptor Phosphorylates & Modulates nmda_pathway cluster_membrane Cell Membrane nmda_receptor NMDA Receptor ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Opens Channel niflumic_acid This compound niflumic_acid->nmda_receptor Modulates glutamate Glutamate & Glycine glutamate->nmda_receptor Binds camkii CaMKII ca_influx->camkii Activates creb CREB camkii->creb Phosphorylates gene_expression Changes in Gene Expression creb->gene_expression gpr35_pathway cluster_membrane Cell Membrane gpr35 GPR35 gq_protein Gαq gpr35->gq_protein Activates beta_arrestin β-Arrestin gpr35->beta_arrestin Recruits niflumic_acid This compound niflumic_acid->gpr35 Agonist plc PLC gq_protein->plc erk_activation ERK Activation beta_arrestin->erk_activation ip3_dag IP₃ & DAG plc->ip3_dag ca_release Intracellular Ca²⁺ Release ip3_dag->ca_release

References

Optimizing Niflumic Acid concentration to avoid cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Niflumic Acid (NA) concentration to avoid cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

1. What is a general starting concentration range for this compound in cell culture experiments to avoid cytotoxicity?

For initial experiments in non-cancerous cell lines, it is advisable to start with a concentration range of 1 µM to 50 µM.[1] For many cell types, concentrations below 100 µM are often used for non-cytotoxic applications, such as ion channel blocking.[1] However, the cytotoxic threshold can vary significantly between cell lines. For sensitive cancer cell lines, cytotoxic effects can be observed at concentrations around 100-200 µM after 48 hours of treatment.[2]

2. What is the IC50 of this compound in common cell lines?

The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the cell line and the duration of exposure. For many cancer cell lines, the IC50 value for antiproliferative effects is typically above 100 µM. For example, after a 72-hour exposure, the IC50 for various cancer cell lines ranged from 103.5 µM to 310.3 µM.[3] In contrast, complexes of this compound have shown higher potency, with IC50 values as low as 11.14 µM in MCF-7 breast cancer cells.[4] For non-cancerous mouse fibroblast cells (3T3-L1), silver(I) complexes of this compound exhibited high IC50 values, suggesting lower cytotoxicity compared to cancer cell lines.[5][6]

3. How should I prepare a stock solution of this compound for cell culture?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (B127407) (DMF).[7] A common practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.[7][8] This stock solution should be stored at -20°C or -80°C.[8] When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is insignificant, typically below 0.1%, as the solvent itself can have physiological effects on the cells.[7] this compound has limited solubility in aqueous buffers like PBS (approximately 600 µg/ml at pH 7.2), and aqueous solutions are not recommended for storage for more than a day.[7]

4. What are the known off-target effects of this compound at non-cytotoxic concentrations?

Besides its well-known effects on cyclooxygenases (COX) and calcium-activated chloride channels, this compound can have other effects. At concentrations used for channel blocking, it has been shown to increase intracellular calcium by promoting mitochondrial calcium efflux.[1] It can also affect signaling pathways such as the ERK/MAPK pathway.[9] Researchers should be aware of these potential off-target effects, as they could influence experimental results even in the absence of overt cytotoxicity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected Cell Death or Low Viability - this compound concentration is too high for the specific cell line. - The cell line is particularly sensitive to NA. - Extended incubation time is leading to cumulative toxicity.- Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line and experiment duration. - Start with a lower concentration range (e.g., 1-25 µM). - Reduce the incubation time.
Precipitate Formation in Culture Medium - this compound has limited solubility in aqueous solutions. - The final concentration of NA exceeds its solubility limit in the culture medium. - The stock solution was not properly dissolved before dilution.- Ensure the DMSO stock solution is fully dissolved before diluting it into the medium. - Prepare fresh dilutions for each experiment. - Avoid storing diluted NA solutions in aqueous media for extended periods.[7] - If precipitation persists, consider using a lower concentration or a different solvent for the stock solution, ensuring the final solvent concentration remains non-toxic.
Inconsistent or Non-Reproducible Results - Instability of this compound in aqueous solution. - Variability in cell seeding density. - Inconsistent incubation times. - Degradation of NA stock solution due to improper storage.- Always prepare fresh working solutions of NA from a frozen stock for each experiment.[7] - Ensure consistent cell seeding density across all wells and experiments. - Standardize incubation times. - Aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]
Observed Cellular Effects Unrelated to the Intended Target - Off-target effects of this compound on other cellular pathways (e.g., calcium signaling, MAPK pathway).[1][9]- Include appropriate controls to account for potential off-target effects. - If possible, use a more specific inhibitor for your target of interest to confirm the observed phenotype. - Consult the literature for known off-target effects of NA at the concentrations you are using.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound and its derivatives in various cell lines. Note that these values can be influenced by experimental conditions such as incubation time and the specific assay used.

CompoundCell Line(s)IC50 Value (µM)Exposure TimeReference
This compoundVarious Cancer Cell Lines103.5 - 310.372 hours[3]
Co(II) and Ni(II) complexes of this compoundMCF-7 (Breast Cancer)11.14 and 41.47Not Specified[4]
Silver(I) complex of this compound3T3-L1 (Mouse Fibroblast)151.77Not Specified[6]
This compoundRat Skeletal Muscle (gCl inhibition)~42Not Specified[1]
This compound Derivative (Compound 6)HepG2 and A549 (Cancer)Lowest among derivativesNot Specified[10][11]
This compound Prodrug (NFM)MCF-7 (Breast Cancer)39.21Not Specified[12]
This compoundRat Fundus (5-HT induced contraction)24Not Specified[13]

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using MTT Assay

This protocol outlines the steps to assess cell viability based on the metabolic activity of cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (powder or stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution. A suggested starting range is 10 µM to 500 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest NA concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the respective NA dilutions or control solutions.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

Protocol 2: Assessing this compound-Induced Cytotoxicity with LDH Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • Include a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of untreated wells 1 hour before the end of the incubation period.

  • LDH Assay:

    • After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).

    • Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).

Visualization of Key Concepts

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate na_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells with this compound na_prep->treatment mtt_assay 4a. Perform MTT Assay treatment->mtt_assay ldh_assay 4b. Perform LDH Assay treatment->ldh_assay data_analysis 5. Measure Absorbance and Calculate Viability/Cytotoxicity mtt_assay->data_analysis ldh_assay->data_analysis signaling_pathway NA This compound (Cytotoxic Concentration) CaCC Ca2+-activated Cl- Channels NA->CaCC Inhibits COX Cyclooxygenase (COX) NA->COX Inhibits Mito Mitochondria NA->Mito Induces Ca2+ efflux ERK ERK/MAPK Pathway NA->ERK Modulates PI3K PI3K/Akt Pathway NA->PI3K Inhibits Casp8 Caspase-8 NA->Casp8 Apoptosis Apoptosis ERK->Apoptosis Modulation influences PI3K->Apoptosis Inhibition leads to Bid Bid Casp8->Bid Bax Bax Bid->Bax Bax->Apoptosis

References

Technical Support Center: Niflumic Acid Interference in Fluorescent Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with niflumic acid in fluorescent imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the fenamate class.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins (B1171923) involved in inflammation, pain, and fever.[1][2][3] In addition to its effects on COX-2, this compound is widely used in experimental biology as a blocker of various ion channels, most notably calcium-activated chloride channels (CaCCs).[2][3][4] It has also been reported to act on GABA-A and NMDA receptors and to block T-type calcium channels.[5]

Q2: Can this compound directly interfere with the fluorescence of commonly used dyes like Fura-2 or Fluo-4?

A2: Studies have shown that this compound (at 50 μM) does not directly affect the fluorescence excitation spectra of the ratiometric calcium indicator Fura-2 in either calcium-containing or calcium-free solutions.[6] However, it is important to note that other chloride channel blockers, such as DIDS and A-9-C, have been observed to adversely affect Fura-2 fluorescence, necessitating a switch to other dyes like Fluo-4.[6] Therefore, while direct interference by this compound with Fura-2 appears unlikely, it is a possibility to consider, and appropriate controls are recommended. There is currently limited specific data on the direct interaction of this compound with Fluo-4 or other fluorescent dyes.

Q3: Does this compound exhibit autofluorescence?

Q4: How can this compound indirectly affect fluorescence signals in imaging experiments?

A4: this compound can indirectly influence fluorescence signals in several ways:

  • Alterations in Intracellular Calcium: this compound has been shown to increase basal intracellular calcium concentrations ([Ca²⁺]i) by promoting calcium efflux from mitochondria.[1] This can alter the baseline fluorescence of calcium indicators like Fura-2 and Fluo-4, complicating the interpretation of stimulus-evoked calcium signals.

  • Changes in Intracellular pH: As an acidic compound, this compound has the potential to alter intracellular pH (pHi). The fluorescence of many dyes, including the calcium indicator Fura-2 and the pH indicator BCECF, is pH-sensitive.[5] A change in pHi can therefore lead to artifacts in the measurement of ion concentrations.

  • Physiological Effects: By blocking ion channels and inhibiting COX enzymes, this compound can induce a range of physiological changes in cells that may indirectly affect dye loading, retention, and fluorescence.

Troubleshooting Guides

Problem 1: High background fluorescence or unexpected signal in the absence of a specific stimulus.
Possible Cause Troubleshooting Step
This compound autofluorescence 1. Image an unstained control sample: Prepare a sample of your cells or tissue and treat it with the same concentration of this compound you are using in your experiment, but without the fluorescent dye. Image this sample using the same filter sets and acquisition parameters. This will reveal the extent and spectral properties of any autofluorescence from the compound. 2. Choose a dye with longer excitation and emission wavelengths: Autofluorescence is often more pronounced in the blue and green regions of the spectrum. If possible, switch to a red or far-red fluorescent dye to minimize overlap with potential this compound autofluorescence. 3. Use spectral unmixing: If your microscope is equipped with a spectral detector, you can acquire the emission spectrum of the this compound autofluorescence from the unstained control and use software to subtract this signal from your experimental images.
This compound-induced increase in basal [Ca²⁺]i 1. Establish a stable baseline: Before applying your experimental stimulus, ensure that you have recorded a stable baseline fluorescence signal in the presence of this compound. This will allow you to distinguish between the effect of this compound on basal calcium levels and the effect of your stimulus. 2. Perform control experiments: Conduct experiments with and without this compound to quantify its effect on basal [Ca²⁺]i in your specific cell type and experimental conditions.
Problem 2: Altered or unexpected response of a fluorescent calcium indicator.
Possible Cause Troubleshooting Step
Indirect effects of this compound on intracellular calcium 1. Verify the effect of this compound alone: Apply this compound to cells loaded with a calcium indicator and monitor the fluorescence change over time without any other stimulus. This will help you understand the kinetics and magnitude of any calcium changes induced by this compound itself. 2. Consider the source of the calcium increase: Be aware that this compound can release calcium from intracellular stores (mitochondria).[1] This may impact the interpretation of experiments designed to study calcium entry across the plasma membrane or release from the endoplasmic reticulum.
pH-dependent artifacts 1. Monitor intracellular pH: If you suspect that this compound is altering pHi, use a fluorescent pH indicator (e.g., BCECF) to measure pHi in parallel with your calcium imaging experiments. 2. Calibrate your calcium indicator at different pH values: The affinity of calcium indicators for Ca²⁺ can be pH-dependent. If this compound is altering pHi, you may need to perform in situ calibrations of your calcium dye at the relevant pHi to obtain accurate calcium concentration measurements.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC₅₀) of this compound for some of its key targets.

TargetIC₅₀Cell/SystemReference
Cyclooxygenase-2 (COX-2)100 nMNot specified[3]
Calcium-Activated Chloride Channels (CaCCs)17 µMXenopus oocytes[8]
Native Chloride Conductance (gCl)42 µMRat skeletal muscle[1]

Experimental Protocols

Protocol: Calcium Imaging with Fura-2 AM in the Presence of this compound

This protocol is adapted from a study investigating the effects of this compound on intracellular calcium in rat skeletal muscle fibers.[1]

1. Cell Preparation and Dye Loading:

  • Isolate cells or plate them on coverslips suitable for microscopy.
  • Prepare a loading buffer containing 5 µM Fura-2 AM and 0.05% (v/v) Pluronic F-127 in a normal physiological solution.
  • Incubate the cells in the loading buffer for 2 hours at 25°C.
  • After loading, wash the cells with the normal physiological solution to remove extracellular dye.

2. Imaging Procedure:

  • Mount the coverslip with the loaded cells in an imaging chamber on the microscope stage.
  • Acquire pairs of background-subtracted fluorescence images at excitation wavelengths of 340 nm and 380 nm, with emission collected at 510 nm.
  • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F₃₄₀/F₃₈₀).
  • To establish a baseline, perfuse the cells with the physiological solution and record the ratiometric signal.
  • To apply this compound, perfuse the cells with the physiological solution containing the desired concentration of this compound. It is recommended to allow for a 15-20 minute incubation period to reach a steady-state effect.[1]
  • Continue to record the ratiometric signal to observe the effect of this compound on intracellular calcium.

3. Data Analysis:

  • Convert the fluorescence ratio values to intracellular calcium concentration ([Ca²⁺]i) using the Grynkiewicz equation: [Ca²⁺]i = K_d * [(R - R_min) / (R_max - R)] * β
  • Where:
  • K_d is the dissociation constant of Fura-2 for Ca²⁺ (~145-224 nM, but should be determined empirically for your system).
  • R is the experimental 340/380 nm fluorescence ratio.
  • R_min is the ratio in the absence of calcium (determined using a calcium chelator like EGTA).
  • R_max is the ratio at saturating calcium concentrations (determined using a calcium ionophore like ionomycin (B1663694) in the presence of high extracellular calcium).
  • β is the ratio of the fluorescence intensity at 380 nm in calcium-free versus calcium-saturated conditions.

Signaling Pathway and Experimental Workflow Diagrams

niflumic_acid_cox_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Niflumic_Acid This compound Niflumic_Acid->COX2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation niflumic_acid_cacc_pathway Ca_increase Increase in Intracellular Ca²⁺ CaCC Ca²⁺-Activated Chloride Channel (CaCC) Ca_increase->CaCC Cl_efflux Cl⁻ Efflux CaCC->Cl_efflux Niflumic_Acid This compound Niflumic_Acid->CaCC Depolarization Membrane Depolarization Cl_efflux->Depolarization troubleshooting_workflow Start Unexpected Fluorescence Signal with this compound Check_Autofluorescence Run Unstained Control (this compound only) Start->Check_Autofluorescence Autofluorescence_Present Autofluorescence Detected? Check_Autofluorescence->Autofluorescence_Present Switch_Dye Switch to Red/Far-Red Dye Autofluorescence_Present->Switch_Dye Yes Spectral_Unmixing Use Spectral Unmixing Autofluorescence_Present->Spectral_Unmixing Yes Check_Indirect_Effects Investigate Indirect Effects Autofluorescence_Present->Check_Indirect_Effects No End Problem Resolved Switch_Dye->End Spectral_Unmixing->End Check_Basal_Ca Measure Basal [Ca²⁺]i with this compound Check_Indirect_Effects->Check_Basal_Ca Check_pH Measure Intracellular pH Check_Indirect_Effects->Check_pH Check_Basal_Ca->End Check_pH->End

References

Niflumic Acid light sensitivity and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the light sensitivity and proper storage of niflumic acid for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: Yes, this compound is known to be light-sensitive.[1][2] Exposure to light can lead to degradation of the compound, potentially affecting experimental outcomes. It is crucial to protect this compound from light during storage and handling.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[3][4] Key storage recommendations are summarized in the table below. Several sources also indicate that this compound is hygroscopic, meaning it can absorb moisture from the air, further emphasizing the need for a dry storage environment.[1][2]

Q3: How should I handle this compound during an experiment to minimize light-induced degradation?

A3: When working with this compound, it is best practice to use amber-colored vials or labware wrapped in aluminum foil to minimize light exposure. Prepare solutions fresh and avoid leaving them exposed to ambient light for extended periods. If possible, conduct experimental steps involving this compound under subdued lighting conditions.

Q4: What are the potential consequences of using light-degraded this compound in my experiments?

A4: Using degraded this compound can lead to inaccurate and unreliable experimental results. The degradation products may have different chemical and biological properties, which could interfere with your assays, leading to misinterpretation of data. For example, in pharmacological studies, the presence of impurities could result in altered efficacy or toxicity profiles.

Troubleshooting Guide

Issue: I am observing unexpected peaks in my HPLC/LC-MS analysis of a this compound sample.

  • Possible Cause: Photodegradation of this compound due to improper handling or storage.

  • Troubleshooting Steps:

    • Review Storage and Handling Procedures: Confirm that the solid this compound and any prepared solutions have been consistently protected from light and stored at the recommended conditions.

    • Prepare a Fresh Sample: Prepare a new solution from a stock of this compound that has been properly stored and immediately analyze it, minimizing light exposure during preparation.

    • Compare Chromatograms: Compare the chromatogram of the fresh sample with the one showing unexpected peaks. If the extra peaks are absent or significantly reduced in the fresh sample, photodegradation is the likely cause.

    • Reference Degradation Data: A forced degradation study using UV light (254 nm) has shown the appearance of degradation products at specific retention times. While the exact structures of these degradants are not fully elucidated in publicly available literature, you can compare the retention times of your unknown peaks to those reported in such studies to see if they correspond to known photolytic degradants.

Issue: My experimental results with this compound are inconsistent or not reproducible.

  • Possible Cause: Inconsistent degradation of this compound across different experimental runs due to varying levels of light exposure.

  • Troubleshooting Steps:

    • Standardize Handling Procedures: Implement a strict protocol for handling this compound that includes consistent use of light-protecting labware and minimizing the duration of light exposure for all samples and replicates.

    • Perform a Stability Check: Analyze a freshly prepared this compound solution and a solution that has been handled under your typical experimental light conditions for the duration of an experiment. A comparison of the two by a suitable analytical method like HPLC can reveal if significant degradation is occurring during your experimental workflow.

    • Use a Fresh Stock: If you suspect your stock of this compound may have been compromised, use a fresh, unopened container for subsequent experiments.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationSource(s)
Temperature 10°C - 25°C (Room Temperature)[3]
Light Protect from light[1][2][3]
Atmosphere Store under an inert gas (e.g., Nitrogen)[3]
Moisture Keep dry (Hygroscopic)[1][2][3]
Container Tightly sealed container[4][5]

Experimental Protocols

Protocol: Photostability Testing of this compound (Forced Degradation)

This protocol is based on literature reports of forced degradation studies and is aligned with the principles outlined in ICH Q1B guidelines for photostability testing.

Objective: To assess the stability of this compound when exposed to UV light and to identify potential degradation products.

Materials:

  • This compound (Active Pharmaceutical Ingredient - API)

  • Methanol (B129727) (HPLC grade)

  • HPLC system with a UV-Vis detector

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • UV cabinet or a controlled photochemical reactor equipped with a 254 nm UV light source

  • Volumetric flasks and pipettes

  • Amber vials

Methodology:

  • Sample Preparation:

    • Accurately weigh a suitable amount of this compound and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • From the stock solution, prepare a working solution of a known concentration (e.g., 100 ppm) in methanol.

  • Light Exposure:

    • Transfer a portion of the working solution into a transparent container suitable for UV exposure (e.g., a quartz cuvette or a thin-layer glass dish).

    • Place the sample in a UV cabinet and expose it to UV light at a wavelength of 254 nm.

    • The duration of exposure can be varied, but a 24-hour period has been used in reported studies.[3]

    • Simultaneously, prepare a control sample from the same working solution and keep it in the dark at the same temperature to serve as a baseline.

  • HPLC Analysis:

    • After the exposure period, analyze both the light-exposed sample and the dark control sample by RP-HPLC.

    • HPLC Conditions (example based on a published method):

      • Mobile Phase: Methanol: Water (75:25 v/v)

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Detection Wavelength: 254 nm

      • Column: C18, 250 x 4.6 mm, 5 µm

    • Record the chromatograms for both samples.

  • Data Analysis:

    • Compare the chromatogram of the light-exposed sample to that of the dark control.

    • Look for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of degradation by comparing the peak area of this compound in the exposed sample to the control sample.

    • Record the retention times of any new peaks observed.

Mandatory Visualization

Niflumic_Acid_Handling_Workflow Best Practices for this compound Handling cluster_storage Storage cluster_experiment Experimental Workflow storage_conditions Store at 10-25°C in a dry, well-ventilated area weighing Weighing storage_conditions->weighing protect_light Protect from Light (e.g., amber container) protect_light->weighing inert_gas Store under Inert Gas (e.g., Nitrogen) inert_gas->weighing dissolution Dissolution in Solvent weighing->dissolution handling Experimental Handling dissolution->handling Use amber vials/ foil wrap analysis Analysis (e.g., HPLC) handling->analysis degradation Potential for Photodegradation handling->degradation end End: Reliable Data analysis->end troubleshoot Troubleshooting: Unexpected Results? analysis->troubleshoot start Start: this compound Stock start->storage_conditions degradation->troubleshoot

Caption: Workflow for proper storage and handling of this compound to minimize photodegradation.

References

Addressing variability in Niflumic Acid potency between batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Niflumic Acid potency between batches and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the potency (e.g., IC50 values) of this compound between different batches. What are the potential causes?

A1: Variability in this compound potency can arise from several factors related to the compound itself, its handling, and the experimental setup. Here are the most common causes:

  • Purity and Impurities: The presence of impurities can significantly alter the biological activity of this compound. Even small variations in purity between batches can lead to different experimental results. Always verify the purity of each batch against the Certificate of Analysis (CoA).

  • Compound Stability and Storage: this compound is sensitive to light and moisture (hygroscopic).[1] Improper storage can lead to degradation, reducing its potency. It is recommended to store the solid compound at -20°C for up to 3 years and stock solutions at -80°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.[3]

  • Solubility Issues: this compound has poor water solubility.[4] Incomplete dissolution or precipitation of the compound in your assay medium will result in a lower effective concentration and consequently, an inaccurate assessment of potency.

  • Polymorphism: this compound can exist in different crystalline forms (polymorphs), which can have different solubilities and dissolution rates, thereby affecting bioavailability and potency.[5]

  • Experimental Conditions: Variations in cell line passage number, cell health, seeding density, reagent lots (e.g., serum), and incubation times can all contribute to inconsistent results.[1]

Q2: How should I properly prepare and store this compound stock solutions to ensure consistency?

A2: Proper preparation and storage of stock solutions are critical for reproducible results.

  • Solvent Selection: this compound is soluble in organic solvents such as DMSO (≥ 60 mg/mL), ethanol, and dimethylformamide (DMF).[6][7] For cell-based assays, DMSO is a common choice for preparing high-concentration stock solutions.

  • Stock Solution Preparation:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of this compound accurately.

    • Dissolve in a minimal amount of the chosen solvent (e.g., DMSO). Sonication may be required to ensure complete dissolution.[6]

    • Once fully dissolved, add the appropriate volume of solvent to reach the desired stock concentration.

  • Storage:

    • Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.[3]

    • Store DMSO stock solutions at -80°C for long-term stability (up to 1 year).[2] For short-term storage, -20°C is acceptable.

    • Protect solutions from light by using amber vials or wrapping them in foil.[1]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted aqueous solutions for more than a day.[7] When diluting in aqueous buffers, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experimental conditions to avoid solvent-induced artifacts.

Q3: What are the primary mechanisms of action of this compound, and how can this knowledge help in troubleshooting potency issues?

A3: this compound has multiple mechanisms of action, which can contribute to its observed effects and potential variability.[8][9]

  • COX-1 and COX-2 Inhibition: As a non-steroidal anti-inflammatory drug (NSAID), this compound's primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis.[8][9]

  • Ion Channel Modulation: this compound is also a known modulator of various ion channels, including:

    • Calcium-activated chloride channels (CaCCs)[8][10]

    • Voltage-gated potassium channels[8]

    • Transient Receptor Potential (TRP) channels[8]

  • Other Signaling Pathways: Research suggests that this compound can also influence other signaling pathways, such as the MAPK/ERK and NF-κB pathways.

Understanding these multiple targets is crucial for troubleshooting. If you observe unexpected results, consider that the effect may be mediated by a target other than the one you are primarily investigating. The potency of this compound can vary depending on the specific target and the experimental system.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound potency variability.

Problem 1: Inconsistent IC50 Values Between Experiments
Potential Cause Troubleshooting Steps
Cellular Factors - Cell Line Authenticity & Passage Number: Use cells from a reputable source and maintain a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.[1] - Cell Health & Confluency: Ensure cells are healthy and in the exponential growth phase. Stressed or over-confluent cells may respond differently.
Compound Handling - Stock Solution Integrity: Prepare fresh aliquots of your this compound stock solution. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. - Working Solution Preparation: Prepare fresh serial dilutions for each experiment. Ensure the compound is fully dissolved in the assay medium.
Assay Conditions - Reagent Variability: Use the same lot of critical reagents (e.g., FBS, media, assay kits) for comparative experiments. - Incubation Times: Standardize all incubation times, as IC50 values can be time-dependent.
Data Analysis - Curve Fitting: Ensure you are using an appropriate non-linear regression model to calculate the IC50. Review the quality of the curve fit (e.g., R-squared value).
Problem 2: Observed Potency is Lower Than Expected
Potential Cause Troubleshooting Steps
Compound Degradation - Verify Storage Conditions: Confirm that the solid compound and stock solutions have been stored correctly (protected from light and moisture at the recommended temperature). - Use a New Batch/Aliquot: Test a fresh, unopened vial of this compound or a new aliquot of your stock solution.
Solubility Issues - Visual Inspection: Check for any precipitation in your stock or working solutions. - Solvent Optimization: If precipitation is observed, consider preparing the stock solution in a different solvent or adjusting the final concentration. Sonication may aid dissolution.[6]
Assay Sensitivity - Assay Validation: Ensure your assay is sensitive enough to detect the expected potency. Run a positive control with a known inhibitor of your target to validate the assay performance.
Off-Target Effects - Mechanism of Action: Consider that in your specific experimental system, this compound's effect may be mediated by a different target than the one you are assaying, for which it has a different potency.

Data Presentation

Table 1: Reported IC50 Values for this compound

TargetCell Line/SystemIC50 ValueReference
COX-2Ovine100 nM[3]
Calcium-Activated Chloride Channels (CaCCs)Rat Pancreatic Exocrine Cells50 µM[2]
Spontaneous Transient Inward Current (STIC)Rabbit Portal Vein Smooth Muscle Cells2.3 µM (-50 mV), 1.1 µM (+50 mV)[2]
Noradrenaline- and Caffeine-Evoked Inward CurrentsRabbit Portal Vein Smooth Muscle Cells6.6 µM[2]
Native Chloride Conductance (gCl)Rat Skeletal Muscle Fibers~42 µM[10]
ProliferationNasopharyngeal Carcinoma (CNE-2Z)Varies with time and concentration[11]
ProliferationHuman Breast Cancer (MCF-7)Varies with formulationN/A

Experimental Protocols

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is a general guideline and may require optimization for your specific experimental conditions.

Materials:

  • This compound

  • COX-2 Enzyme (Human Recombinant)

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • NaOH

  • Celecoxib (Positive Control)

  • 96-well black plate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare this compound stock solution in DMSO. Perform serial dilutions to 10X the final desired concentrations in COX Assay Buffer.

    • Prepare a 10X solution of Celecoxib as a positive control.

    • Reconstitute and dilute COX-2 enzyme, COX Cofactor, and Arachidonic Acid according to the manufacturer's instructions. Keep enzyme on ice.[12]

  • Assay Plate Setup:

    • Sample Wells (S): Add 10 µL of diluted this compound.

    • Enzyme Control (EC): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): Add 10 µL of diluted Celecoxib.

    • Solvent Control (SC): Add 10 µL of the same final concentration of solvent (e.g., DMSO) as in the sample wells.

  • Reaction Mix Preparation:

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and diluted COX-2 enzyme.

    • Add 80 µL of the reaction mix to each well.

  • Initiate Reaction:

    • Using a multichannel pipette, add 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells to start the reaction.[12]

  • Measurement:

    • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each this compound concentration relative to the solvent control.

    • Plot the percent inhibition against the log of this compound concentration and fit the data to a suitable non-linear regression model to determine the IC50 value.

Protocol 2: Calcium-Activated Chloride Channel (CaCC) Assay (Patch-Clamp)

This protocol provides a general workflow for a whole-cell patch-clamp experiment to assess this compound's effect on CaCCs.

Materials:

  • HEK293 cells transiently expressing the CaCC of interest (e.g., TMEM16A)

  • This compound

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass pipettes

  • Extracellular (bath) solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4)

  • Intracellular (pipette) solution (e.g., 130 mM CsCl, 2 mM MgCl2, 5 mM EGTA, 10 mM HEPES, pH 7.4, with a defined free Ca2+ concentration)

Procedure:

  • Cell Preparation:

    • Culture and transfect HEK293 cells with the CaCC-expressing plasmid.

    • Plate cells on coverslips for recording 24-48 hours post-transfection.

  • Pipette Preparation:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a transfected cell.

    • Clamp the cell at a holding potential of 0 mV.[13]

    • Apply voltage steps to elicit CaCC currents.

    • Record baseline currents in the extracellular solution.

  • This compound Application:

    • Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug effect to reach a steady state (typically a few minutes).

    • Record currents in the presence of this compound.

  • Washout:

    • Perfuse the cell with the this compound-free extracellular solution to observe the reversibility of the block.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage step before, during, and after this compound application.

    • Calculate the percentage of current inhibition at each this compound concentration.

    • Construct a dose-response curve and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

This compound's Impact on Inflammatory Signaling

This compound's anti-inflammatory effects extend beyond COX inhibition to the modulation of key signaling pathways like MAPK/ERK and NF-κB.

Niflumic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR IKK IKK TLR->IKK Activates NFκB_IκB NF-κB-IκB Complex IKK->NFκB_IκB Phosphorylates IκB IκB IκB NFκB NF-κB NFκB_IκB->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene Pro-inflammatory Gene Expression NFκB_nuc->Gene Induces Niflumic_Acid This compound Niflumic_Acid->IKK Inhibits Niflumic_Acid->ERK Inhibits

This compound's inhibitory effects on NF-κB and MAPK/ERK pathways.
Troubleshooting Workflow for Inconsistent Potency

This logical workflow can guide researchers in diagnosing the root cause of variability in this compound potency assays.

Troubleshooting_Workflow cluster_compound Compound Checks cluster_assay Assay Checks cluster_cells Cellular Checks start Inconsistent Potency Observed check_compound Step 1: Verify Compound Integrity start->check_compound check_assay Step 2: Evaluate Assay Parameters check_compound->check_assay No new_aliquot Use fresh stock solution aliquot check_compound->new_aliquot Yes check_cells Step 3: Assess Cellular Components check_assay->check_cells No standardize_reagents Use consistent reagent lots check_assay->standardize_reagents Yes check_passage Use low, consistent cell passage number check_cells->check_passage Yes resolve Potency Consistent check_cells->resolve No new_aliquot->check_assay verify_storage Confirm proper storage (-20°C or -80°C, protected from light) check_solubility Visually inspect for precipitation optimize_incubation Standardize incubation times standardize_reagents->optimize_incubation validate_controls Check positive and negative controls optimize_incubation->validate_controls validate_controls->check_cells cell_health Ensure cells are healthy and in exponential growth phase check_passage->cell_health seeding_density Standardize cell seeding density cell_health->seeding_density seeding_density->resolve

References

Validation & Comparative

A Comparative Guide to Niflumic Acid and Flufenamic Acid as Chloride Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Niflumic Acid (NFA) and Flufenamic Acid (FFA) are members of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Beyond their anti-inflammatory properties, which are primarily mediated by the inhibition of cyclooxygenase (COX) enzymes, both compounds have been widely adopted in biomedical research as potent, albeit often non-selective, blockers of various chloride channels.[1][2] These channels are crucial for a multitude of physiological processes, including cell volume regulation, transepithelial transport, and the control of electrical excitability.[3]

This guide provides an objective comparison of this compound and Flufenamic Acid in their role as chloride channel inhibitors, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for studying chloride channel function.

Comparative Efficacy and Potency

Both NFA and FFA are effective inhibitors of several types of chloride channels, most notably Calcium-Activated Chloride Channels (CaCCs), such as TMEM16A (also known as Anoctamin-1 or ANO1), and some ClC family channels.[4][5][6] However, experimental evidence consistently indicates that this compound is generally the more potent of the two.

In studies on mammalian airway epithelial cells, NFA demonstrated a higher potency in inhibiting chloride secretion, with an inhibition constant (Ki) of 0.02 mM, compared to 0.06 mM for FFA.[7] Similarly, when tested on Ca2+-activated Cl- currents in Xenopus oocytes, NFA exhibited a lower apparent inhibition constant (17 µM) than FFA (28 µM), signifying stronger inhibition.[4]

It is critical to note that the potency of these compounds can vary significantly depending on the specific channel subtype, the experimental system (e.g., native tissue vs. heterologous expression), and ambient conditions.[8] Furthermore, both drugs are known for their pleiotropic effects, meaning they can modulate other ion channels, including non-selective cation channels, which necessitates careful interpretation of experimental results.[8][9]

Data Presentation: Inhibitory Concentrations

The following table summarizes the half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) for this compound and Flufenamic Acid against various ion channels as reported in the literature.

CompoundTarget ChannelExperimental SystemReported IC50 / KiCitation
This compound Ca2+-activated Cl- ChannelsXenopus Oocytes17 µM (K_app)[4]
TMEM16A (ANO1)HEK293 Cells12 µM[6]
ClC-1Rat Skeletal Muscle42 µM[5]
ClC-1Xenopus Oocytes (inside-out)22 µM (K_D)[5]
Volume-Regulated Anion Channel (VRAC)HEK293 Cells55 µM[10]
Ca2+-activated Non-selective Cation ChannelsRat Exocrine Pancreas~50 µM[9]
Transepithelial Cl- SecretionMammalian Airway Monolayers0.02 mM (Ki)[7]
Flufenamic Acid Ca2+-activated Cl- ChannelsXenopus Oocytes28 µM (K_app)[4]
Ca2+-activated Non-selective Cation ChannelsRat Exocrine Pancreas~10 µM[9]
Transepithelial Cl- SecretionMammalian Airway Monolayers0.06 mM (Ki)[7]

Mechanism of Action and Off-Target Effects

This compound and Flufenamic Acid are generally considered direct, reversible blockers of the chloride channel pore.[4] For the ClC-1 channel, NFA has been shown to interact with an intracellular binding site.[5]

A significant consideration for researchers is the potential for off-target effects. Both compounds can influence intracellular calcium (Ca2+) homeostasis.[5][11] For instance, NFA can increase intracellular Ca2+ by promoting its release from mitochondria, an effect independent of its action on ClC-1.[5] This is a critical confounding factor, as an elevation in intracellular Ca2+ can itself activate CaCCs. Studies have shown that many purported TMEM16A inhibitors, including NFA, can alter intracellular Ca2+ signaling, which may contribute to their observed inhibitory effect.[11] This highlights the importance of designing experiments with appropriate controls to distinguish direct channel blockade from indirect effects.

Signaling Pathway: Agonist-Induced CaCC Activation

A common application for these blockers is to probe the function of Ca2+-activated chloride channels like TMEM16A. These channels are key components of signaling pathways initiated by various agonists that trigger an increase in intracellular calcium. The diagram below illustrates a canonical pathway where an agonist binding to a G-protein coupled receptor (GPCR) leads to the activation of TMEM16A, which can be inhibited by NFA or FFA.

GPC_CaCC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR binds PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 produces TMEM16A TMEM16A (CaCC) Cl_efflux Cl⁻ Efflux & Depolarization TMEM16A->Cl_efflux mediates IP3R IP3 Receptor IP3->IP3R binds Ca_ion Ca²⁺ Ca_ion->TMEM16A activates IP3R->Ca_ion releases Blocker This compound / Flufenamic Acid Blocker->TMEM16A inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture with Channel Expression Patch_Setup Achieve Whole-Cell Patch-Clamp Configuration Cell_Culture->Patch_Setup Solution_Prep Prepare Solutions (Internal, External, Drug) Solution_Prep->Patch_Setup Baseline Record Baseline Currents (Control Solution) Patch_Setup->Baseline Drug_App Apply Blocker (Drug Solution) Baseline->Drug_App Washout Washout (Control Solution) Drug_App->Washout Data_Acq Measure Current Amplitudes Washout->Data_Acq Calc_Inhibit Calculate % Inhibition Data_Acq->Calc_Inhibit Dose_Response Generate Dose-Response Curve & Calculate IC50 Calc_Inhibit->Dose_Response

References

An In Vitro Comparative Analysis of Niflumic Acid and Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Niflumic Acid with other selective Cyclooxygenase-2 (COX-2) inhibitors. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of their comparative performance.

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

This compound is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the fenamate class.[1][2] Its primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] While traditionally considered a non-selective COX inhibitor, some studies suggest a degree of selectivity for COX-2. This guide explores its in vitro inhibitory profile against COX-1 and COX-2 in comparison to well-established selective COX-2 inhibitors.

Quantitative Comparison of In Vitro Inhibitory Activity

The in vitro potency and selectivity of this compound and other COX-2 inhibitors are typically determined by measuring their 50% inhibitory concentrations (IC50) against purified COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency, while the ratio of COX-1 IC50 to COX-2 IC50 provides a selectivity index, with higher ratios indicating greater selectivity for COX-2.

InhibitorCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
This compound 25[3]5.4[3]4.6
Celecoxib 6.6[1]0.8[1]8.3[1]
Rofecoxib >100[1]0.3[1]>333
Valdecoxib >100[1]0.05[1]>2000[1]
Etoricoxib 106[4]1[4]106[4]
Meloxicam 2[5]0.2[5]10

Signaling Pathway: Prostaglandin Biosynthesis

The following diagram illustrates the prostaglandin biosynthesis pathway and the points of inhibition by COX-1 and COX-2 inhibitors.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox Cyclooxygenase (COX) cluster_inhibitors Inhibitors Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin G2 (PGG2) Prostaglandin G2 (PGG2) Arachidonic Acid->Prostaglandin G2 (PGG2) Cyclooxygenase Activity Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Prostaglandin G2 (PGG2)->Prostaglandin H2 (PGH2) Peroxidase Activity Prostaglandins (PGE2, PGF2α, etc.) Prostaglandins (PGE2, PGF2α, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGF2α, etc.) Isomerases Thromboxanes (TXA2) Thromboxanes (TXA2) Prostaglandin H2 (PGH2)->Thromboxanes (TXA2) Thromboxane Synthase Prostacyclins (PGI2) Prostacyclins (PGI2) Prostaglandin H2 (PGH2)->Prostacyclins (PGI2) Prostacyclin Synthase COX-1 (Constitutive) COX-1 (Constitutive) COX-1 (Constitutive)->Prostaglandin G2 (PGG2) COX-2 (Inducible) COX-2 (Inducible) COX-2 (Inducible)->Prostaglandin G2 (PGG2) This compound This compound This compound->COX-1 (Constitutive) Inhibition This compound->COX-2 (Inducible) Inhibition Selective COX-2 Inhibitors Selective COX-2 Inhibitors Selective COX-2 Inhibitors->COX-2 (Inducible) Selective Inhibition

Caption: Prostaglandin biosynthesis pathway and inhibition sites.

Experimental Protocols

The following is a detailed protocol for a common in vitro method used to determine the inhibitory activity of compounds against COX-1 and COX-2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is monitored by the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.

Materials:

  • Purified ovine or human COX-1 enzyme

  • Purified human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Chromogenic substrate (e.g., TMPD)

  • Test compounds (this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. Test compounds should be serially diluted to a range of concentrations.

  • Assay Plate Setup:

    • Blank wells: Add Assay Buffer and Heme.

    • 100% Activity (Control) wells: Add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme.

    • Inhibitor wells: Add Assay Buffer, Heme, either COX-1 or COX-2 enzyme, and the test compound at various concentrations.

  • Pre-incubation: Gently mix the plate and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the chromogenic substrate to all wells, followed by the addition of arachidonic acid to initiate the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in kinetic mode for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro COX inhibition screening assay.

G start Start prep Prepare Reagents and Compound Dilutions start->prep plate Set up 96-well Plate (Blank, Control, Inhibitor) prep->plate pre_incubate Pre-incubate Plate plate->pre_incubate initiate Initiate Reaction (Add Substrate) pre_incubate->initiate measure Kinetic Measurement (Spectrophotometry) initiate->measure analyze Data Analysis (Calculate % Inhibition and IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for in vitro COX inhibition assay.

Conclusion

The in vitro data presented in this guide demonstrate that while this compound inhibits both COX-1 and COX-2, it exhibits a lower selectivity for COX-2 compared to established selective inhibitors like Celecoxib, Rofecoxib, Valdecoxib, and Etoricoxib. The provided experimental protocol offers a standardized method for researchers to conduct their own comparative in vitro studies. This information is crucial for the rational design and development of new anti-inflammatory agents with improved efficacy and safety profiles.

References

Comparative Analysis of Niflumic Acid's Inhibitory Effects on Ion Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

Niflumic acid (NFA), a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, is widely recognized for its primary action as a cyclooxygenase (COX) inhibitor.[1][2][3] However, its utility in research extends significantly to its role as a modulator of various ion channels.[1][3] This guide provides a comparative overview of this compound's inhibitory action on several key ion channel subtypes, supported by quantitative data and detailed experimental protocols. It is designed for researchers, scientists, and drug development professionals investigating ion channel pharmacology.

This compound exhibits a broad spectrum of activity, inhibiting multiple types of chloride channels, including calcium-activated and voltage-gated subtypes, as well as affecting certain cation channels.[1][3][4][5] Its potency and mechanism can vary considerably depending on the specific ion channel subtype, the experimental system, and physiological conditions such as membrane potential.

Quantitative Comparison of this compound Inhibition

The inhibitory potency of this compound across different ion channel subtypes is summarized below. The data highlights the variability in its effects, with IC50 values ranging from low micromolar to millimolar concentrations.

Ion Channel SubtypeCommon Name/FamilyExperimental SystemKey ParameterValue (µM)Reference
TMEM16A / ANO1 Calcium-Activated Chloride Channel (CACC)HEK293 cells expressing human TMEM16AIC5012[6][7]
Airway Epithelial Cl⁻ Channels Chloride ChannelsCultured dog and cow tracheal monolayersKi20[8]
CLC-1 Voltage-Gated Chloride ChannelRat skeletal muscle fibersIC5042[1]
Ca(V)3 T-type Voltage-Gated Calcium ChannelsMouse spermatogenic cellsIC5073.5[9]
Non-selective Cation Channels Cation ChannelsRat exocrine pancreatic cellsIC50~50[5]
CLC-Ka Kidney Chloride ChannelXenopus oocytes expressing human CLC-KaBlockade>1000[10]

Note: For the CLC-Ka channel, this compound shows a biphasic effect, acting as an activator at lower concentrations and an inhibitor only at concentrations above 1 mM.[10]

Experimental Protocols

The data presented in this guide were primarily obtained through electrophysiological techniques, most notably the patch-clamp method and the two-electrode voltage clamp system for oocyte studies.

Whole-Cell Patch-Clamp Electrophysiology (for TMEM16A)

This technique is used to record the electrical currents across the entire cell membrane, providing insight into the activity of all channels present.

  • Cell Preparation : Human Embryonic Kidney (HEK293) cells stably expressing the human TMEM16A channel are cultured and prepared on glass coverslips.[6][11]

  • Recording Setup : A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane. A gentle suction is applied to rupture the membrane patch, establishing electrical and chemical continuity between the pipette interior and the cytoplasm. The amplifier maintains a voltage clamp to control the cell's membrane potential and record the resulting ion flow.

  • Solutions :

    • Intracellular (Pipette) Solution : Typically contains (in mM): 130 CsCl, 2 MgCl₂, 5 EGTA, and 10 HEPES, with pH adjusted to 7.4 with CsOH. Cesium (Cs⁺) is used to block potassium channels.

    • Extracellular (Bath) Solution : Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, and 5 HEPES, with pH adjusted to 7.4 with NaOH.[12]

  • Procedure :

    • A baseline recording of TMEM16A currents is established. Currents are often evoked by applying a series of voltage steps (e.g., from a holding potential of -80 mV to test potentials from -100 mV to +120 mV).[13]

    • The extracellular solution is then perfused with a solution containing a known concentration of this compound.

    • The effect of the compound on the current amplitude is recorded. The maximal inhibitory effect of this compound is typically observed after 90-100 seconds of application.[7][14]

    • A dose-response curve is generated by applying a range of NFA concentrations to different cells and fitting the data with the Hill-Langmuir equation to determine the IC50 value.[14]

Two-Electrode Voltage Clamp (for CLC-1 and CLC-K in Xenopus Oocytes)

This method is ideal for studying channels expressed heterologously in large cells like Xenopus laevis oocytes.

  • Oocyte Preparation : Oocytes are harvested and injected with cRNA encoding the ion channel of interest (e.g., human CLC-1 or CLC-Ka).[1][10] They are incubated for several days to allow for channel protein expression on the plasma membrane.

  • Recording Setup : Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, while the other injects the current necessary to clamp the voltage at a desired level.

  • Procedure :

    • The oocyte is placed in a recording chamber and perfused with a control bath solution.

    • A voltage protocol is applied to elicit channel currents.

    • The bath solution is exchanged for one containing this compound, and the effect is recorded.[10]

    • By testing various concentrations, a dose-response relationship can be established.

Visualizing Mechanisms of Action

This compound's interaction with ion channels can be complex, sometimes involving more than a simple pore block. For the CLC-1 channel in skeletal muscle, NFA demonstrates a dual inhibitory mechanism.[1] It not only blocks the channel directly but also initiates a signaling cascade that leads to further inhibition.

NFA_CLC1_Inhibition NFA This compound Mito Mitochondria NFA->Mito Promotes Efflux CLC1 CLC-1 Channel NFA->CLC1 Direct Block (Intracellular Site) Ca_i ↑ Intracellular Ca²⁺ Mito->Ca_i PKC Protein Kinase C (PKC) Ca_i->PKC Activation PKC->CLC1 Phosphorylation gCl Chloride Conductance (gCl) Inhibition CLC1->gCl Leads to

References

Cross-Validation of Niflumic Acid's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Niflumic Acid's performance with alternative compounds, supported by experimental data. We delve into its multifaceted mechanism of action across various cell types, offering detailed experimental protocols and quantitative comparisons to aid in the design and interpretation of future studies.

This compound, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, is recognized for its therapeutic effects in managing pain and inflammation. Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. However, a growing body of evidence reveals a more complex pharmacological profile, with this compound modulating the activity of various ion channels and cellular pathways. This guide provides a cross-validation of its mechanisms in different cellular contexts, offering a comparative analysis with other relevant compounds.

Comparative Analysis of this compound's Inhibitory Activity

To facilitate a clear comparison of this compound's potency against different targets and in various cell types, the following tables summarize key quantitative data from in vitro studies.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by this compound

EnzymeAssay SystemIC50 (μM)Reference
COX-1Human Whole Blood Assay5.4[1]
COX-2Human Whole Blood Assay0.22[1]

Table 2: Inhibition of Calcium-Activated Chloride Channels (CaCCs) / TMEM16A by this compound and Alternatives

CompoundCell Type / SystemIC50 (μM)Reference(s)
This compoundHEK293 cells (expressing human TMEM16A)12[2]
This compoundRat Exocrine Pancreatic Cells~50[3]
This compoundANO1 (excised inside-out patches)18-20[4]
NiclosamideHEK293 cells (expressing TMEM16A)0.13[5]
T16Ainh-A01HEK293 cells (expressing human TMEM16A)1.5[2]
CACCinh-A01HEK293 cells (expressing human TMEM16A)1.7[2]

Table 3: Anti-proliferative and Pro-apoptotic Effects of this compound in Cancer Cells

Cell LineAssay TypeEffectConcentrationReference(s)
BxPC-3 (Pancreatic Cancer)Apoptosis AssayInduced apoptosis in 6.5% of cellsNot specified[6]
MIA PaCa-2 (Pancreatic Cancer)Apoptosis AssayInduced apoptosis (dose-dependent)Not specified[6]
MCF-7 (Breast Cancer)Cytotoxicity AssayModerate anticancer activity (IC50: 39.21 µM)39.21 µM[7]
HepG2 (Hepatocellular Carcinoma)Cytotoxicity AssayCytotoxic against cancer cellsNot specified[8]
A549 (Non-small cell lung cancer)Cytotoxicity AssayCytotoxic against cancer cellsNot specified[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Diagram 1: this compound's Dual Mechanism of Action

cluster_COX COX Pathway Inhibition cluster_Ion_Channel Ion Channel Modulation NA This compound COX1 COX-1 NA->COX1 Inhibits COX2 COX-2 NA->COX2 Inhibits CaCC CaCC (TMEM16A) NA->CaCC Blocks TRP TRP Channels NA->TRP Modulates Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Cellular_Responses Altered Cellular Responses (e.g., Smooth Muscle Tone, Sensory Perception) CaCC->Cellular_Responses TRP->Cellular_Responses

Caption: Dual inhibitory pathways of this compound.

Diagram 2: Experimental Workflow for Assessing this compound-Induced Apoptosis

start Seed Cancer Cells treatment Treat with this compound (and controls) start->treatment incubation Incubate for 24-48 hours treatment->incubation harvest Harvest Cells incubation->harvest staining Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry end Quantify Apoptotic vs. Necrotic vs. Live Cells flow_cytometry->end

Caption: Workflow for apoptosis detection via flow cytometry.

Diagram 3: Logical Relationship of this compound's Targets

cluster_primary Primary Targets cluster_downstream Downstream Effects NA This compound COX COX-1 & COX-2 NA->COX CaCC CaCC (TMEM16A) NA->CaCC Apoptosis ↑ Apoptosis (in cancer cells) NA->Apoptosis Indirectly influences Prostaglandin_synthesis ↓ Prostaglandin Synthesis COX->Prostaglandin_synthesis Chloride_conductance ↓ Chloride Conductance CaCC->Chloride_conductance Inflammation ↓ Inflammation Prostaglandin_synthesis->Inflammation

Caption: Relationship between this compound's targets and effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the mechanism of action of this compound.

Patch-Clamp Electrophysiology for CaCC/TMEM16A Inhibition

This protocol is adapted from studies investigating the effect of this compound on TMEM16A currents in HEK293 cells.[2][4]

1. Cell Culture:

  • Culture HEK293 cells stably expressing human TMEM16A in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • For recordings, plate cells onto glass coverslips.

2. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings at room temperature.

  • Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Pipette (intracellular) solution (in mM): 146 CsCl, 2 MgCl2, 5 EGTA, 8 HEPES, and 10 D-glucose, adjusted to pH 7.2 with CsOH. The free Ca2+ concentration can be adjusted to activate TMEM16A.

  • Bath (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 D-glucose, adjusted to pH 7.4 with NaOH.

  • Obtain a gigaohm seal and establish the whole-cell configuration.

  • Hold the membrane potential at -60 mV and apply voltage steps or ramps to elicit TMEM16A currents.

3. Drug Application:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in the extracellular solution to the desired final concentrations.

  • Apply this compound and control solutions to the cells using a perfusion system.

4. Data Analysis:

  • Record and analyze the current amplitudes before and after drug application.

  • Construct concentration-response curves and calculate the IC50 value by fitting the data to the Hill equation.

Calcium Imaging with Fura-2 AM

This protocol outlines a general procedure for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.

1. Cell Preparation:

  • Plate cells (e.g., primary neurons, smooth muscle cells) on glass-bottom dishes or coverslips.

  • Allow cells to adhere and grow to the desired confluency.

2. Dye Loading:

  • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS).

  • Remove the culture medium and wash the cells with the salt solution.

  • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

  • After incubation, wash the cells twice with the salt solution to remove extracellular dye.

  • Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.

3. Calcium Imaging:

  • Mount the dish or coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

  • Establish a baseline fluorescence ratio (F340/F380) before applying any stimulus.

  • Apply this compound or other compounds via a perfusion system.

  • Record the changes in the F340/F380 ratio over time.

4. Data Analysis:

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the [Ca2+]i.

  • Calibrate the fluorescence ratio to absolute [Ca2+]i values using ionomycin (B1663694) and a Ca2+-free/high Ca2+ calibration solution if required.

  • Analyze the amplitude, duration, and frequency of calcium transients.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol is designed to quantify apoptosis in cancer cell lines treated with this compound.[6][9]

1. Cell Treatment:

  • Seed cancer cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

2. Cell Harvesting:

  • After treatment, collect both the floating and adherent cells.

  • For adherent cells, gently detach them using trypsin-EDTA.

  • Combine the floating and adherent cells and centrifuge to obtain a cell pellet.

  • Wash the cells twice with cold phosphate-buffered saline (PBS).

3. Staining:

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Use FITC and PI signal detectors to differentiate between:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

  • Quantify the percentage of cells in each quadrant.

This guide provides a foundational understanding of this compound's diverse mechanisms of action, supported by quantitative data and detailed experimental protocols. By offering a comparative perspective with alternative compounds, it aims to empower researchers to design more targeted and insightful experiments in the fields of pharmacology and drug discovery.

References

A Comparative Analysis of Niflumic Acid and Other Fenamates in Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of niflumic acid and other prominent fenamates—mefenamic acid, tolfenamic acid, and meclofenamic acid—in the context of pain research. Fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are derivatives of N-phenylanthranilic acid and are widely recognized for their analgesic, anti-inflammatory, and antipyretic properties. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][2] However, emerging research highlights their modulation of various ion channels, suggesting a more complex pharmacological profile.[3][4] This guide synthesizes experimental data to offer a comparative perspective on their efficacy and mechanisms.

Quantitative Comparison of In Vitro and In Vivo Activity

The following tables summarize the available quantitative data for the COX inhibitory activity and the anti-inflammatory and analgesic potency of this compound and other fenamates. It is important to note that direct comparison of these values should be approached with caution, as they are often derived from different studies using varied experimental conditions.

Table 1: Comparative Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)
This compound Data not consistently available in comparative studiesData not consistently available in comparative studiesN/A
Mefenamic Acid 0.0430.013
Tolfenamic Acid Data not consistently available in comparative studiesData not consistently available in comparative studiesN/A
Meclofenamic Acid 0.90.0330

Note: IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. The selectivity ratio is a general indicator of the drug's preference for inhibiting COX-2 over COX-1. Data is compiled from various sources and may not be directly comparable.

Table 2: Comparative In Vivo Anti-Inflammatory and Analgesic Potency

CompoundAnti-Inflammatory Potency (Carrageenan-Induced Paw Edema)Analgesic Potency (Acetic Acid-Induced Writhing)
This compound Potent, similar to flufenamic acid and stronger than mefenamic acid in acute inflammation.[5]Potent, similar to mefenamic acid and more potent than flufenamic acid.[5]
Mefenamic Acid Effective in reducing inflammation.[6]Effective in reducing writhing responses.[7]
Tolfenamic Acid Potent anti-inflammatory effects.[8]Demonstrated analgesic efficacy.[2]
Meclofenamic Acid Potent anti-inflammatory agent.Effective analgesic.

Note: This table provides a qualitative summary based on available literature, as directly comparable ED₅₀ values were not consistently found across studies for all four compounds.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for fenamates is the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins.[1] This pathway is central to their anti-inflammatory and analgesic effects.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological Functions) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammation Fenamates This compound & other Fenamates Fenamates->COX1 Fenamates->COX2

COX Signaling Pathway and Inhibition by Fenamates.

Beyond COX inhibition, fenamates, including this compound, modulate various ion channels, which may contribute to their analgesic properties.[3] These include:

  • Calcium-Activated Chloride Channels (CaCCs): this compound is a known blocker of CaCCs.[4]

  • Transient Receptor Potential (TRP) Channels: These channels are involved in pain and temperature sensation, and their modulation by fenamates could offer additional analgesic benefits.[3]

  • Voltage-Gated Sodium and Potassium Channels: Modulation of these channels can influence neuronal excitability and pain signal transmission.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of fenamates are provided below.

In Vitro COX Inhibition Assay

Objective: To determine the concentration of a fenamate required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC₅₀).

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test fenamate or a vehicle control for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Detection: The production of prostaglandin (B15479496) E₂ (PGE₂) is measured using a specific method, such as an enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption using an oxygen electrode.

  • Data Analysis: The percentage of inhibition at each fenamate concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of fenamates by quantifying their ability to reduce visceral pain in mice.

Methodology:

  • Animals: Male or female Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Drug Administration: Mice are divided into groups and administered the test fenamate (at various doses), a positive control (e.g., a standard analgesic), or a vehicle control, typically via oral or intraperitoneal routes.

  • Induction of Writhing: After a specific pre-treatment time (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a defined period (e.g., 15-20 minutes).

  • Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic protection is determined using the formula: [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100. The ED₅₀ (the dose that produces 50% of the maximal effect) can be calculated from the dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effect of fenamates by measuring their ability to inhibit acute inflammation in the rat paw.

Methodology:

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The animals are divided into groups and treated with the test fenamate (at various doses), a positive control (e.g., indomethacin), or a vehicle control, usually administered orally or intraperitoneally.

  • Induction of Edema: After a set pre-treatment time (e.g., 1 hour), a solution of carrageenan (e.g., 1% w/v in saline) is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-injection volume. The percentage of inhibition of edema for each group is calculated at each time point using the formula: [(Mean edema in control group - Mean edema in test group) / Mean edema in control group] x 100. The ED₅₀ can be determined from the dose-response data.

Experimental_Workflow Start Start: Animal Acclimatization Grouping Random Grouping of Animals (Control, Standard, Test Groups) Start->Grouping Drug_Admin Drug Administration (Vehicle, Standard Drug, Fenamate) Grouping->Drug_Admin Induction Induction of Pain/Inflammation (e.g., Acetic Acid or Carrageenan Injection) Drug_Admin->Induction Observation Observation & Data Collection (e.g., Writhing Count or Paw Volume Measurement) Induction->Observation Analysis Data Analysis (% Inhibition, ED₅₀ Calculation) Observation->Analysis End End: Comparative Efficacy Determined Analysis->End

General Experimental Workflow for In Vivo Analgesic and Anti-Inflammatory Assays.

Conclusion

This compound and other fenamates are potent analgesic and anti-inflammatory agents, primarily acting through the inhibition of COX enzymes. While quantitative data for a direct, side-by-side comparison is not always available from a single source, existing literature suggests nuances in their potency and selectivity. This compound, in particular, demonstrates a broader pharmacological profile with its significant effects on various ion channels, a characteristic that warrants further investigation in the development of novel pain therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to conduct further comparative studies to elucidate the relative potencies and full mechanistic scope of these important NSAIDs.

References

A Head-to-Head Analysis of Niflumic Acid and Novel Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of anti-inflammatory therapeutics, a thorough comparison of established drugs with novel compounds is crucial for advancing drug discovery and development. This guide provides a detailed, data-driven comparison of Niflumic Acid, a conventional non-steroidal anti-inflammatory drug (NSAID), with a new generation of anti-inflammatory agents targeting distinct molecular pathways. We will explore their mechanisms of action, and present in vitro and in vivo experimental data to offer a comprehensive overview for researchers and drug development professionals.

Introduction to the Compounds

This compound is a member of the fenamate class of NSAIDs. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are key to the synthesis of prostaglandins, which are lipid compounds that play a significant role in inflammation, pain, and fever.[1][2] By blocking COX enzymes, this compound effectively reduces prostaglandin (B15479496) production, thereby alleviating inflammatory symptoms.[1][2] Beyond its effects on COX enzymes, this compound has also been shown to modulate ion channels, including calcium-activated chloride channels (CaCCs).[1]

Novel Anti-inflammatory Compounds are emerging with more targeted mechanisms of action, aiming to improve efficacy and reduce the side effects associated with traditional NSAIDs. This guide will focus on two such classes:

  • Janus Kinase (JAK) Inhibitors (e.g., Upadacitinib): These small molecules target the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines.[3] By inhibiting specific JAK isoforms, these drugs can dampen the inflammatory response with greater selectivity than broad-acting NSAIDs.

  • NLRP3 Inflammasome Inhibitors (e.g., MCC950 and Dapansutrile): The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18.[4] Inhibitors of this pathway represent a promising therapeutic strategy for a variety of inflammatory diseases.

Comparative Data

In Vitro Efficacy

The following table summarizes the in vitro potency of this compound and representative novel compounds against their respective targets.

CompoundTargetAssayIC₅₀
This compound COX-2Enzyme Inhibition Assay100 nM[5][6]
Upadacitinib JAK1Cellular Assay47 nM[1][7]
MCC950 NLRP3 InflammasomeLPS-induced IL-1β release in BMDMs7.5 nM[4]
Dapansutrile NLRP3 InflammasomeLPS-induced IL-1β release in J774 macrophages1 nM[4]

BMDMs: Bone Marrow-Derived Macrophages

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the acute anti-inflammatory effects of novel compounds. While direct head-to-head studies are limited, the following data provides insights into the in vivo efficacy of a topical this compound formulation.

Compound (Administration)DoseTime Point% Inhibition of Edema
This compound (Topical) 3%5 hours51.5%

Data is representative of a typical study and may not be directly comparable to orally administered compounds.

Signaling Pathways and Mechanisms of Action

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound and the novel anti-inflammatory compounds.

Niflumic_Acid_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1_2 COX-1 & COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Niflumic_Acid This compound Niflumic_Acid->COX1_2 Inhibition Novel_Compounds_Pathways cluster_jak JAK-STAT Pathway cluster_nlrp3 NLRP3 Inflammasome Pathway Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Gene_Expression Gene Expression (Inflammatory Mediators) STAT->Gene_Expression Dimerization & Nuclear Translocation Upadacitinib Upadacitinib Upadacitinib->JAK Inhibition PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Caspase1 Pro-Caspase-1 ASC->Caspase1 Recruitment Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Cleavage IL1b IL-1β (Inflammation) Active_Caspase1->IL1b Pro_IL1b Pro-IL-1β Pro_IL1b->Active_Caspase1 MCC950_Dapansutrile MCC950 / Dapansutrile MCC950_Dapansutrile->NLRP3 Inhibition COX_Inhibition_Workflow Start Start Step1 Prepare COX-1 or COX-2 and Test Compound Start->Step1 Step2 Pre-incubate Enzyme and Compound Step1->Step2 Step3 Add Arachidonic Acid (Substrate) Step2->Step3 Step4 Incubate at 37°C Step3->Step4 Step5 Stop Reaction Step4->Step5 Step6 Quantify PGE₂ (ELISA) Step5->Step6 Step7 Calculate IC₅₀ Step6->Step7 End End Step7->End LPS_Assay_Workflow Start Start Step1 Culture & Seed Macrophages Start->Step1 Step2 Pre-treat with Test Compound Step1->Step2 Step3 Stimulate with LPS Step2->Step3 Step4 Incubate Step3->Step4 Step5 Collect Supernatant Step4->Step5 Step6 Quantify Cytokines (ELISA) Step5->Step6 Step7 Calculate IC₅₀ Step6->Step7 End End Step7->End Paw_Edema_Workflow Start Start Step1 Group and Acclimatize Rats Start->Step1 Step2 Administer Test Compound, Positive Control, or Vehicle Step1->Step2 Step3 Inject Carrageenan into Paw Step2->Step3 Step4 Measure Paw Volume at Timed Intervals Step3->Step4 Step5 Calculate % Inhibition of Edema Step4->Step5 End End Step5->End

References

Niflumic Acid's Specificity for COX-2 Over COX-1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Niflumic Acid's inhibitory activity reveals its profile in the context of cyclooxygenase (COX) enzyme selectivity. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's potency against COX-1 and COX-2, benchmarked against other common non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is crucial for assessing its potential as a selective COX-2 inhibitor.

The therapeutic effects of NSAIDs are primarily mediated through the inhibition of COX-2, which is inducible and responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. Conversely, the inhibition of the constitutively expressed COX-1 isoform is associated with undesirable side effects, such as gastrointestinal complications. Therefore, the selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its therapeutic index.

Quantitative Assessment of COX Inhibition

The inhibitory potency of this compound and other NSAIDs against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) serves as a selectivity index, with a higher value indicating greater selectivity for COX-2.

The following table summarizes the IC50 values for this compound and a selection of other NSAIDs from a human whole blood assay, providing a direct comparison of their inhibitory activities.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 25 77 0.32
This compound (Assay 2) 5.4 35 0.15
Ibuprofen12800.15
Diclofenac0.0760.0262.9
Celecoxib826.812
Rofecoxib>10025>4.0
Piroxicam47251.9
Indomethacin0.00900.310.029
Meloxicam376.16.1

Data compiled from a study by Warner et al. (1999) in a human whole blood assay.

Another source reports this compound as a COX-2 inhibitor with an IC50 of 100 nM, though a corresponding COX-1 IC50 was not provided for a direct selectivity comparison in that specific study.[1]

The Cyclooxygenase Signaling Pathway

The COX enzymes play a pivotal role in the arachidonic acid cascade. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. COX-1 and COX-2 then catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins and thromboxanes that are involved in a wide range of physiological and pathological processes.

COX_Pathway cluster_cox Cyclooxygenase Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PLA2->AA PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Isomerases Niflumic_Acid This compound Niflumic_Acid->COX1 Inhibition Niflumic_Acid->COX2 Inhibition

Caption: The Arachidonic Acid Cascade and the role of COX enzymes.

Experimental Protocols

The determination of COX-1 and COX-2 inhibition by this compound and other NSAIDs is performed using established in vitro assays. A common method is the colorimetric inhibitor screening assay, which measures the peroxidase activity of the COX enzymes.

Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (100 mM Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic Acid (substrate)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions. Serial dilutions of the test compounds are made to determine a dose-response curve.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Background wells: Assay Buffer and Heme.

    • 100% Initial Activity wells: Assay Buffer, Heme, and either COX-1 or COX-2 enzyme.

    • Inhibitor wells: Assay Buffer, Heme, either COX-1 or COX-2 enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the colorimetric substrate to all wells, followed by the addition of arachidonic acid to initiate the reaction.

  • Incubation: Incubate the plate for a defined time (e.g., 2 minutes) at 25°C.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the background wells from the absorbance of the 100% Initial Activity and Inhibitor wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% Initial Activity wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental_Workflow start Start prep Prepare Reagents (Enzymes, Buffers, Substrates, Test Compounds) start->prep setup Set up 96-well plate (Background, Control, Inhibitor wells) prep->setup pre_incubate Pre-incubate plate (e.g., 5 min at 25°C) setup->pre_incubate initiate Initiate reaction (Add colorimetric & arachidonic acid substrates) pre_incubate->initiate incubate Incubate plate (e.g., 2 min at 25°C) initiate->incubate read Read Absorbance (e.g., 590 nm) incubate->read analyze Analyze Data (Calculate % inhibition, determine IC50) read->analyze end End analyze->end

Caption: Workflow for a typical in vitro COX inhibitor screening assay.

Conclusion

The available data indicates that this compound exhibits inhibitory activity against both COX-1 and COX-2. Based on the human whole blood assay data, this compound does not demonstrate a strong selectivity for COX-2 over COX-1, with a selectivity index below 1.0 in the cited studies. In comparison, drugs like Celecoxib and Meloxicam show a clear preference for COX-2 inhibition. This comparative guide underscores the importance of utilizing standardized assays for the consistent evaluation of NSAID selectivity to better predict their therapeutic and side-effect profiles. Researchers are encouraged to consider these findings in the context of their specific research and development objectives.

References

Replicating literature findings on Niflumic Acid's therapeutic potential

Author: BenchChem Technical Support Team. Date: December 2025

Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, has long been utilized for its analgesic and anti-inflammatory properties.[1][2] Beyond its established role in managing pain and inflammation, emerging research has unveiled a broader therapeutic potential for this molecule, spanning from ion channel modulation to anticancer activity. This guide provides a comparative overview of this compound's performance against other alternatives, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular pathways.

Quantitative Data on Therapeutic Effects

The therapeutic efficacy of this compound has been quantified in various preclinical and clinical studies. Below are tables summarizing its performance in key therapeutic areas.

Table 1: Anti-inflammatory and Analgesic Efficacy in Osteoarthritis

A double-blind clinical trial comparing nimesulide (B1678887) and diclofenac (B195802) in patients with osteoarthritis of the hip and knee demonstrated that nimesulide was more effective at relieving pain with fewer side effects than diclofenac.[3] After eight weeks, 70.6% of patients in the nimesulide group reported only mild pain, compared to 50% in the diclofenac group.[3] Furthermore, a significantly smaller percentage of patients in the nimesulide group required rescue medication (paracetamol) compared to the diclofenac group (17.6% vs. 50%).[3]

Treatment GroupPercentage of Patients with Mild Pain (8 weeks)Percentage of Patients Requiring Rescue MedicationReference
Nimesulide (100mg)70.6%17.6%[3]
Diclofenac50%50%[3]
Table 2: In Vitro Anticancer Activity of this compound and its Derivatives

This compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented below.

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung Carcinoma)300 - 350[4]
This compoundH460 (Lung Carcinoma)300 - 350[4]
This compoundH1299 (Lung Carcinoma)300 - 350[4]
This compoundMG63 (Osteosarcoma)200 - 700[5]
Complex 3 [Co(nif)2(met)(4-pic)]MCF-7 (Breast Adenocarcinoma)11.14[2][6]
Complex 6 [Ni(nif)2(met)(4-pic)]MCF-7 (Breast Adenocarcinoma)41.47[2][6]
Compound 4C (this compound derivative)HepG2 (Hepatocellular Carcinoma)0.05[7]
Compound 4C (this compound derivative)A549 (Lung Carcinoma)0.09[7]
Table 3: Inhibitory Activity on Ion Channels and Enzymes

This compound's mechanism of action involves the modulation of various ion channels and enzymes.

TargetEffectIC50Reference
COX-2Inhibition100 nM[8][9]
ClC-1 Chloride ChannelInhibition24 ± 5 µM (at -90 mV for 9-AC, a similar blocker)[10]
Calcium-activated Chloride ChannelsBlockade-[8][9]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to evaluate the therapeutic potential of this compound.

Patch-Clamp Electrophysiology for ClC-1 Chloride Channel Activity

This protocol is adapted from studies investigating the effect of this compound on ClC-1 chloride channels expressed in HEK293 cells.[8][11]

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 5% penicillin-streptomycin, and 5% L-Glutamine at 37°C in a 5% CO2 atmosphere.

    • Transiently transfect cells with a plasmid encoding the human ClC-1 channel using a suitable method, such as the calcium-phosphate precipitation method. Co-transfect with a reporter plasmid (e.g., CD8) to identify transfected cells.

    • For studying chaperone effects, incubate transfected cells for 24 hours with the desired concentration of this compound (e.g., 50 µM) or vehicle control (e.g., 0.03% DMSO).

  • Electrophysiological Recording:

    • Use an Axopatch 200B amplifier for standard whole-cell patch-clamp recordings at room temperature (~20°C).

    • Pull patch-clamp pipettes from borosilicate glass to a resistance of less than 3 MΩ.

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, and 5 HEPES, with pH adjusted to 7.4 with NaOH.

    • Pipette Solution (in mM): 130 CsCl, 2 MgCl2, 5 EGTA, and 10 HEPES, with pH adjusted to 7.4 with CsOH.

    • Identify transfected cells using anti-CD8 antibody-coated microbeads.

    • Establish a whole-cell configuration and allow the pipette solution to equilibrate with the intracellular solution for approximately 2 minutes before recording.

    • Apply voltage step pulses, for example, from -150 mV to +150 mV in 10 mV intervals, to measure voltage-dependent channel activity.

    • Low-pass filter the currents at 2 kHz and digitize at a sampling rate of 50 kHz.

  • Data Analysis:

    • Analyze data using software such as pClamp and SigmaPlot.

    • Measure instantaneous and steady-state current densities at the beginning and end of each voltage step.

    • Determine the voltage dependence of channel activation by fitting the normalized peak tail currents to a Boltzmann function.

Western Blot Analysis of Protein Expression

This protocol provides a general framework for assessing changes in protein expression, such as ERK1/2, in response to this compound treatment.[6][12]

  • Sample Preparation:

    • Culture cells to 70-80% confluency and treat with various concentrations of this compound or vehicle control for the desired duration.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-ERK1/2) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

Transwell Migration Assay

This protocol is designed to assess the effect of this compound on cancer cell migration.[1][10][13][14]

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours before the assay by culturing them in a serum-free medium.

    • Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Use Transwell inserts with a suitable pore size (e.g., 8.0 µm) placed in a 24-well plate.

    • Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

    • In the upper chamber (the Transwell insert), add 100 µL of the cell suspension (1 x 10^5 cells) in serum-free medium containing the desired concentration of this compound or vehicle control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line (typically 12-48 hours).

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the Transwell inserts.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution (e.g., 4% paraformaldehyde or 70% ethanol) for 15-20 minutes.

    • Stain the migrated cells by immersing the inserts in a staining solution (e.g., 0.1% crystal violet) for 20-30 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Count the number of stained cells in several random fields of view for each insert using a microscope. Alternatively, elute the stain (e.g., with 10% acetic acid) and measure the absorbance using a plate reader.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are underpinned by its interaction with specific molecular pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

G cluster_0 Cell Membrane cluster_1 Prostaglandin Synthesis Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 PLA2->Arachidonic_Acid Prostaglandins Prostaglandins (e.g., PGE2) COX1_2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Niflumic_Acid This compound Niflumic_Acid->COX1_2 Inhibition

Caption: Inhibition of Prostaglandin Synthesis by this compound.

G cluster_0 PI3K/Akt Pathway cluster_1 ERK1/2 Pathway Niflumic_Acid This compound PI3K PI3K Niflumic_Acid->PI3K Inhibition ERK1_2 ERK1/2 Niflumic_Acid->ERK1_2 Inhibition Akt Akt PI3K->Akt Activation Cell_Survival Cell_Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation ERK1_2->Proliferation Migration Migration ERK1_2->Migration Invasion Invasion ERK1_2->Invasion G cluster_0 Apoptotic Pathway Niflumic_Acid This compound Caspase8 Caspase-8 Niflumic_Acid->Caspase8 Activation Bid Bid Caspase8->Bid Cleavage tBid tBid Bid->tBid Bax Bax tBid->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Formation Caspase3 Caspase-3 Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

Safety Operating Guide

Proper Disposal of Niflumic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID) frequently utilized in research, necessitates careful handling and disposal due to its potential hazards. Adherence to proper disposal protocols is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive overview of the procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Profile of this compound

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Furthermore, this compound may cause long-lasting harmful effects to aquatic life.[1][4] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[3][5] All handling should be conducted in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[5]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with local, regional, and national regulations.[5][6] The following steps outline the recommended procedure for its safe disposal:

  • Waste Identification and Collection:

    • Unused or waste this compound should be collected in a suitable, clearly labeled, and closed container.[5]

    • Prevent the chemical from entering drains, sewers, or water bodies.[1][3][5][6]

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.[5]

    • Remove all sources of ignition and use non-sparking tools for cleanup.[5]

    • Collect the spilled material and place it in a suitable container for disposal.[5] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[5]

  • Selection of Disposal Method:

    • The preferred method of disposal for this compound is through a licensed chemical destruction facility.[5]

    • Controlled incineration with flue gas scrubbing is a recommended disposal method.[5]

    • Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2][3]

  • Disposal of Contaminated Packaging:

    • Empty containers should be triple-rinsed (or equivalent).[5] The rinsate should be collected and treated as hazardous waste.

    • After rinsing, containers can be offered for recycling or reconditioning.[5]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[5]

    • Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[5]

Quantitative Data Summary

For the transportation of this compound waste for disposal, the following information is pertinent:

ParameterValue
UN Number 2811[3]
Proper Shipping Name Toxic solid, organic, n.o.s. (this compound)[3]
Transport Hazard Class 6.1[3]
Packing Group III[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated identify Identify as Hazardous Waste start->identify spill Spill Occurs start->spill collect Collect in a Labeled, Closed Container identify->collect disposal_options Select Disposal Method collect->disposal_options spill->identify No contain_spill Contain and Clean Up Spill Using Appropriate PPE and Non-Sparking Tools spill->contain_spill Yes contain_spill->collect incineration Licensed Chemical Incineration with Flue Gas Scrubbing disposal_options->incineration Preferred solvent_incineration Dissolve in Combustible Solvent and Incinerate with Afterburner and Scrubber disposal_options->solvent_incineration Alternative packaging Decontaminate Packaging (e.g., Triple Rinse) incineration->packaging solvent_incineration->packaging recycle Recycle or Recondition Packaging packaging->recycle landfill Puncture and Dispose of Packaging in Sanitary Landfill (if permissible) packaging->landfill end Disposal Complete recycle->end landfill->end

Caption: Logical workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to both human health and the ecosystem. Always consult your institution's environmental health and safety department for specific guidance and to ensure compliance with all applicable regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.